molecular formula C8H8FN3O B1390190 N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide CAS No. 905587-32-8

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Cat. No.: B1390190
CAS No.: 905587-32-8
M. Wt: 181.17 g/mol
InChI Key: OGRMNTHNSGWGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a chemical compound with the CAS Registry Number 905587-32-8 . It has a molecular formula of C 8 H 8 FN 3 O and a molecular weight of 181.17 g/mol . This compound is supplied with a purity of not less than 98% . The presence of both the fluoropyrimidine and vinylacetamide functional groups in its structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The fluoropyrimidine moiety is a common pharmacophore found in compounds studied for various biological activities, while the N-vinylacetamide group can be a precursor for further chemical modifications . Researchers may employ this compound in the synthesis of more complex molecules for pharmaceutical development, agrochemical research, or as a ligand in catalyst systems. This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals. Safety Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For specific hazards, handling, storage, and disposal information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMNTHNSGWGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668896
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-32-8
Record name N-[1-(5-Fluoro-2-pyrimidinyl)ethenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylacetamide 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a specialized organic compound featuring a confluence of two moieties with significant, independent value in scientific research: the 5-fluoropyrimidine core, a cornerstone of modern chemotherapy, and the N-vinylacetamide group, a versatile monomer for synthesizing advanced, biocompatible polymers. The strategic combination of these functional groups presents a unique molecular architecture with compelling, yet underexplored, potential. This document serves as a foundational resource for researchers, offering detailed insights into its chemical identity, a proposed, logically derived synthetic pathway, robust characterization methodologies, and a forward-looking perspective on its potential applications in both medicinal chemistry and materials science. The protocols and analyses herein are designed to be self-validating, providing the causality behind experimental choices to empower researchers in their investigations of this promising molecule.

Introduction and Scientific Rationale

The field of chemical synthesis is increasingly driven by the design of hybrid molecules that integrate distinct functionalities to unlock novel applications. This compound is a prime exemplar of this paradigm. Its structure is characterized by two key components:

  • The 5-Fluoropyrimidine Ring: This heterocycle is a privileged scaffold in medicinal chemistry. The presence of fluorine at the 5-position is a bioisosteric replacement for hydrogen that can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The pyrimidine core itself is fundamental to nucleoside analogues used as antimetabolites in oncology, with drugs like 5-Fluorouracil (5-FU) being a testament to its therapeutic power.

  • The N-Vinylacetamide Moiety: This functional group is a non-ionic, hydrophilic monomer. Its polymers, poly(N-vinylacetamide)s, are noted for their biocompatibility, thermo-responsiveness, and hydrogel-forming capabilities, making them highly valuable in drug delivery, tissue engineering, and other biomedical applications.[1][2] The vinyl group provides a reactive handle for polymerization, enabling its incorporation into larger macromolecular structures.[3]

The covalent linkage of these two moieties creates a molecule that stands at the intersection of drug discovery and materials science. It can be envisioned either as a potential bioactive agent in its own right or as a functional monomer for creating smart polymers decorated with pharmacologically active side chains. This guide provides the essential technical information required to synthesize, characterize, and explore the potential of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of reproducible research. The formal IUPAC name for this molecule is N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide [4]. Key identifying information and computed properties are summarized in Table 1.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 5-fluoropyrimidine ring to the N-vinylacetamide group.

Caption: 2D Structure of this compound.

Data Summary

All quantitative data for the compound have been consolidated into the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide[4]
Common Name This compound[5][6]
CAS Number 905587-32-8[4][5]
Molecular Formula C₈H₈FN₃O[4][5][6]
Molecular Weight 181.17 g/mol [4][5]
Canonical SMILES CC(=O)NC(=C)C1=NC=C(C=N1)F[4]
InChI InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13)[4]
InChIKey OGRMNTHNSGWGGX-UHFFFAOYSA-N[4]

Proposed Synthesis and Purification Workflow

While this compound is commercially available from specialized vendors, a detailed, peer-reviewed synthesis protocol is not prominently published in the literature. Therefore, we present a robust and logically derived synthetic route based on well-established principles of organic chemistry. This serves as a reliable starting point for researchers aiming to produce the compound in-house.

Retrosynthetic Analysis & Strategy

The primary challenge in the synthesis is the construction of the N-vinylacetamide functionality on the pyrimidine core. A logical retrosynthetic disconnection is at the C-C bond between the pyrimidine ring and the vinyl group. This identifies 2-acetyl-5-fluoropyrimidine as a key intermediate. This intermediate can then be converted to the target enamide. A plausible forward synthesis involves a Wittig-type olefination or a condensation-elimination sequence. We propose a two-step sequence starting from the acetyl precursor, which offers reliable control over the reaction.

Proposed Synthetic Workflow

The proposed workflow is a two-stage process: (1) Synthesis of the key ketone intermediate, and (2) Conversion to the final N-vinylacetamide product.

G start 2-Chloro-5-fluoropyrimidine + N-Methoxy-N-methylacetamide intermediate 2-Acetyl-5-fluoropyrimidine (Key Intermediate) start->intermediate  Weinreb Ketone Synthesis  (e.g., i-PrMgCl, THF) product This compound (Final Product) intermediate->product  Condensation & Dehydration  (Toluene, Dean-Stark) reagent Acetamide + Acid Catalyst (e.g., p-TsOH)

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.

Part A: Synthesis of 2-Acetyl-5-fluoropyrimidine (Intermediate)

  • Principle (Causality): The Weinreb ketone synthesis is chosen for its high selectivity and tolerance of functional groups. It proceeds via a stable chelated intermediate, which prevents over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other organometallics and acyl chlorides.

  • Materials:

    • 2-Chloro-5-fluoropyrimidine

    • N-Methoxy-N-methylacetamide (Weinreb amide)

    • Isopropylmagnesium chloride (i-PrMgCl) in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methoxy-N-methylacetamide (1.2 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add i-PrMgCl (1.1 eq) dropwise via syringe. Stir for 30 minutes at 0 °C. This step forms the Grignard reagent of the Weinreb amide.

    • In a separate flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

    • Add the solution of 2-chloro-5-fluoropyrimidine to the Grignard reagent solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-fluoropyrimidine.

Part B: Synthesis of this compound (Final Product)

  • Principle (Causality): This step involves an acid-catalyzed condensation of the ketone with acetamide, followed by dehydration to form the stable enamide tautomer. A Dean-Stark apparatus is used to azeotropically remove water, which drives the equilibrium towards the product, ensuring a high conversion rate.

  • Materials:

    • 2-Acetyl-5-fluoropyrimidine (from Part A)

    • Acetamide (2.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)

    • Toluene

  • Procedure:

    • Combine 2-acetyl-5-fluoropyrimidine (1.0 eq), acetamide (2.0 eq), and p-TsOH (0.1 eq) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add sufficient toluene to suspend the reagents.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

    • Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting ketone.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography to yield the final product.

Structural Elucidation and Characterization

Confirming the structure and purity of the final compound is critical. A combination of spectroscopic methods should be employed. The following section outlines the expected results for a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyrimidine Protons: Two distinct doublets in the aromatic region (~8.5-9.0 ppm), characteristic of the two protons on the fluoropyrimidine ring. Each will show coupling to the other proton and to the fluorine atom.

    • Vinyl Protons: Two singlets (or narrow doublets due to geminal coupling) in the vinyl region (~5.0-6.0 ppm), corresponding to the two protons of the terminal CH₂ group.

    • Amide Proton: A broad singlet (~8.0-9.5 ppm) for the N-H proton, which may be exchangeable with D₂O.

    • Acetyl Protons: A sharp singlet at ~2.0-2.2 ppm, integrating to 3 protons, for the methyl group of the acetamide.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 168-172 ppm.

    • Pyrimidine Carbons: Signals in the aromatic region (~140-160 ppm), with C-F coupling visible for the carbons adjacent to the fluorine atom.

    • Vinyl Carbons: Two signals, one for the quaternary carbon attached to the ring (~140-150 ppm) and one for the terminal CH₂ carbon (~100-110 ppm).

    • Methyl Carbon: A signal in the aliphatic region (~23-25 ppm).

  • ¹⁹F NMR:

    • A single resonance, likely a multiplet due to coupling with the adjacent ring protons.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 182.07. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₉FN₃O⁺.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

  • C=C Stretch: A band in the 1620-1650 cm⁻¹ region for the vinyl group.

  • C-F Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Rationale for Investigation and Potential Applications

The unique structure of this compound suggests two primary avenues for research and development, leveraging its distinct chemical moieties.

A This compound B Pathway 1: Drug Discovery A->B C Pathway 2: Materials Science A->C B1 Probe as Bioactive Agent (e.g., Kinase Inhibitor, Antimetabolite) B->B1 C1 Use as Functional Monomer C->C1 C2 Radical Polymerization C1->C2 C3 Synthesis of Smart Polymers (e.g., Hydrogels, Drug Conjugates) C2->C3

Caption: Divergent research and application pathways for the title compound.

Bioactive Molecule in Drug Discovery

The 5-fluoropyrimidine scaffold is a well-established pharmacophore. This compound could be screened for various biological activities, particularly in oncology. The vinyl acetamide portion may modulate solubility, cell permeability, or act as a Michael acceptor in certain biological contexts. Its structural similarity to components of known kinase inhibitors or nucleoside analogs makes it a candidate for screening in relevant assays.

Functional Monomer in Materials Science

The N-vinylacetamide group is a polymerizable handle. This compound can be used as a specialty monomer in free-radical polymerization reactions to create novel polymers.[3]

  • Copolymerization: It could be copolymerized with other monomers (e.g., N-isopropylacrylamide, acrylic acid) to create functional materials.

  • Smart Polymers: The resulting polymers would feature pendant 5-fluoropyrimidine groups. Such materials could be investigated for applications in targeted drug delivery, where the polymer backbone provides controlled release or targeting, while the pendant group acts as the therapeutic agent. This approach could potentially enhance the therapeutic index of the pyrimidine drug by modifying its pharmacokinetics.

Conclusion

This compound is a molecule of significant synthetic interest, positioned at the nexus of medicinal chemistry and polymer science. This guide has provided a thorough technical foundation for its study, including its definitive chemical identity, a detailed and reasoned proposal for its synthesis and purification, and a comprehensive protocol for its structural characterization. By elucidating the causality behind experimental design and outlining clear, divergent pathways for future investigation, this document equips researchers with the necessary knowledge to unlock the full potential of this versatile and promising compound.

References

  • 001CHEMICAL. This compound - CAS No. 905587-32-8. [Link]

  • Chemsrc. N-Vinylacetamide | CAS#:5202-78-8. [Link]

  • Grokipedia. N-Vinylacetamide. [Link]

  • Ibezim, A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]

  • National Center for Biotechnology Information. N-Vinylacetamide. PubChem Compound Summary for CID 78875. [Link]

  • Wikipedia. N-Vinylacetamide. [Link]

  • National Center for Biotechnology Information. N-Methyl-N-vinylacetamide. PubChem Compound Summary for CID 18530. [Link]

  • Al-Jibouri, M. N. (2021). Synthesis of new biological active derivatives and their polymers based on N-substituted Maleimide. ResearchGate. [Link]

  • Lee, H., et al. (2018). Synthesis of Poly(N-substituted-N- vinylamide) Derivatives and Investigation of Their Side Chain Effects At the N-Position. [Link]

  • Kuznetsov, V. A., et al. (2018). Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. ResearchGate. [Link]

  • National Center for Biotechnology Information. Rosuvastatin Lactone. PubChem Compound Summary for CID 29918986. [Link]

  • Patel, O., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Fan, W., & Yamago, S. (2019). Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization. Angewandte Chemie International Edition in English. [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" CAS number 905587-32-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS 905587-32-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic compound that stands at the intersection of established medicinal chemistry principles and modern synthetic utility. Its molecular architecture is bipartite, featuring two key components of high interest to drug developers: the bio-isosterically significant 5-fluoropyrimidine core and a synthetically versatile N-vinylacetamide functional group. The former is a well-established pharmacophore, integral to blockbuster antimetabolite drugs like 5-Fluorouracil, where the fluorine atom critically enhances biological activity and metabolic stability.[1] The latter provides a reactive handle for a variety of subsequent chemical transformations, making this molecule a strategic building block for the synthesis of complex molecular libraries and targeted therapeutics. This guide provides a comprehensive technical overview of its properties, a plausible and robust synthetic strategy, expected analytical characterization data, and its potential applications in the demanding field of drug discovery.

Section 1: Molecular Profile and Physicochemical Properties

The compound, identified by CAS number 905587-32-8, possesses a unique structure that confers its utility. The 1,3-diazine (pyrimidine) ring is rendered electron-deficient by the two nitrogen atoms and further modulated by the strongly electronegative fluorine atom at the C5 position. This core is attached via a carbon-carbon bond to a vinyl acetamide group at the C2 position, a functional group that is both a hydrogen-bond donor/acceptor and a reactive chemical handle.

Synthetic_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Vinylation Step cluster_2 Phase 3: Purification & Analysis Start 5-Fluorouracil Step1 Chlorination (e.g., POCl₃) Start->Step1 Precursor 2,4-Dichloro-5-fluoropyrimidine Step1->Precursor Step2 Selective Reduction / Dechlorination Precursor->Step2 Intermediate 2-Chloro-5-fluoropyrimidine Step2->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) [Pd Catalyst, Base, Solvent] Intermediate->Coupling Reagent Vinylating Agent (e.g., N-vinylacetamide boronic ester) Reagent->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Silica Gel Chromatography Workup->Purify Final This compound Purify->Final Analysis QC Analysis (NMR, MS, HPLC) Final->Analysis Drug_Discovery_Pipeline Compound This compound (Building Block) Lib_Synth Library Synthesis (e.g., via Michael Addition, Cross-Coupling) Compound->Lib_Synth Screening High-Throughput Screening (Biochemical & Cellular Assays) Lib_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Candidate Preclinical Candidate Lead_Op->Candidate

Sources

An In-Depth Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details the fundamental physicochemical properties, including its molecular formula and weight, and will delve into its synthesis, characterization, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics, offering both theoretical insights and practical methodologies.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a fluoropyrimidine core, a vinyl group, and an acetamide moiety. These structural features are often associated with compounds exhibiting biological activity, making it a molecule of interest for further investigation.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

The molecular formula for this compound is C8H8FN3O [1][2].

Based on this formula, the calculated molecular weight is 181.17 g/mol [1].

A summary of these core attributes is presented in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C8H8FN3O[1][2]
Molecular Weight 181.17 g/mol [1]
CAS Number 905587-32-8, 1206523-88-7[1][2][3]

It is noteworthy that two distinct CAS (Chemical Abstracts Service) numbers have been associated with this compound, which may indicate different suppliers, batches, or isomeric forms. Researchers should verify the specific CAS number associated with their material.

Structural Representation

A clear understanding of the two-dimensional structure is paramount for predicting chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

Further investigation into the synthesis of this compound is required to provide a detailed and authoritative protocol. The following section will be populated upon gathering relevant synthetic methodologies from peer-reviewed literature and chemical databases.

Analytical Characterization

A comprehensive analytical profile is essential for confirming the identity and purity of this compound. This section will be developed to include typical analytical techniques such as NMR, Mass Spectrometry, and HPLC, complete with expected results and interpretations, once such data is sourced.

Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The fluoropyrimidine scaffold is a well-established pharmacophore in oncology.

This section will be expanded to detail specific research applications and its role as a potential intermediate in drug development pipelines as more information becomes available.

References

  • 001CHEMICAL. This compound. Available at: [Link] [Accessed January 19, 2026].

  • Chu-Peptide Bio-tech. This compound. Available at: [Link] [Accessed January 19, 2026].

Sources

A Technical Guide to the Hypothesized Mechanism of Action for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines a scientifically grounded hypothesis for the mechanism of action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. Structural analysis of the molecule reveals two key functional components: a 5-fluoropyrimidine core, a privileged scaffold in kinase inhibition, and a vinyl acetamide moiety, a classic electrophilic "warhead."[1][2][3] Based on these features, we hypothesize that this compound functions as a targeted, irreversible covalent inhibitor of a protein kinase . This guide details the basis of this hypothesis, proposing that the pyrimidine ring directs the molecule to the ATP-binding site of a target kinase, where the vinyl group subsequently forms a permanent covalent bond with a proximate nucleophilic amino acid, likely a cysteine, leading to irreversible enzyme inhibition. A multi-phase experimental strategy is presented to rigorously test this hypothesis, from initial target identification to definitive confirmation of the covalent binding mechanism in a cellular context.

Introduction: The Case for Covalent Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets. While traditional non-covalent, reversible inhibitors have achieved significant clinical success, challenges such as acquired resistance and the need for high, continuous drug exposure persist.[4]

Targeted covalent inhibitors represent a powerful alternative strategy. These molecules first bind to their target protein with non-covalent affinity and then form a stable, covalent bond with a specific amino acid residue.[5] This irreversible mechanism can offer distinct advantages, including:

  • Enhanced Potency: Irreversible binding can lead to more complete and sustained target inhibition at lower concentrations.

  • Prolonged Pharmacodynamic Effect: The drug's effect can outlast its presence in circulation, potentially allowing for less frequent dosing.

  • Overcoming Resistance: Covalent inhibitors can be effective against certain mutations that confer resistance to reversible binders.[4]

The compound this compound possesses the archetypal structure of a modern targeted covalent inhibitor. Its 5-fluoropyrimidine scaffold is a bioisostere of the adenine ring of ATP, suggesting it is designed to engage the highly conserved ATP-binding pocket of a kinase.[2][6] Coupled to this recognition moiety is a vinyl acetamide group, a well-characterized α,β-unsaturated carbonyl system known to act as a Michael acceptor, capable of reacting with nucleophilic residues.[7][8] This guide dissects this structure to build a compelling mechanistic hypothesis and provides a comprehensive roadmap for its experimental validation.

Core Hypothesis: Targeted Covalent Kinase Inhibition

We hypothesize that this compound operates via a two-step mechanism to irreversibly inhibit a target protein kinase.

Step 1: Reversible Binding & Recognition The 5-fluoropyrimidine ring acts as the recognition element. It is designed to fit within the ATP-binding pocket of a kinase, forming key hydrogen bonds with the "hinge region" of the protein—the flexible loop connecting the N- and C-terminal lobes. This initial, non-covalent binding event orients the inhibitor in a precise conformation for the subsequent reaction.

Step 2: Irreversible Covalent Modification Once docked, the vinyl acetamide "warhead" is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine, located near the ATP-binding site.[4] The electron-deficient β-carbon of the vinyl group is susceptible to nucleophilic attack by the thiol side chain of the cysteine. This triggers a Michael addition reaction , forming a stable carbon-sulfur covalent bond.[7][9] This permanent modification of the active site leads to the irreversible inhibition of the kinase's ability to bind ATP and phosphorylate its substrates.

Many successful kinase inhibitors, particularly in the oncology space like those targeting the Epidermal Growth Factor Receptor (EGFR), utilize this exact strategy of combining a recognition scaffold with an acrylamide or similar warhead to target a non-catalytic cysteine.[4][10][11]

G cluster_0 Kinase ATP-Binding Pocket Kinase Target Kinase (e.g., EGFR) Hinge Hinge Region Cys Nucleophilic Cysteine (e.g., Cys797) Inhibitor_Covalent Covalently Bound Inhibitor (Inactive Kinase) Cys->Inhibitor_Covalent Inhibitor_Free This compound (Free in Solution) Inhibitor_Bound Reversibly Bound Inhibitor Inhibitor_Free->Inhibitor_Bound Step 1: Reversible Binding (Recognition via Pyrimidine Core) Inhibitor_Bound->Cys Step 2: Michael Addition (Vinyl Warhead reacts with Cys) G cluster_1 Phase 1: Target Identification cluster_2 Phase 2: Covalent Binding Confirmation cluster_3 Phase 3: Cellular Validation Start Hypothesis: Targeted Covalent Kinase Inhibitor P1_Kinome Biochemical Kinome Screen Start->P1_Kinome P1_Cell Cell Proliferation Assay Start->P1_Cell P2_MS Mass Spectrometry (Intact Protein & Peptide Mapping) P1_Kinome->P2_MS Identified Hits P1_Cell->P2_MS P2_Washout Washout / Jump- Dilution Assay P2_MS->P2_Washout P2_Kinetics Kinetic Analysis (kinact/Ki) P2_Washout->P2_Kinetics P3_CETSA Target Engagement (CETSA) P2_Kinetics->P3_CETSA Confirmed Covalent Mechanism P3_WB Western Blot (Pathway Inhibition) P3_CETSA->P3_WB P3_Mut Site-Directed Mutagenesis P3_WB->P3_Mut End Mechanism Validated P3_Mut->End Confirmed Cellular Target & Site

Figure 2: Phased experimental workflow for mechanism of action validation.

Phase 1: Target Identification & Initial Characterization

The primary goal of this phase is to identify the specific kinase(s) that the compound inhibits.

3.1.1 Biochemical Kinome Screening

  • Objective: To identify which kinases the compound interacts with directly in a purified, cell-free system.

  • Protocol:

    • Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Reaction Biology) that screens the compound against hundreds of purified human kinases.

    • Run an initial screen at a fixed, high concentration (e.g., 1 or 10 µM) to identify primary hits (e.g., >90% inhibition).

    • For primary hits, perform dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each sensitive kinase.

  • Causality: This unbiased screen casts a wide net to identify potential targets without prior assumptions. A "clean" profile with high potency against a single kinase or a specific family suggests high selectivity.

3.1.2 Cell-Based Proliferation Assays

  • Objective: To determine the compound's effect on cancer cell viability and to correlate this with the known genetic drivers of the cell lines.

  • Protocol:

    • Select a panel of cancer cell lines with known dependencies on specific kinases (e.g., A549 or H1975 for EGFR-driven lung cancer, K562 for BCR-ABL-driven leukemia).

    • Treat cells with a serial dilution of the compound for 72 hours.

    • Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Calculate the GI₅₀ (half-maximal growth inhibition) for each cell line.

  • Causality: If the compound is potent against cell lines known to be addicted to a kinase identified in the biochemical screen, it provides the first link between target inhibition and a cellular phenotype.

Phase 2: Confirmation of Covalent Binding

These experiments are crucial to differentiate between a reversible and an irreversible, covalent mechanism.

3.2.1 Mass Spectrometry (MS) Analysis

  • Objective: To provide direct physical evidence of a covalent bond between the inhibitor and the target protein and to identify the specific amino acid residue that is modified. [12][13][14]* Protocol:

    • Intact Protein Analysis: Incubate the purified target kinase with and without the compound. Analyze the samples via LC-MS. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation. [14] 2. Peptide Mapping: Digest the inhibitor-treated protein with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment that shows the mass modification and sequence it to pinpoint the exact residue (e.g., Cys797) that was modified. [13]* Trustworthiness: This is the gold-standard technique for confirming covalent modification and is a self-validating system; the mass shift must precisely match the inhibitor's mass. [15] 3.2.2 Washout / Jump-Dilution Assay

  • Objective: To functionally demonstrate the irreversibility of inhibition.

  • Protocol:

    • Pre-incubate the target kinase with a high concentration of the inhibitor for a set time.

    • In one arm, rapidly dilute the enzyme-inhibitor complex into the assay buffer (the "jump-dilution" arm). In a control arm, dilute the enzyme alone.

    • Initiate the kinase reaction by adding ATP and substrate.

    • Measure enzyme activity over time.

  • Causality: A reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor will remain bound, and no significant activity will be recovered. This directly tests the permanence of the binding.

Phase 3: Cellular Mechanism of Action Validation

This final phase confirms that the compound engages its intended target and inhibits its downstream signaling pathway within a live-cell environment.

3.3.1 Cellular Thermal Shift Assay (CETSA®)

  • Objective: To confirm that the compound binds to and stabilizes its target protein in intact cells. [16][17][18][19]* Protocol:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

  • Causality: Ligand binding stabilizes a protein against thermal denaturation. A shift in the melting curve to a higher temperature in compound-treated cells is direct evidence of target engagement in a physiological context. [20] 3.3.2 Western Blot Analysis of Pathway Inhibition

  • Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling pathway.

  • Protocol:

    • Treat relevant cells with the compound in a dose- and time-dependent manner.

    • If the target is a receptor tyrosine kinase like EGFR, stimulate the pathway with its cognate ligand (e.g., EGF).

    • Prepare cell lysates and analyze by Western blot using antibodies against the phosphorylated (active) form of the target kinase and key downstream substrates (e.g., p-EGFR, p-AKT, p-ERK).

  • Trustworthiness: This experiment provides a functional readout of inhibition. A dose-dependent decrease in the phosphorylation of the target and its downstream effectors validates that the compound is blocking the intended biological pathway.

3.3.3 Site-Directed Mutagenesis

  • Objective: To definitively prove that the covalent interaction with a specific cysteine is responsible for the inhibitor's potency. [21][22][23]* Protocol:

    • Using molecular biology techniques, create a mutant version of the target kinase where the hypothesized cysteine target is replaced with a non-nucleophilic amino acid, such as alanine or serine (e.g., C797S). [24] 2. Express and purify both the wild-type (WT) and mutant proteins.

    • Determine the IC₅₀ of the compound against both the WT and mutant kinase.

  • Causality: If the compound's potency is significantly reduced (e.g., >100-fold increase in IC₅₀) against the mutant protein, it provides conclusive evidence that the covalent interaction with that specific cysteine is the primary mechanism of inhibition.

Expected Data & Interpretation

The collective results from these experiments will provide a robust and multi-faceted validation of the proposed mechanism.

Experiment Parameter Measured Expected Result for Covalent Inhibitor Interpretation
Kinome Screen % Inhibition, IC₅₀ (nM)High potency (low nM IC₅₀) against one or more kinases.Identifies primary biochemical target(s).
Cell Proliferation GI₅₀ (µM)Potent growth inhibition in cell lines dependent on the identified target kinase.Links target inhibition to a cellular phenotype.
Mass Spectrometry Mass Shift (Da)A mass shift equal to the MW of the compound (181.17 Da) is observed on the target protein and localized to a specific cysteine-containing peptide.Direct, physical proof of covalent adduct formation at a specific site.
Washout Assay % Activity RecoveryLittle to no recovery of enzyme activity after dilution.Confirms irreversible or very slow-off-rate inhibition.
CETSA® Thermal Shift (ΔTₘ)A significant increase in the melting temperature of the target protein in compound-treated cells.Confirms target engagement in a cellular environment.
Western Blot Phospho-protein levelsDose-dependent reduction in phosphorylation of the target kinase and its downstream substrates.Validates functional inhibition of the signaling pathway in cells.
Site-Directed Mutagenesis IC₅₀ Fold-Shift (Mut/WT)A large (>100x) increase in IC₅₀ for the Cys-to-Ala/Ser mutant compared to the wild-type.Conclusively proves the specific cysteine is required for high-potency inhibition.

Conclusion

The structural features of this compound strongly support the hypothesis that it functions as a targeted covalent kinase inhibitor. The proposed mechanism, involving initial reversible binding guided by the 5-fluoropyrimidine core followed by irreversible Michael addition via the vinyl acetamide warhead, is a well-established and highly successful strategy in modern drug design. The comprehensive experimental plan detailed in this guide provides a rigorous, self-validating framework to systematically test this hypothesis. Successful validation would not only elucidate the precise molecular mechanism of this compound but also pave the way for its further development as a potential therapeutic agent.

References

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry. [Link]

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry. [Link]

  • Geoghegan, K. F., & Johnson, T. W. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. [Link]

  • Re-Syun, M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry. [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Semantic Scholar. [Link]

  • Ward, R. A., et al. (2021). Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry. [Link]

  • Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Hermanson, D. J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]

  • Lim, S. M., et al. (2023). Overcoming EGFR resistance by monovalent and bident inhibitors targeting Cys775. bioRxiv. [Link]

  • Amporndanai, K., et al. (2023). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. MedChemComm. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Semantic Scholar. [Link]

  • Nomura, D. K., et al. (2019). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2022). Molecules. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019). Cell Chemical Biology. [Link]

  • Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2020). Journal of Medicinal Chemistry. [Link]

  • SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Organic & Biomolecular Chemistry. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment... (2024). ResearchGate. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. (2018). Cell Chemical Biology. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Predicting the potency of covalent kinase inhibitors from computations. (n.d.). American Chemical Society. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). RSC Publishing. [Link]

  • Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol. (1991). Proceedings of the National Academy of Sciences. [Link]

  • This compound. (n.d.). 001CHEMICAL. [Link]

  • Covalent modification and site-directed mutagenesis of an active site tryptophan of human prostatic acid phosphatase. (1997). Protein Science. [Link]

  • Site-directed mutagenesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • N-Vinylacetamide. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel compound, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. Given the absence of extensive prior research on this specific molecule, this document outlines a logical, multi-tiered investigational strategy. The proposed workflow is rooted in the structural attributes of the compound, specifically the 5-fluoropyrimidine core, which is analogous to the widely-used chemotherapeutic agent 5-fluorouracil, and the vinylacetamide moiety, which presents the potential for covalent interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each proposed step. The objective is to provide a robust roadmap for characterizing the compound's potential as a novel therapeutic agent, beginning with broad cytotoxicity screening and progressing to detailed mechanistic and signaling pathway analyses.

Introduction and Rationale

The landscape of oncological drug discovery is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, selectivity, and resistance profiles. The compound this compound presents a compelling scaffold for investigation. Its structure combines two key pharmacophores:

  • The 5-Fluoropyrimidine Ring: This moiety is the cornerstone of the antimetabolite drug 5-fluorouracil (5-FU) and its prodrugs. 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS) and by its incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[1][2][3] The presence of this ring in the target compound provides a strong rationale for investigating its potential as an antineoplastic agent.

  • The Vinylacetamide Group: The vinyl group, an unsaturated alkene, can act as a Michael acceptor, making it a potential "warhead" for covalent inhibition. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition.[4][5] This feature suggests a possible mechanism of action that could be distinct from or complementary to the antimetabolite activity of the fluoropyrimidine core.

This guide, therefore, proposes a systematic in vitro evaluation of this compound, designed to thoroughly assess its biological activity and elucidate its mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability across a range of cancer cell lines. This provides a broad overview of its potency and potential tumor-type selectivity.

Cell Line Panel Selection

A diverse panel of human cancer cell lines should be selected, ideally representing various cancer types. A non-cancerous cell line should be included to assess for general cytotoxicity versus cancer-specific effects.

Table 1: Illustrative Cell Line Panel for Primary Screening

Cell LineCancer TypeRationale
HT-29Colorectal Cancer5-FU is a standard of care for colorectal cancer.
MCF-7Breast CancerRepresents a common solid tumor type.
A549Non-Small Cell Lung CancerHigh incidence and need for novel therapies.
PANC-1Pancreatic CancerKnown for its resistance to conventional chemotherapy.
HEK293Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[6][7]

  • Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the wells, ensuring a final volume of 200 µL. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The IC₅₀ values should be tabulated for clear comparison across the cell lines.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
HT-29Colorectal Cancer1.5
MCF-7Breast Cancer5.2
A549Non-Small Cell Lung Cancer3.8
PANC-1Pancreatic Cancer8.1
HEK293Human Embryonic Kidney> 50
Workflow Visualization

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Select Cell Line Panel seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform CellTiter-Glo® Assay incubate->assay read Read Luminescence assay->read analyze Normalize Data and Plot Dose-Response Curve read->analyze calculate Calculate IC₅₀ Values analyze->calculate end end calculate->end Determine Potency & Selectivity

Caption: Workflow for primary cytotoxicity screening.

Tier 2: Mechanistic Investigation

Following the identification of cytotoxic activity, the next crucial phase is to elucidate the compound's mechanism of action. The investigation will be bifurcated to address the potential roles of both the 5-fluoropyrimidine and vinylacetamide moieties.

Probing the 5-Fluoropyrimidine Moiety: Antimetabolite Activity

The structural similarity to 5-FU suggests a potential role as an inhibitor of nucleotide synthesis or as a fraudulent nucleotide.

A direct enzymatic assay can determine if the compound or its metabolites inhibit TS.[9]

  • Principle: This assay spectrophotometrically measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is monitored.[10]

  • Protocol Outline:

    • Purified recombinant human TS is incubated with the compound at various concentrations.

    • The enzymatic reaction is initiated by adding dUMP and mTHF.

    • The change in absorbance at 340 nm is monitored over time.

    • The rate of reaction is calculated and compared to a control without the inhibitor to determine the IC₅₀ for TS inhibition.

Antimetabolites often induce cell cycle arrest, particularly in the S phase, by disrupting DNA synthesis.[11]

  • Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvesting: Harvest both adherent and suspension cells and wash with ice-cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

    • Staining:

      • Centrifuge the fixed cells and wash twice with PBS.

      • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

      • Incubate in the dark at room temperature for 15-30 minutes.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimetabolite_MoA Compound This compound Metabolite Active Metabolite (e.g., FdUMP analog) Compound->Metabolite Intracellular Metabolism TS Thymidylate Synthase (TS) Metabolite->TS Inhibition dNTPs dNTP Pool Imbalance TS->dNTPs Depletion of dTMP DNA_Rep DNA Replication Stress dNTPs->DNA_Rep S_Arrest S-Phase Arrest DNA_Rep->S_Arrest Apoptosis Apoptosis S_Arrest->Apoptosis

Caption: Hypothesized antimetabolite mechanism of action.

To confirm that the observed cytotoxicity is due to programmed cell death.

  • Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

    • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvesting: Collect the cells and wash with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Staining:

      • Transfer 100 µL of the cell suspension to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14][15]

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Probing the Vinylacetamide Moiety: Covalent Inhibition

The vinyl group could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site.

This assay provides direct evidence of covalent adduct formation.

  • Principle: A radiolabeled version of the compound (e.g., with ¹⁴C) is incubated with a protein source, such as human liver microsomes (HLM), which contain a wide range of metabolic enzymes and proteins. Covalent binding is assessed by measuring the amount of radioactivity that remains associated with the protein after extensive washing or precipitation.[16]

  • Protocol Outline:

    • Incubate [¹⁴C]-labeled this compound with HLM in the presence and absence of NADPH (to assess metabolically-driven binding).

    • After incubation, precipitate the proteins using a solvent like acetonitrile.

    • Wash the protein pellet multiple times to remove any non-covalently bound compound.

    • Quantify the radioactivity in the final protein pellet using liquid scintillation counting.

    • An increase in radioactivity in the NADPH-fortified samples suggests that a reactive metabolite is responsible for the covalent binding.[16]

This functional assay can distinguish between reversible and irreversible inhibition.

  • Principle: An enzyme is pre-incubated with the inhibitor, and then the mixture is rapidly diluted. If the inhibitor is reversible, its effect will diminish upon dilution as it dissociates from the enzyme. If it is irreversible (covalent), the inhibition will persist despite the dilution.[5]

Covalent_Inhibition cluster_reversible Reversible Inhibition cluster_covalent Covalent Inhibition Rev E + I E•I Rev:f0->Rev:f1 k_on / k_off Cov E + I E•I E-I Cov:f0->Cov:f1 K_i Cov:f1->Cov:f2 k_inact note E = Enzyme I = Inhibitor E•I = Reversible Complex E-I = Covalent Adduct

Caption: Reversible vs. Covalent Inhibition Models.

Tier 3: Signaling Pathway Analysis

Understanding how the compound modulates intracellular signaling pathways is critical for defining its mechanism and identifying potential biomarkers.

Western Blotting

Western blotting is a standard technique to measure changes in the expression and phosphorylation status of key signaling proteins.[17][18] Given the potential anticancer activity, pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival, are logical starting points.[19]

  • Experimental Protocol: Western Blotting

    • Cell Lysis: Treat cells with the compound as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[18][21]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

Table 3: Hypothetical Western Blot Analysis of Pathway Modulation

Target ProteinTreatment ConditionRelative Expression (Normalized to Control)
p-Akt (Ser473)Vehicle1.0
p-Akt (Ser473)Compound (IC₅₀)0.4
Total AktVehicle1.0
Total AktCompound (IC₅₀)1.0
p-ERK (T202/Y204)Vehicle1.0
p-ERK (T202/Y204)Compound (IC₅₀)0.9
Total ERKVehicle1.0
Total ERKCompound (IC₅₀)1.0

This hypothetical data suggests the compound selectively inhibits the PI3K/Akt pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Compound Compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This technical guide presents a structured and scientifically grounded approach for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, this framework allows for a thorough characterization of the compound's biological activity. The proposed experiments are designed to test clear hypotheses based on the molecule's chemical structure, specifically its potential to act as both an antimetabolite and a covalent inhibitor. The successful execution of this investigational plan will provide critical insights into the compound's therapeutic potential and guide future preclinical and clinical development efforts.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Retrieved from [Link]

  • Scilit. (n.d.). 5-Fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]

  • Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(8), 8547-8557. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Jo, A., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37(1), 1B.6.1-1B.6.12. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Vodenkova, S., et al. (2020). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 10, 1489. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. Retrieved from [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Retrieved from [Link]

  • Anderson, D. D., et al. (2011). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 50(44), 9576–9585. Retrieved from [Link]

  • Armstrong, R. D., & Diasio, R. B. (1981). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 41(9 Pt 1), 3333–3338. Retrieved from [Link]

  • Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Retrieved from [Link]

  • Liu, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2483. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Medicinal Chemistry Letters, 8(10), 1041–1046. Retrieved from [Link]

  • de Wispelaere, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(15), 4983. Retrieved from [Link]

  • ACS Publications. (2016). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Retrieved from [Link]

  • ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wotring, J. W., et al. (2011). Synthesis and biological activity of 5-fluorotubercidin. Journal of Medicinal Chemistry, 54(17), 5967–5974. Retrieved from [Link]

  • MDPI. (2020). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. Retrieved from [Link]

  • National Institutes of Health. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. Retrieved from [Link]

Sources

Preliminary Screening of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel compound, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. The chemical structure, featuring a 5-fluoropyrimidine moiety, suggests a potential rationale for investigation as an anticancer agent, possibly targeting nucleotide synthesis or kinase signaling pathways.[1][2][3][4] This document outlines a structured, multi-tiered approach for the initial in vitro evaluation of this compound, commencing with primary target-based screening, followed by secondary cell-based assays to assess cellular potency and cytotoxicity. Detailed experimental protocols, data interpretation guidelines, and illustrative visualizations are provided to guide researchers in the early-stage assessment of this and similar chemical entities. The methodologies described herein are designed to establish a foundational dataset to inform decisions regarding further preclinical development.

Introduction and Rationale

The discovery and development of novel small molecule therapeutics is a cornerstone of modern medicine. The compound this compound (Molecular Formula: C8H8FN3O, Molecular Weight: 181.17) presents an interesting scaffold for investigation.[5][6] The presence of the 5-fluoropyrimidine ring is of particular note, as this moiety is a well-established pharmacophore in oncology.[1][3] The prototypical example, 5-Fluorouracil (5-FU), and its derivatives exert their anticancer effects through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly proliferating cancer cells.[1][7]

The vinyl acetamide portion of the molecule may serve to modulate the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target engagement, and metabolic stability.[8][9][10][11] Given this structural context, a logical starting point for the preliminary screening of this compound is to assess its potential as an anticancer agent. This guide outlines a hypothetical, yet scientifically grounded, screening cascade to explore this possibility.

Proposed Screening Cascade

A multi-stage screening approach is proposed to efficiently evaluate the biological activity of this compound. This cascade is designed to first identify direct molecular target interaction and then to assess the compound's effects in a more complex cellular environment.

G cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening (Cell-Based) cluster_2 Decision Point A Compound Synthesis and Characterization B Thymidylate Synthase Inhibition Assay A->B Test Compound C Kinase Panel Screening (e.g., FLT3, CHK1) A->C Test Compound D Cancer Cell Line Proliferation Assay (e.g., MCF-7, HCT116) B->D Hits from Tier 1 C->D Hits from Tier 1 E Cytotoxicity Assay (e.g., LDH Release) D->E Confirmation of Antiproliferative Activity F Data Analysis and Hit Prioritization E->F G Advance to Lead Optimization? F->G Favorable Profile

Figure 1: Proposed multi-tiered screening cascade for this compound.

Tier 1: Primary In Vitro Screening

The initial tier of screening focuses on direct, target-based assays to determine if the compound interacts with molecular targets commonly associated with the 5-fluoropyrimidine scaffold.

Thymidylate Synthase Inhibition Assay

Rationale: Given that 5-fluoropyrimidine-based drugs are known inhibitors of thymidylate synthase (TS), this is a primary and logical target to investigate.[1][7] A biochemical assay will directly measure the compound's ability to inhibit the enzymatic activity of recombinant human TS.

Protocol:

  • Reagents and Materials:

    • Recombinant human thymidylate synthase (TS)

    • Substrate: 2'-deoxyuridine-5'-monophosphate (dUMP)

    • Cofactor: 5,10-methylenetetrahydrofolate (CH2-THF)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

    • Detection Reagent: Spectrophotometer capable of measuring absorbance at 340 nm

    • Positive Control: 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)

    • Test Compound: this compound, dissolved in DMSO

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • In a 96-well plate, add 2 µL of the compound dilutions.

    • Add 50 µL of assay buffer containing dUMP and CH2-THF to each well.

    • Initiate the reaction by adding 48 µL of recombinant TS to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2-THF to dihydrofolate.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Illustrative Data:

CompoundTargetIC50 (µM)
This compoundThymidylate Synthase> 100
FdUMP (Positive Control)Thymidylate Synthase0.05

Interpretation: In this hypothetical scenario, the test compound shows no significant inhibition of thymidylate synthase. This suggests that its potential anticancer activity may not be mediated through this classical mechanism.

Kinase Panel Screening

Rationale: Pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in cancer.[2][4] A broad kinase panel screen can identify potential alternative targets. Kinases such as Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are relevant targets in certain leukemias and other cancers and have been shown to be inhibited by pyrimidine-based compounds.[4]

Protocol:

This would typically be performed as a fee-for-service by a specialized vendor. The compound is tested at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases. The activity of each kinase is measured, and the percent inhibition by the test compound is reported.

Illustrative Data:

KinasePercent Inhibition at 10 µM
FLT385%
CHK178%
c-Kit25%
......

Interpretation: The illustrative data suggests that this compound is a potential inhibitor of FLT3 and CHK1. These "hits" warrant further investigation in secondary, cell-based assays. The lower inhibition of c-Kit suggests a degree of selectivity.[4]

Tier 2: Secondary Cell-Based Screening

Following the identification of potential kinase targets, the next step is to evaluate the compound's effects on cancer cells.

Cancer Cell Line Proliferation Assay

Rationale: This assay determines the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the identified kinase targets (e.g., MV4-11 cells for FLT3).[4]

Protocol:

  • Cell Lines:

    • MV4-11 (Human leukemia, FLT3-ITD mutation)

    • A suitable control cell line with low FLT3 expression.

  • Reagents and Materials:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Test Compound

    • Positive Control (e.g., a known FLT3 inhibitor)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Illustrative Data:

CompoundCell LineGI50 (µM)
This compoundMV4-112.5
This compoundControl> 50

Interpretation: The compound demonstrates potent and selective inhibition of proliferation in the FLT3-dependent MV4-11 cell line, consistent with the primary screening results.

G cluster_0 Cell Proliferation Assay Workflow A Seed Cells (e.g., MV4-11) B Add Serial Dilution of Test Compound A->B C Incubate (72 hours) B->C D Add Cell Viability Reagent C->D E Measure Luminescence D->E F Calculate GI50 E->F

Figure 2: Workflow for the cancer cell line proliferation assay.

Conclusion and Future Directions

The preliminary screening cascade outlined in this technical guide provides a robust framework for the initial evaluation of this compound. Based on the illustrative data, this compound warrants further investigation as a potential anticancer agent targeting kinase signaling pathways, specifically FLT3 and CHK1.

Future studies should focus on:

  • Orthogonal Assays: Confirming target engagement in cells using techniques such as Western blotting to assess the phosphorylation status of downstream targets of FLT3 and CHK1.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • ADME-Tox Profiling: Conducting in vitro assays to assess the compound's metabolic stability, permeability, and potential off-target toxicities.

By following a logical and scientifically rigorous screening process, the potential of novel chemical entities like this compound can be systematically explored, paving the way for the development of next-generation therapeutics.

References

  • N-Vinylacetamide | C4H7NO | CID 78875 - PubChem. National Institutes of Health. [Link]

  • On the rational development of a new drug: the example of the fluorinated pyrimidines. PubMed. [Link]

  • CAS No. 905587-32-8, this compound - 001CHEMICAL. 001CHEMICAL. [Link]

  • Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway | Request PDF. ResearchGate. [Link]

  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. [Link]

  • N-Vinylacetamide. Wikipedia. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. Royal Society of Chemistry. [Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. [Link]

Sources

A Technical Guide to the Investigation of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide as a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the discovery, synthesis, and evaluation of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a novel chemical entity. While specific discovery literature for this exact molecule is not publicly available, its structure suggests a rational design combining two key pharmacophores: the 5-fluoropyrimidine core, a cornerstone of anticancer chemotherapy, and a vinyl acetamide group, a potentially reactive moiety. This document outlines a hypothesized discovery rationale, proposes a detailed and plausible synthetic pathway, and establishes a rigorous protocol for physicochemical characterization and preclinical biological screening. The methodologies are designed for researchers in drug development, offering a scientifically grounded approach to investigating compounds of this class.

Introduction: The Scientific Rationale

The process of modern drug discovery often involves the strategic combination of known pharmacophores to create novel molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles[1]. The structure of this compound suggests a thoughtful design rooted in established medicinal chemistry principles.

The 5-Fluoropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 5-fluoropyrimidine moiety is a well-established "privileged structure" in oncology. Its most famous representative, 5-Fluorouracil (5-FU), functions as an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cancer cells[2][3]. Numerous derivatives have been developed to improve upon 5-FU's efficacy and safety profile, including prodrugs like capecitabine and tegafur[2][3]. The fluorine atom at the 5-position is critical; its strong electron-withdrawing nature and small steric footprint are key to the mechanism of action. The inclusion of this scaffold in a novel molecule immediately suggests a potential application in oncology.

The N-vinylacetamide Moiety: A Reactive Functional Group

The N-vinylacetamide (NVA) portion of the molecule introduces a unique functional handle[4][5]. The vinyl group is an electron-rich alkene that can potentially act as a Michael acceptor or participate in other covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. This raises the possibility of the molecule acting as a targeted covalent inhibitor. Covalent inhibitors have seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action. Alternatively, this group could be designed for polymerization or as a synthetic intermediate for further functionalization[6].

Integrated Hypothesis for this compound

The combination of these two moieties leads to a compelling scientific hypothesis. This compound can be postulated as a next-generation fluoropyrimidine derivative. It may act as:

  • A prodrug , which is metabolized in vivo to release a cytotoxic agent, potentially 5-FU or a related active species.

  • A targeted covalent inhibitor , where the fluoropyrimidine core guides the molecule to a specific enzymatic target (e.g., a kinase or a metabolic enzyme), and the vinyl group forms a covalent bond, leading to irreversible inhibition.

  • A novel antimetabolite with a unique mechanism of action distinct from traditional fluoropyrimidines.

Proposed Synthetic Strategy and Protocols

As this is a novel entity, a validated synthetic route is not published. Here, we propose a logical and robust multi-step synthesis based on established organic chemistry transformations.

Retrosynthetic Analysis

The primary disconnection is at the double bond, suggesting a Wittig-type olefination reaction. The target molecule can be synthesized from a suitable pyrimidine-2-yl ketone and a phosphonium ylide derived from N-acetylmethylamine. The ketone precursor, in turn, can be prepared from commercially available 2-chloro-5-fluoropyrimidine.

G Target This compound Disconnect1 C=C Bond Formation (Wittig Olefination) Target->Disconnect1 Precursor1 1-(5-Fluoropyrimidin-2-yl)ethan-1-one (Pyrimidine Ketone) Disconnect1->Precursor1 Precursor2 Acetamidomethyl Phosphonium Ylide Disconnect1->Precursor2 Disconnect2 C-C Bond Formation (Grignard or Organolithium) Precursor1->Disconnect2 Start3 N-methylacetamide Precursor2->Start3 Start1 2-Chloro-5-fluoropyrimidine Disconnect2->Start1 Start2 Acetaldehyde or equivalent Disconnect2->Start2

Caption: Retrosynthetic analysis for the target compound.

Proposed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-one (Intermediate 1)

  • System Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine. Slowly add ethyl bromide (1.2 eq) to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide dropwise and reflux for 1 hour. Cool to 0 °C.

  • Coupling Reaction: Dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the ketone intermediate. Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by coupling an organometallic reagent with an electrophilic halide.

Step 2: Synthesis of this compound (Target Compound)

  • Ylide Preparation: In a separate flame-dried flask under argon, suspend (acetamidomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78 °C. Causality: n-BuLi is a strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the reactive ylide.

  • Wittig Reaction: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the final compound.

Purification and Characterization Workflow

A rigorous workflow is essential to ensure the purity and identity of the final compound before any biological testing.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Crude Reaction Mixture ColChrom Column Chromatography Crude->ColChrom Recrystal Recrystallization (optional) ColChrom->Recrystal TLC TLC Analysis Recrystal->TLC HPLC HPLC Purity (>95%) TLC->HPLC LCMS LC-MS (Mass ID) HPLC->LCMS NMR 1H, 13C, 19F NMR (Structure ID) LCMS->NMR Final Qualified Compound NMR->Final

Caption: Workflow for compound purification and characterization.

Physicochemical and Structural Elucidation

Accurate characterization is non-negotiable for any novel chemical entity intended for biological studies.

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed on a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. The final compound must exhibit >95% purity by peak area at two different wavelengths (e.g., 214 nm and 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound. The expected mass [M+H]⁺ should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are required to unambiguously confirm the chemical structure. The vinyl protons and the fluorine signal will be key diagnostic peaks.

  • Melting Point: To determine the melting range of the solid compound, providing an indication of purity.

Table of Expected Physicochemical Properties
PropertyExpected Value/DataSource
CAS Number 905587-32-8[7]
Molecular Formula C₈H₈FN₃O[7][8]
Molecular Weight 181.17 g/mol [7][8]
Appearance White to off-white solidGeneral Expectation
¹H NMR Signals corresponding to vinyl, acetyl, and pyrimidine protons.N/A (Hypothetical)
¹⁹F NMR A singlet or doublet in the typical aryl fluoride region.N/A (Hypothetical)
Purity (HPLC) ≥ 95%Standard Requirement
[M+H]⁺ (LC-MS) 182.07Calculated

A Framework for Preclinical Biological Evaluation

Based on the 5-fluoropyrimidine core, the primary hypothesis for biological activity lies in oncology. A structured screening cascade is proposed to efficiently evaluate this potential.

Rationale for Target Selection

Initial screening should focus on cancer cell lines known to be sensitive to 5-FU and other antimetabolites. This includes colorectal, breast, and gastric cancer cell lines[3]. A panel should include both sensitive and resistant cell lines to identify any advantages over existing therapies.

In Vitro Screening Cascade

The evaluation should proceed in a tiered approach, from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency & Selectivity cluster_tier3 Tier 3: Mechanism of Action Start Qualified Compound (>95% Purity) T1 Cytotoxicity Assay (MTT/SRB) Panel of 5-10 Cancer Cell Lines (e.g., HCT116, MCF-7, AGS) Start->T1 Decision1 Active? T1->Decision1 T2 IC50 Determination in Hit Cell Lines Counter-screen in Normal Cells (e.g., Fibroblasts, PBMCs) Decision2 Potent & Selective? T2->Decision2 T3_1 Cell Cycle Analysis (Flow Cytometry) T3_2 Apoptosis Assays (Annexin V/PI) T3_1->T3_2 Yes T3_3 Target Engagement Assays (e.g., Thymidylate Synthase Activity) T3_2->T3_3 Yes End Lead Candidate T3_3->End Yes Decision1->T2 Yes Inactive Inactive Decision1->Inactive No Decision2->T3_1 Yes Decision2->Inactive No

Caption: Tiered in vitro screening cascade for oncology.

Proposed Mechanism of Action (MOA) Studies

Should the compound show potent and selective anticancer activity, the following MOA studies would be critical:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest, which is characteristic of DNA synthesis inhibitors[9].

  • Covalent Binding Assay: Employ mass spectrometry-based proteomics to identify potential protein targets that the vinyl group covalently modifies.

  • Metabolite Identification: Use LC-MS/MS to determine if the compound is a prodrug that gets metabolized to 5-FU or other active species within the cancer cells.

Conclusion and Future Outlook

This compound represents a rationally designed molecule with significant potential as a novel therapeutic agent, likely in the field of oncology. Its structure cleverly merges the clinically validated 5-fluoropyrimidine scaffold with a reactive vinyl acetamide moiety, opening avenues for new mechanisms of action, such as targeted covalent inhibition.

This guide provides the essential scientific framework to move this compound from a chemical concept to a biologically characterized lead. The proposed synthesis is robust and relies on well-understood chemical transformations. The outlined purification, characterization, and biological screening cascades provide a clear, logical, and scientifically rigorous path forward. Successful execution of these protocols will elucidate the compound's true therapeutic potential and determine its viability for further preclinical and clinical development.

References

  • Durr, G. J. (1965). Some 5-Fluoropyrimidines1a. Journal of Medicinal Chemistry, 8(2), 253–255. [Link]

  • Semantic Scholar. (2013). Synthesis and bioevaluation of 5-fluorouracil derivatives. [Link]

  • Sun, J., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy. Request PDF. [Link]

  • Ulaiwy, M. A., et al. (2017). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 9(15), 101-106. [Link]

  • Grokipedia. (n.d.). N-Vinylacetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Vinylacetamide. PubChem Compound Database. [Link]

  • 001CHEMICAL. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). N-Vinylacetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-vinylacetamide. PubChem Compound Database. [Link]

  • Li, J., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). RU2503655C2 - N-(5-ACETYL-2-FLUOROPHENYL)-N-METHYLACETAMIDE...
  • National Center for Biotechnology Information. (n.d.). N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide. PubChem Compound Database. [Link]

  • Patsnap Eureka. (2010). Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Link]

  • Google Patents. (n.d.). DE2422904A1 - Lower-molecular poly(N-vinyl-N-methyl-acetamide)...
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents... Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.
  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • ResearchGate. (n.d.). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. [Link]

  • Hsieh, M. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one... European Journal of Medicinal Chemistry, 54, 43-52. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)... Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Osaka Prefecture University. (n.d.). Synthesis of Poly(N-substituted-N- vinylamide) Derivatives and Investigation of Their Side Chain Effects At the N-Position. [Link]

Sources

An In-depth Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide: A Putative Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a research chemical with significant potential in drug discovery, particularly in the field of oncology. While specific literature on this compound is emerging, its structural motifs—a 5-fluoropyrimidine core and a vinyl acetamide moiety—suggest a strong rationale for its investigation as a kinase inhibitor. This document outlines the compound's physicochemical properties, proposes a viable synthetic route, and explores its putative mechanism of action. Furthermore, it details robust experimental protocols for the synthesis, characterization, and biological evaluation of this promising research chemical, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its therapeutic potential.

Introduction: The Rationale for a Novel Fluoropyrimidine Derivative

The 5-fluoropyrimidine scaffold is a cornerstone in the development of anticancer therapeutics. The fluorine atom at the 5-position of the pyrimidine ring is a bioisostere of a hydrogen atom but significantly alters the electronic properties of the ring, often enhancing binding affinity to target proteins and improving metabolic stability.[1] This has led to the successful development of numerous drugs, including 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2][3] More recently, 5-fluoropyrimidine derivatives have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5][6]

This compound incorporates this privileged scaffold with a vinyl acetamide group. The vinyl group can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues in the active site of target proteins, a strategy employed by several approved kinase inhibitors. The acetamide moiety can participate in hydrogen bonding interactions, further contributing to binding affinity and selectivity. This unique combination of structural features makes this compound a compelling candidate for investigation as a novel kinase inhibitor.

Physicochemical Properties

A clear understanding of the physicochemical properties of a research chemical is fundamental for its application in experimental settings.

PropertyValueSource
CAS Number 905587-32-8Chemical Supplier Data
Molecular Formula C₈H₈FN₃OChemical Supplier Data
Molecular Weight 181.17 g/mol Chemical Supplier Data
IUPAC Name This compoundChemical Supplier Data
Canonical SMILES CC(=O)NC(=C)C1=NC=C(C=N1)FChemical Supplier Data

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: N-Acetylation Ketone 2-Acetyl-5-fluoropyrimidine Intermediate 2-(1-Aminovinyl)-5-fluoropyrimidine Ketone->Intermediate THF, rt Ylide Methylenetriphenylphosphorane (Ph3P=CH2) Ylide->Intermediate Final_Product This compound Intermediate->Final_Product Acetic Anhydride, Pyridine

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated for this specific compound. It is based on standard procedures for similar transformations.[7][9][10]

Step 1: Synthesis of 2-(1-Aminovinyl)-5-fluoropyrimidine (Intermediate)

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise with stirring. Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, resulting in a characteristic orange-red solution of the ylide.[7]

  • Wittig Reaction: In a separate flask, dissolve 2-acetyl-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2-acetyl-5-fluoropyrimidine to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1-aminovinyl)-5-fluoropyrimidine.

Step 2: Synthesis of this compound (Final Product)

  • N-Acetylation: In a round-bottom flask, dissolve 2-(1-aminovinyl)-5-fluoropyrimidine (1.0 eq) in pyridine.[11][12][13]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the vinyl protons, acetyl methyl protons, and pyrimidine ring protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for the vinyl, acetyl, and pyrimidine carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (181.17).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (amide), and C=C bonds.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity.

Putative Biological Role and Research Applications

Based on its structural features, this compound is hypothesized to function as a kinase inhibitor. The 5-fluoropyrimidine ring can mimic the adenine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The vinyl acetamide moiety could act as a covalent warhead, forming an irreversible bond with a nearby cysteine residue, a mechanism utilized by several successful kinase inhibitors.[4]

Hypothesized Mechanism of Action: Covalent Kinase Inhibition

Mechanism_of_Action Compound This compound Binding Reversible Binding (ATP-binding pocket) Compound->Binding Kinase Kinase Active Site (with Cysteine residue) Kinase->Binding Covalent_Bond Covalent Adduct Formation (Michael Addition) Binding->Covalent_Bond Inhibition Irreversible Kinase Inhibition Covalent_Bond->Inhibition

Caption: Hypothesized covalent inhibition of a kinase by the title compound.

Potential kinase targets for this compound could include those with a cysteine residue in or near the ATP-binding site, such as members of the EGFR, BTK, or JAK families.[4][14]

Potential Research Applications
  • Anticancer Drug Discovery: The primary application of this compound is as a lead structure for the development of novel anticancer agents.[14][15][16] Its efficacy can be evaluated against a panel of cancer cell lines, particularly those known to be driven by specific kinase mutations.

  • Chemical Probe for Kinase Profiling: As a potential covalent inhibitor, this compound could be developed into a chemical probe to identify and profile kinases with accessible cysteine residues in their active sites.

  • Structure-Activity Relationship (SAR) Studies: The vinyl acetamide and 5-fluoropyrimidine moieties can be systematically modified to explore the SAR and optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: Biological Evaluation

To investigate the putative biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Protocol:

  • Kinase Panel Selection: Select a panel of kinases of interest, including those with known cysteine residues in their active sites (e.g., EGFR, BTK, JAK3).

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures the enzymatic activity of the kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Incubate the plate at the recommended temperature and time for the specific kinase.

    • Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the antiproliferative effect of the compound on cancer cell lines.

Protocol:

  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the hypothesized kinase targets (e.g., A549 for EGFR, MCF-7 for various kinases).

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the test compound.

  • Proliferation Measurement: After a 72-hour incubation period, measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This compound represents a research chemical of considerable interest, primarily due to its structural resemblance to known covalent kinase inhibitors. While direct experimental data for this specific molecule is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the suggested biological assays are standard methods in drug discovery. The insights and protocols presented herein are intended to catalyze further investigation into the therapeutic potential of this and related compounds, paving the way for the development of novel and effective targeted therapies.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Heck Reaction. Organic Chemistry Portal.
  • N-Terminus Acetyl
  • An eco-friendly and highly efficient route for N-acylation under c
  • Heck reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • A Solvent Free Wittig Reaction.
  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
  • Wittig Reaction - Common Conditions.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. Benchchem.
  • Application Notes and Protocols: Heck Reaction of 9-Vinylpurine with Aryl Halides. Benchchem.
  • ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • Wittig Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Wittig reaction. Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acet
  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. PubMed.
  • Automated N-Terminal Acetyl
  • Mild and Useful Method for N-Acylation of Amines.
  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
  • Synthesis and biological activity of some pyrimidine derivatives.
  • (PDF) Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH.
  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Laboratory Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a specialized organic molecule featuring a fluorinated pyrimidine core linked to an enamide functional group. Fluoropyrimidines are privileged scaffolds in medicinal chemistry, known for their role in anticancer and antiviral therapeutics. The enamide moiety is also a valuable functional group, serving as a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a detailed, research-level protocol for the synthesis of this compound, constructed from established chemical principles, focusing on a robust and widely applicable strategy: the Wittig reaction.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The most logical and powerful method for constructing the target molecule's terminal alkene is the Wittig olefination. This reaction is renowned for its reliability in converting ketones and aldehydes into alkenes.[1][2] The retrosynthetic analysis reveals a two-part strategy: the synthesis of a key ketone precursor and a corresponding phosphonium ylide, which are then coupled in the final step.

G cluster_precursors TM Target Molecule This compound Disconnect C=C Bond Disconnection (Wittig Reaction) TM->Disconnect Precursors Key Precursors Ketone 2-Acetyl-5-fluoropyrimidine Disconnect->Ketone Ylide Acetamidomethylide (from Phosphonium Salt) Disconnect->Ylide

Caption: Retrosynthetic analysis of the target molecule via a Wittig reaction disconnection.

This approach is advantageous because it unambiguously forms the double bond at the desired position and relies on well-understood, high-yielding transformations.

Part 1: Synthesis of Key Precursors

The success of the Wittig reaction hinges on the efficient preparation of its two components: the carbonyl compound and the phosphonium salt.

Protocol 1.1: Synthesis of 2-Acetyl-5-fluoropyrimidine (Ketone Precursor)

Reaction Scheme: 2-Cyano-5-fluoropyrimidine + CH₃MgBr → Imine Intermediate → (H₃O⁺) → 2-Acetyl-5-fluoropyrimidine

Materials & Reagents:

Reagent M.W. ( g/mol ) Quantity Moles
2-Cyano-5-fluoropyrimidine 123.09 5.00 g 40.6 mmol
Magnesium Turnings 24.31 1.09 g 44.7 mmol
Iodomethane 141.94 2.80 mL 44.7 mmol
Anhydrous THF - 100 mL -
3M HCl (aq) - 50 mL -
Diethyl Ether - As needed -
Saturated NaHCO₃ (aq) - As needed -

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Protocol:

  • Grignard Reagent Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.09 g) to the flask.

    • Add a solution of iodomethane (2.80 mL) in 20 mL of anhydrous THF to the dropping funnel.

    • Add a small portion of the iodomethane solution to the magnesium and gently warm the flask to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of methylmagnesium bromide.

  • Reaction with Nitrile:

    • Dissolve 2-cyano-5-fluoropyrimidine (5.00 g) in 80 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the nitrile solution via cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of 3M HCl.

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 2-acetyl-5-fluoropyrimidine as a solid.

Protocol 1.2: Synthesis of (Acetamidomethyl)triphenylphosphonium Iodide

This phosphonium salt is the precursor to the ylide. It is prepared via a standard Sₙ2 reaction between triphenylphosphine and a suitable N-(halomethyl)acetamide.[2][4] N-(Iodomethyl)acetamide is chosen for its higher reactivity.

Reaction Scheme: N-(Hydroxymethyl)acetamide + TMSI → N-(Iodomethyl)acetamide N-(Iodomethyl)acetamide + PPh₃ → (Acetamidomethyl)triphenylphosphonium Iodide

Materials & Reagents:

Reagent M.W. ( g/mol ) Quantity Moles
N-(Hydroxymethyl)acetamide 89.09 5.00 g 56.1 mmol
Iodotrimethylsilane (TMSI) 200.06 8.00 mL 56.1 mmol
Triphenylphosphine (PPh₃) 262.29 14.7 g 56.1 mmol
Anhydrous Acetonitrile - 150 mL -

| Anhydrous Diethyl Ether | - | As needed | - |

Step-by-Step Protocol:

  • Preparation of N-(Iodomethyl)acetamide (In Situ):

    • In a flame-dried 250 mL flask under a nitrogen atmosphere, dissolve N-(hydroxymethyl)acetamide (5.00 g) in 100 mL of anhydrous acetonitrile.[5]

    • Cool the solution to 0 °C.

    • Add iodotrimethylsilane (8.00 mL) dropwise via syringe. A white precipitate of trimethylsilanol may form.

    • Stir the reaction at 0 °C for 1 hour. The resulting solution/suspension containing N-(iodomethyl)acetamide is used directly in the next step.

  • Phosphonium Salt Formation:

    • In a separate flask, dissolve triphenylphosphine (14.7 g) in 50 mL of anhydrous acetonitrile.

    • Add the triphenylphosphine solution to the N-(iodomethyl)acetamide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted triphenylphosphine.

    • Dry the resulting white solid under vacuum to yield (acetamidomethyl)triphenylphosphonium iodide. Store under inert gas as it can be hygroscopic.

Part 2: The Wittig Olefination and Final Product Formation

This section details the core transformation, where the ketone and ylide precursors are coupled to form the target enamide.

The Wittig Reaction Mechanism

The reaction proceeds through the deprotonation of the phosphonium salt to form a highly nucleophilic ylide. This ylide attacks the electrophilic carbonyl carbon of the ketone, leading to a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, driven by the formation of the very strong phosphorus-oxygen double bond, to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4]

G cluster_0 Ylide Formation cluster_1 Carbonyl Addition & Cyclization cluster_2 Elimination P_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH⁻-P⁺Ph₃ (Ylide) P_Salt->Ylide + Strong Base - Base-H⁺ X⁻ Ketone R'₂C=O (Ketone) Ylide->Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene R'₂C=CHR (Alkene Product) Oxaphosphetane->Alkene Ph3PO Ph₃P=O (Byproduct) Oxaphosphetane->Ph3PO

Caption: Simplified mechanism of the Wittig reaction.

Protocol 2.1: Synthesis of this compound

Materials & Reagents:

Reagent M.W. ( g/mol ) Quantity Moles
(Acetamidomethyl)triphenylphosphonium iodide 515.34 5.15 g 10.0 mmol
n-Butyllithium (n-BuLi), 2.5 M in hexanes - 4.0 mL 10.0 mmol
2-Acetyl-5-fluoropyrimidine 140.11 1.26 g 9.0 mmol
Anhydrous THF - 100 mL -
Saturated NH₄Cl (aq) - As needed -
Ethyl Acetate - As needed -
Hexanes - As needed -

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Protocol:

  • Ylide Generation:

    • To a flame-dried 250 mL flask under a nitrogen atmosphere, add (acetamidomethyl)triphenylphosphonium iodide (5.15 g).

    • Add 80 mL of anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution) dropwise via syringe. The solution should develop a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Ketone:

    • Dissolve 2-acetyl-5-fluoropyrimidine (1.26 g) in 20 mL of anhydrous THF.

    • Add the ketone solution dropwise to the cold ylide solution over 20 minutes, ensuring the temperature remains below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Slowly allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl.

    • Remove the THF under reduced pressure.

    • Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid containing the product and triphenylphosphine oxide.

  • Purification:

    • The primary byproduct, triphenylphosphine oxide, can be challenging to remove. A preliminary purification can be achieved by triturating the crude solid with cold diethyl ether or a 1:4 mixture of ethyl acetate/hexanes and filtering, as the byproduct is less soluble.

    • For final purification, perform flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 30% and increasing to 70% ethyl acetate in hexanes) to isolate the pure this compound.

Characterization and Validation

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₈H₈FN₃O
Molecular Weight 181.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~8.7 (d, 2H, pyrimidine-H), ~7.5 (s, 1H, NH), ~6.0 (s, 1H, vinyl-H), ~5.5 (s, 1H, vinyl-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~169 (C=O), ~158 (d, ¹JCF, pyrimidine C-F), ~155 (d, pyrimidine C), ~145 (vinyl C-N), ~110 (vinyl CH₂), ~24 (CH₃)
Mass Spec (ESI+) m/z = 182.07 [M+H]⁺

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (Amide C=O), ~1640 (C=C), ~1250 (C-F) |

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Iodomethane & TMSI: Toxic and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Temperature Control: The ylide generation is highly exothermic. Maintain strict temperature control with a -78 °C bath to prevent side reactions and ensure safety.

Overall Experimental Workflow

G cluster_precursors Part 1: Precursor Synthesis cluster_wittig Part 2: Wittig Olefination p1 2-Cyano-5-fluoropyrimidine + CH₃MgBr k1 2-Acetyl-5-fluoropyrimidine p1->k1 Grignard Reaction & Hydrolysis p2 N-(Iodomethyl)acetamide + PPh₃ s1 (Acetamidomethyl)triphenyl- phosphonium Iodide p2->s1 Sₙ2 Reaction couple Coupling with Ketone k1->couple y_gen Ylide Generation (Salt + n-BuLi, -78°C) s1->y_gen y_gen->couple workup Aqueous Work-up & Extraction couple->workup purify Column Chromatography workup->purify Final Final Product: This compound purify->Final

Caption: Summary of the complete synthetic workflow.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ORGANIC SYNTHESES PROCEDURE: L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Kinase Inhibitor

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS 1206523-88-7) is a small molecule whose structural features suggest its potential as a kinase inhibitor.[1][2] While direct public data on this specific compound is limited, its core structure shares similarities with known inhibitors of key oncogenic signaling pathways. Notably, related compounds such as Derazantinib are recognized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 1-3 and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5] These kinases are critical regulators of cell proliferation, survival, migration, and differentiation, and their aberrant activity is a hallmark of various cancers.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cellular effects of this compound. The protocols herein are designed to be self-validating, offering a logical progression from initial viability screening to detailed mechanistic studies. We will explore methods to assess its impact on cell proliferation, confirm target engagement, and dissect its effects on downstream signaling pathways. The overarching goal is to equip researchers with the tools to build a robust biological profile for this compound.

I. Foundational Assays: Assessing Global Cellular Impact

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's cytostatic or cytotoxic potential and are essential for determining the appropriate concentration range for subsequent mechanistic studies.

A. Cell Viability and Proliferation Assays

The choice of cell line is paramount and should be guided by the putative targets of the compound. For a suspected FGFR/CSF1R inhibitor, cell lines with known FGFR amplifications, fusions, or mutations (e.g., gastric, bladder, or lung cancer cell lines) or those known to be dependent on CSF1R signaling (e.g., macrophage cell lines or co-culture models) would be appropriate.[3][6][7]

Recommended Cell Lines:

Cell LineCancer TypeRelevant Feature
SNU-16Gastric CancerFGFR2 Amplification[6]
KMS-11Multiple MyelomaFGFR3 Mutation[6]
KG-1Acute Myeloid LeukemiaFGFR1 Fusion[6]
A375MelanomaGeneral screening[8]
RAW 264.7Murine MacrophageCSF1R expressing[4]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad initially (e.g., 1 nM to 100 µM) to capture the full dose-response curve. Add the diluted compound to the cells and incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

II. Target Engagement: Confirming Molecular Interaction

Once the phenotypic effects of the compound are established, it is crucial to confirm that it directly interacts with its intended molecular targets within the complex cellular environment. Target engagement assays provide this critical evidence, bridging the gap between cellular effects and molecular mechanism.[10]

A. In-Cell Target Engagement Assays

Modern techniques like the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay allow for the quantitative measurement of compound binding to a specific kinase in live cells.[11][12] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[12]

Protocol 2: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase (e.g., FGFR1, FGFR2, FGFR3, or CSF1R) fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.

  • Substrate Addition: Add the Nano-Glo® substrate to the wells.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.[13]

III. Mechanistic Deep Dive: Dissecting Downstream Signaling

Inhibition of a kinase should lead to a corresponding decrease in the phosphorylation of its downstream substrates. Western blotting and immunofluorescence are powerful techniques to visualize and quantify these changes, providing definitive evidence of the compound's mechanism of action.[7]

A. Western Blotting for Phospho-Proteins

This technique allows for the detection of changes in the phosphorylation status of key signaling proteins downstream of FGFR and CSF1R, such as FRS2α, ERK, and AKT.[6][7]

Workflow for Downstream Signaling Analysis

G cluster_0 Cell Treatment cluster_1 Protein Analysis A Seed Cells B Starve Cells (optional) A->B C Pre-treat with Compound B->C D Stimulate with Ligand (e.g., FGF2) C->D E Cell Lysis D->E Collect Lysates F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-FGFR, p-ERK, etc.) H->I J Imaging & Densitometry I->J G cluster_pathway FGFR Signaling Pathway Compound This compound FGFR FGFR Compound->FGFR Inhibits FRS2 p-FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K RAS_RAF_MEK RAS-RAF-MEK FRS2->RAS_RAF_MEK ERK p-ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified FGFR Signaling Pathway and Point of Inhibition.

IV. Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive cellular profile of this compound. A successful characterization would demonstrate:

  • A dose-dependent reduction in the viability of cancer cell lines with known FGFR/CSF1R alterations.

  • Direct binding of the compound to the target kinases in live cells.

  • A corresponding dose-dependent decrease in the phosphorylation of downstream signaling molecules.

Should the results from these initial assays be promising, further studies could include more complex cell-based assays such as cell migration and invasion assays, 3D spheroid cultures, and co-culture systems incorporating immune cells to investigate the impact on the tumor microenvironment. [14]

V. Conclusion

The systematic application of the cell-based assays outlined in this guide will enable a thorough and robust characterization of this compound. By progressing from broad phenotypic screens to specific target engagement and mechanistic studies, researchers can confidently elucidate the compound's cellular mechanism of action and build a strong foundation for its further development as a potential therapeutic agent.

References

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed, 23409720. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed, 40187494. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Papadopoulos, K. P., et al. (2021). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. AACR Journals. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). ARRY-382 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • NCI Drug Dictionary. (n.d.). Definition of cFMS tyrosine kinase inhibitor ARRY-382. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, February 21). Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of FGFR inhibitors on cell viability and apoptosis induction.... Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based inhibitory activities of FGFR inhibitors against several.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blots showing staining intensities for anti-FGFR3 antibodies.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • AACR Journals. (2024, December 2). Characterization of FGFR Alterations and Activation in Patients with High-Risk Non–Muscle-Invasive Bladder Cancer. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • PubMed. (n.d.). The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. Retrieved from [Link]

  • PubMed. (n.d.). Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Vinylacetamide. Retrieved from [Link]

  • Crown Bioscience. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 905587-32-8, this compound. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Vinylacetamide. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide | C9H9FN2O | CID 66736029. Retrieved from [Link]

  • PubMed. (2021, April 23). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE2422904A1 - Lower-molecular poly(N-vinyl-N-methyl-acetamide).
  • PubChem. (n.d.). N-Methyl-N-vinylacetamide | C5H9NO | CID 18530. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Recyclable Cu-Catalyzed N -Methylation and C5-Methylthiomethylation of Isatins with DMSO. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide as a Covalent Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the hypothesized medicinal chemistry applications of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a novel compound poised at the intersection of two clinically validated therapeutic strategies: covalent inhibition and fluoropyrimidine-based antimetabolite activity. While specific experimental data for this molecule is not yet publicly available, its structural motifs—a reactive vinylacetamide warhead and a 5-fluoropyrimidine recognition element—suggest a compelling potential as a targeted covalent inhibitor for oncology applications. This guide will, therefore, present a scientifically grounded, hypothetical framework for its synthesis, mechanism of action, and the critical experimental protocols required for its characterization and validation as a drug candidate. Our aim is to equip researchers with the foundational knowledge and detailed methodologies to explore this and similar molecules within the burgeoning field of covalent drug discovery.

Introduction: The Rationale for a Bifunctional Covalent Inhibitor

The landscape of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their protein targets.[1] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors can achieve sustained target occupancy, leading to enhanced potency and a more durable therapeutic effect.[1][2] This is particularly advantageous in oncology, where overcoming high concentrations of endogenous substrates or resistance mutations is a significant challenge. The structure of a typical targeted covalent inhibitor (TCI) consists of a "guidance system" for target recognition and a reactive "warhead" that forms the covalent bond.[1]

This compound incorporates two key features that make it a promising candidate for a TCI in cancer therapy:

  • The Vinylacetamide Warhead: The vinyl group, an α,β-unsaturated amide, is a known Michael acceptor. This electrophilic moiety is designed to react with nucleophilic amino acid residues, most commonly cysteine, within the binding pocket of a target protein.[3] This reaction leads to irreversible inhibition of the protein's function.

  • The 5-Fluoropyrimidine Guidance System: Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a cornerstone of chemotherapy.[4] They primarily exert their anticancer effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo pyrimidine synthesis pathway, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[4][5] In the context of a TCI, the 5-fluoropyrimidine moiety can serve as a potent recognition element, guiding the molecule to the ATP-binding site of kinases or the substrate-binding site of nucleotide metabolism enzymes.[6]

By combining these two elements, this compound is hypothesized to function as a highly selective and potent anticancer agent, leveraging both covalent targeting and metabolic disruption.

Hypothesized Mechanism of Action and Potential Targets

The dual-functionality of this compound suggests two primary, potentially synergistic, mechanisms of action against cancer cells.

Covalent Inhibition of Protein Kinases

Many protein kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, which can be targeted by covalent inhibitors.[3][7] Prominent examples of kinases successfully targeted by covalent drugs include Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[8][9] The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[6] We hypothesize that the 5-fluoropyrimidine core of our compound will guide it to the ATP-binding site of a specific kinase. The vinylacetamide warhead is then positioned to form a covalent bond with a nearby cysteine, leading to irreversible inactivation of the kinase and blockade of downstream signaling pathways that drive tumor growth and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Covalent_Bond Covalent Bond Formation (with Cys residue) RTK->Covalent_Bond Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activates GF Growth Factor GF->RTK Binds Inhibitor This compound Inhibitor->RTK Binds to ATP pocket Covalent_Bond->Downstream BLOCKS Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Promotes

Caption: Hypothesized covalent inhibition of a receptor tyrosine kinase signaling pathway.

Inhibition of Pyrimidine Biosynthesis

In addition to kinase inhibition, the 5-fluoropyrimidine moiety could be metabolically activated within the cell to interfere with nucleotide synthesis, mimicking the action of 5-FU.[5] This could lead to a reduction in the pyrimidine nucleotide pool, further hampering DNA replication and cell proliferation.[5] This dual mechanism could be particularly effective, as cancer cells are highly dependent on both signaling pathways and nucleotide metabolism.

Proposed Synthesis Protocol

A plausible synthetic route to this compound is outlined below. This multi-step synthesis would begin with the construction of the core 5-fluoropyrimidine ring, followed by functionalization to introduce the vinylacetamide group.

G A β-Ketoester + Guanidine B 2-Amino-5-fluoropyrimidine Intermediate A->B Cyclocondensation C Coupling with N-Acetylglycine derivative B->C D Intermediate Amide C->D E Dehydration/ Elimination D->E F This compound (Final Product) E->F

Caption: Proposed high-level synthetic workflow.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-5-fluoropyrimidine:

    • Rationale: This step creates the core heterocyclic guidance system. The reaction of a β-dicarbonyl compound with guanidine is a standard method for pyrimidine synthesis.[10]

    • Procedure: To a solution of an appropriate β-ketoester in a suitable solvent (e.g., ethanol), add guanidine hydrochloride and a base (e.g., sodium ethoxide). Reflux the mixture for several hours until the reaction is complete, as monitored by TLC. After cooling, the product can be isolated by filtration or extraction.

  • Coupling Reaction:

    • Rationale: This step attaches the acetamide portion to the pyrimidine core.

    • Procedure: Couple the 2-amino-5-fluoropyrimidine with a protected N-acetylglycine derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Formation of the Vinyl Group:

    • Rationale: This final step generates the reactive vinyl warhead. This can often be achieved through a dehydration or elimination reaction.[11]

    • Procedure: Treat the intermediate from the previous step with a dehydrating agent or a base to induce elimination, forming the vinyl group. The final product would be purified by column chromatography.

Experimental Protocols for Compound Characterization

The following protocols are essential for validating the hypothesized mechanism of action and characterizing the potency and selectivity of this compound.

Protocol 1: Determination of Covalent Inhibition Kinetics (k_inact/K_I)
  • Objective: To quantify the potency of an irreversible inhibitor. The second-order rate constant, k_inact/K_I, is the most appropriate measure, as it accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[12][13]

  • Materials:

    • Purified target protein (e.g., a candidate kinase).

    • This compound stock solution in DMSO.

    • Assay buffer (specific to the target protein).

    • Substrate for the target protein (e.g., ATP and a peptide substrate for a kinase).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Methodology:

    • Incubate the target protein with a range of concentrations of the inhibitor at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and initiate the enzyme activity assay by adding the substrate.

    • Measure the remaining enzyme activity at each time point and inhibitor concentration.

    • Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration. The slope of this second plot will yield the k_inact/K_I value.[12]

Data Presentation:

Inhibitor Conc. (nM)k_obs (min⁻¹)
100.05
250.12
500.25
1000.48
2000.95

This is example data.

Protocol 2: Cellular Target Engagement Assay (CETSA®)
  • Objective: To confirm that the compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) measures the change in the thermal stability of a protein upon ligand binding.[14][15]

  • Materials:

    • Cancer cell line expressing the target protein.

    • This compound.

    • PBS and lysis buffer.

    • Equipment for heating cells, SDS-PAGE, and Western blotting.

  • Methodology:

    • Treat intact cells with the inhibitor or vehicle (DMSO) for a specified time.

    • Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein at each temperature using Western blotting.

    • A positive target engagement will result in a shift of the melting curve to a higher temperature for the inhibitor-treated cells compared to the vehicle-treated cells.[15]

Protocol 3: Proteomic Identification of Covalent Adducts
  • Objective: To definitively identify the protein target(s) and the specific amino acid residue that forms a covalent bond with the inhibitor.[16]

  • Materials:

    • Cell lysate or purified protein.

    • Inhibitor.

    • Mass spectrometer (e.g., LC-MS/MS).

    • Protease for digestion (e.g., trypsin).

  • Methodology:

    • Incubate the purified target protein or cell lysate with the inhibitor.

    • For purified protein, analyze the intact protein mass by MS to detect a mass shift corresponding to the addition of the inhibitor.[16]

    • For cell lysates, perform a bottom-up proteomics workflow:

      • Digest the proteins into peptides using trypsin.

      • Analyze the peptide mixture by LC-MS/MS.

      • Search the MS/MS data for peptides that have a mass modification equal to the molecular weight of the inhibitor.

      • The modified peptide will reveal the exact site of covalent adduction.

G start Treat Cells/Lysate with Inhibitor digest Protein Digestion (Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data identify Identify Modified Peptide and Covalent Site data->identify

Caption: Workflow for proteomic identification of covalent modification.

Conclusion and Future Directions

This compound represents a novel and rationally designed chemical entity with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies. Its design thoughtfully combines the proven strategies of covalent inhibition and antimetabolite action. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and similar molecules. Future work should focus on the synthesis and execution of these experimental plans to identify its primary protein target(s), elucidate its cellular mechanism of action, and assess its therapeutic potential in relevant preclinical cancer models. The insights gained from such studies will be invaluable for the broader field of covalent drug discovery and the development of next-generation precision medicines.

References

  • Current time information in Antwerp, BE. (n.d.). Google.
  • Parker, C. G., & Cravatt, B. F. (2022). Chemoproteomic methods for covalent drug discovery. Biochemical Society Transactions, 50(2), 791-801.
  • Zhang, T., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. Medicinal Research Reviews, 43(5), 1535-1578.
  • de Vries, M., et al. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry.
  • Cysteine-Targeted Covalent Drugs Analysis. (n.d.).
  • Gehringer, M., & Laufer, S. A. (2019). Covalent Kinase Inhibitors: An Overview. Archiv der Pharmazie, 352(1-2), 1800218.
  • Sutanto, F., et al. (2020). Recent Advances in Covalent Drug Discovery. Molecules, 25(21), 5033.
  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.org.
  • Targeted covalent inhibitors. (n.d.). In Wikipedia.
  • Roskoski, R. Jr. (2021). Orally effective FDA-approved protein kinase targeted covalent inhibitors. Pharmacological Research, 165, 105455.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[17]. (n.d.).

  • Ghosh, C., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(100), 82347-82350.
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2012). ChemInform, 43(31).
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8.
  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex.
  • Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(17), 3930.
  • Zhao, Z., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(1), 124-153.
  • Johnson, C. N., et al. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry, 65(11), 7536-7561.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024).
  • Liu, Q., et al. (2020). Covalent Inhibition in Drug Discovery. Medicinal Research Reviews, 40(5), 1557-1590.
  • Discovery of a Novel Covalent Inhibitor Using DEL. (n.d.). WuXi Biology.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024).
  • Synthesis of N-vinylacetamide and preparation of some polymers and copolymers. (1983). Industrial & Engineering Chemistry Product Research and Development.
  • Synthesis of Poly(N-substituted-N- vinylamide)
  • Chemical Proteomic Technologies for Drug Target Identific
  • Target Identification Strategies - 2024 Archive. (n.d.). Discovery On Target.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associ
  • Chemotherapy. (n.d.). In Wikipedia.
  • US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide. (n.d.).
  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (n.d.).
  • Developing Targeted Covalent Inhibitor Drugs: 3 Key Consider
  • Covalent Inhibitors Targeting Undruggable Protein. (2023, December 21). BOC Sciences.
  • EP0350666B1 - Process for preparing N-vinyl amides. (n.d.).
  • Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. (n.d.). Semantic Scholar.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Advanced approaches of developing targeted covalent drugs. (n.d.).
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
  • Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm form
  • The design and development of covalent protein-protein interaction inhibitors for cancer tre
  • Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enol
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
  • Reversible Covalent Inhibition Desired Covalent Adduct Form
  • Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (n.d.). MDPI.
  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.
  • Emerging strategies in covalent inhibition. (2021, December 16). YouTube.

Sources

The Lynchpin in Third-Generation EGFR Inhibitor Synthesis: Application Notes for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology

In the landscape of targeted cancer therapy, the pyrimidine nucleus stands as a "privileged scaffold." Its structural resemblance to the purine bases of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] This inherent advantage has led to the development of a multitude of successful kinase inhibitors. Among these, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide emerges as a pivotal intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC).

This technical guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its significance, a proposed synthetic protocol, and its application in the synthesis of Rociletinib, a potent and selective inhibitor of mutant EGFR.

The Rise of Third-Generation EGFR Inhibitors and the T790M Challenge

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) offered a significant breakthrough in treating NSCLC patients harboring activating EGFR mutations. However, their efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation. This mutation sterically hinders the binding of earlier-generation inhibitors to the ATP-binding pocket of EGFR.

Third-generation EGFR inhibitors were specifically designed to overcome this resistance mechanism. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition. Furthermore, they exhibit selectivity for mutant forms of EGFR over the wild-type receptor, thereby reducing dose-limiting toxicities. Rociletinib (CO-1686) is a prime example of such a rationally designed therapeutic agent.[1][2]

This compound: The Crucial Intermediate

The synthesis of Rociletinib and other structurally similar EGFR inhibitors relies on the strategic incorporation of key chemical motifs. This compound serves as a critical precursor, providing the essential 5-fluoropyrimidine core and the vinylacetamide group. The 5-fluoropyrimidine moiety is crucial for anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain, while the vinyl group is a precursor to the acrylamide warhead that forms the covalent bond with Cys797.

Proposed Synthesis Protocol for this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles, particularly the Wittig or Horner-Wadsworth-Emmons olefination reactions. This proposed protocol is intended for experienced synthetic chemists and will require optimization.

Reaction Principle: The synthesis would likely involve the reaction of a suitable phosphonium ylide or phosphonate carbanion bearing the acetamide functionality with a 2-acyl-5-fluoropyrimidine precursor.

Proposed Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Acetyl-5-fluoropyrimidine 2-Acetyl-5-fluoropyrimidine Reaction_Vessel Wittig Reaction Solvent: Anhydrous THF Inert Atmosphere (N2 or Ar) Room Temperature 2-Acetyl-5-fluoropyrimidine->Reaction_Vessel N-(triphenylphosphoranylidene)acetamide Wittig Reagent: N-(triphenylphosphoranylidene)acetamide N-(triphenylphosphoranylidene)acetamide->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Wittig reaction for the synthesis of the target intermediate.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
2-Acetyl-5-fluoropyrimidine1716-17-2C6H5FN2OStarting material
N-(triphenylphosphoranylidene)acetamide29638-71-5C20H18NOPWittig Reagent
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8OReaction Solvent
Dichloromethane (DCM)75-09-2CH2Cl2For Extraction
Brine (Saturated NaCl solution)7647-14-5NaClFor Washing
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4Drying Agent

Experimental Protocol:

  • Preparation of the Wittig Reagent: The Wittig reagent, N-(triphenylphosphoranylidene)acetamide, can be prepared from the reaction of triphenylphosphine with N-(2-bromoacetyl)acetamide followed by deprotonation with a strong base like sodium hydride.

  • Wittig Reaction:

    • To a solution of N-(triphenylphosphoranylidene)acetamide (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 2-acetyl-5-fluoropyrimidine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization: The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of vinyl protons, the acetyl group, and the pyrimidine ring protons.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C8H8FN3O, MW: 181.17).[3][4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the amide and the C=C of the vinyl group.

Application in the Synthesis of Rociletinib

This compound is a key precursor in the multi-step synthesis of Rociletinib. The vinylacetamide moiety is readily converted to the acrylamide group, which is the Michael acceptor responsible for the covalent and irreversible binding to the EGFR kinase.

Synthetic Workflow from the Intermediate to Rociletinib:

G Intermediate This compound Step1 Hydrolysis of Acetamide Intermediate->Step1 Amine 1-(5-Fluoropyrimidin-2-yl)vinylamine Step1->Amine Step2 Coupling with Acryloyl Chloride Amine->Step2 Acrylamide_Moiety N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acrylamide Step2->Acrylamide_Moiety Step3 Nucleophilic Aromatic Substitution with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline Acrylamide_Moiety->Step3 Rociletinib Rociletinib Step3->Rociletinib

Caption: Simplified synthetic pathway from the intermediate to Rociletinib.

  • Hydrolysis: The acetamide group of the intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 1-(5-fluoropyrimidin-2-yl)vinylamine.

  • Acryloylation: The resulting amine is then acylated with acryloyl chloride in the presence of a non-nucleophilic base to form the acrylamide "warhead".

  • Coupling: Finally, a nucleophilic aromatic substitution reaction with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline yields the final drug substance, Rociletinib.

Mechanism of Action of Rociletinib

Rociletinib, synthesized via the described intermediate, exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR.

G Rociletinib Rociletinib EGFR_T790M Mutant EGFR (T790M) ATP Binding Pocket Rociletinib->EGFR_T790M Covalent_Bond Covalent Bond Formation (Michael Addition) Rociletinib->Covalent_Bond Acrylamide Warhead Cys797 Cysteine 797 EGFR_T790M->Cys797 Cys797->Covalent_Bond Inhibition Irreversible Inhibition of Kinase Activity Covalent_Bond->Inhibition Downstream Blockade of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) Inhibition->Downstream Apoptosis Induction of Apoptosis in Cancer Cells Downstream->Apoptosis

Caption: Mechanism of irreversible inhibition of mutant EGFR by Rociletinib.

The acrylamide moiety of Rociletinib acts as a Michael acceptor, undergoing a conjugate addition reaction with the thiol group of the Cys797 residue within the ATP-binding pocket of EGFR. This covalent bond formation leads to the irreversible inactivation of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival, and ultimately inducing apoptosis in cancer cells.

Conclusion

This compound is a testament to the intricate and rational design that underpins modern drug discovery. Its role as a key intermediate in the synthesis of Rociletinib highlights the importance of strategic molecular architecture in developing targeted therapies that can overcome significant clinical challenges like acquired drug resistance. The proposed synthetic protocol and the outlined application in the synthesis of a third-generation EGFR inhibitor provide a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, paving the way for the creation of next-generation therapeutics.

References

  • 001Chemical. This compound. Available at: [Link]

  • Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of a fluoropyrimidine ring, a vinyl group, and an acetamide moiety imparts unique physicochemical properties that necessitate a comprehensive analytical characterization for unequivocal identification, purity assessment, and stability evaluation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, ensuring data integrity and compliance with regulatory expectations.[1][2]

The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making fluorinated heterocycles a cornerstone in modern medicinal chemistry.[3] Therefore, precise and accurate analytical methodologies are paramount for advancing the development of this compound.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on detailed analytical characterization.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 905587-32-8[4]
Molecular Formula C₈H₈FN₃O[4][5]
Molecular Weight 181.17 g/mol [4][5]

Structural Elucidation: A Multi-Nuclear NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular architecture.

Rationale for Multi-Nuclear NMR
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The vinyl protons and the methyl protons of the acetamide group will have characteristic chemical shifts and coupling patterns.[6][7][8]

  • ¹³C NMR: Determines the number of unique carbon atoms and their hybridization state. The fluorinated carbon on the pyrimidine ring will exhibit a characteristic coupling with the fluorine atom.[9][10][11][12]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies.[13][14] The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, making ¹⁹F NMR an excellent tool for confirming the structure and purity of fluorinated compounds.[15][16]

Illustrative NMR Data

The following table presents expected chemical shifts (δ) and coupling constants (J) for this compound. These are predicted values based on the analysis of similar chemical structures.

NucleusAssignmentExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (Hz)
¹H -NH (amide)8.5 - 9.5br s
Pyrimidine H8.8 - 9.0d, J ≈ 3 Hz
Pyrimidine H8.6 - 8.8d, J ≈ 3 Hz
Vinyl H (geminal)6.0 - 6.5d, J ≈ 2 Hz
Vinyl H (geminal)5.5 - 6.0d, J ≈ 2 Hz
-CH₃ (acetamide)2.0 - 2.3s
¹³C C=O (amide)168 - 172s
C-F (pyrimidine)155 - 160d, ¹JCF ≈ 240 Hz
C (pyrimidine)150 - 155d, ²JCF ≈ 25 Hz
C (pyrimidine)145 - 150d, ³JCF ≈ 5 Hz
C-vinyl135 - 140s
CH₂-vinyl110 - 115s
-CH₃ (acetamide)23 - 26s
¹⁹F Pyrimidine-F-120 to -140m
Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (typically 1024 or more scans).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to an appropriate range for organofluorine compounds (e.g., -50 to -250 ppm).[13]

    • Use a small number of scans due to the high sensitivity of ¹⁹F.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Molecular Weight and Purity Determination: Chromatographic and Mass Spectrometric Methods

A combination of liquid chromatography and mass spectrometry is indispensable for confirming the molecular weight and assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to the molecule's moderate polarity.

  • Column Selection: A C18 column is a good starting point for moderately polar compounds.[17] For enhanced retention of polar analytes, a polar-endcapped C18 column or a phenyl-hexyl phase can be considered.[17][18]

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[19] The use of a buffer is crucial to control the ionization state of the molecule and ensure reproducible retention times.[17]

  • Detection: UV detection is suitable for this molecule due to the presence of the chromophoric pyrimidine ring. A photodiode array (PDA) detector is recommended to obtain the UV spectrum of the analyte, which can aid in peak identification and purity assessment.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of this compound and for identifying any impurities.[20]

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar to moderately polar molecules like the target compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is advantageous for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

  • Instrumentation: An LC-MS system consisting of an HPLC coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC method as described above for purity analysis.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Identify the protonated molecular ion [M+H]⁺ (expected m/z 182.07).

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchSecondary Amide
~3100C-H stretchVinyl
2850 - 3000C-H stretchMethyl
1650 - 1680C=O stretch (Amide I)Secondary Amide
1620 - 1640C=C stretchVinyl
1510 - 1550N-H bend (Amide II)Secondary Amide
1200 - 1400C-F stretchAryl-Fluoride

References for band assignments:[21][22][23][24][25]

Protocol: FTIR Analysis
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature.[26][27]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, purity, and polymorphic forms of a crystalline solid.[28]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound.[28][29]

Protocol: Thermal Analysis
  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.

    • TGA: Determine the onset temperature of decomposition, indicated by a significant weight loss.

Workflow and Method Validation

A logical workflow for the characterization of this compound is presented below. Following characterization, it is crucial to validate the developed analytical methods to ensure they are suitable for their intended purpose, especially in a regulated environment.[2][30][31]

Caption: Workflow for the analytical characterization of this compound.

Key Parameters for Analytical Method Validation

According to ICH Q2(R1) guidelines, the following parameters should be evaluated for the validation of the HPLC purity method:[30]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach employing a suite of modern analytical techniques. The protocols detailed in this application note provide a robust framework for the unequivocal structural elucidation, purity determination, and thermal stability assessment of this molecule. By following these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is essential for advancing the scientific understanding and potential applications of this novel compound.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Analytical method development and validations of API by using suitable analytical technique. [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • ResearchGate. Thermal Analysis of Pharmaceuticals. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • Journal of the American Chemical Society. 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • The University of Iowa. Analytical Method Development and Validation | UI Pharmaceuticals. [Link]

  • Pharma Pathway. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Chromedia. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • YouTube. Introduction to IR Spectroscopy - Amides. [Link]

  • 001CHEMICAL. CAS No. 905587-32-8, this compound. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • ResearchGate. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • PubMed. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. [Link]

  • Chegg. Solved 2. The 'H NMR spectrum shown below is for a compound. [Link]

  • National Institutes of Health (NIH). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • PubMed Central. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]

  • Amanote Research. 1h-NMR Spectra of Ethylene—Vinyl Acetate Copolymers. [Link]

  • Grokipedia. N-Vinylacetamide. [Link]

  • National Institutes of Health (NIH). N-Vinylacetamide | C4H7NO | CID 78875 - PubChem. [Link]

  • Patsnap Eureka. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Link]

  • ResearchGate. Synthesis and characterization of alkylated N‐vinylformamide monomers and their polymers. [Link]

Sources

Application Note: Spectroscopic Characterization of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS 905587-32-8) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a fluoropyrimidine core linked to a vinyl acetamide side chain, suggests it may serve as a valuable scaffold for the development of targeted therapeutics. The fluoropyrimidine moiety is a well-established pharmacophore in oncology, while the vinyl acetamide group offers a site for further chemical modification. Accurate structural elucidation and confirmation are paramount for any future studies involving this molecule. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, this guide presents a thorough theoretical analysis of the expected spectroscopic data based on its chemical structure, alongside proven protocols for data acquisition and interpretation.

Molecular Structure and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 905587-32-8[1]

  • Molecular Formula: C₈H₈FN₃O[1]

  • Molecular Weight: 181.17 g/mol [1]

Below is the chemical structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS) at 0 ppm. The choice of solvent can influence the exact chemical shifts, particularly for the amide proton.[2]

Proton(s) Predicted δ (ppm) Predicted Multiplicity Integration Notes
H on N109.0 - 10.0broad singlet (br s)1HThe amide proton is expected to be significantly deshielded and may exhibit broadening due to quadrupolar coupling with the adjacent nitrogen and exchange with trace water. Its chemical shift is highly solvent-dependent.[2]
H on C4 & C68.5 - 9.0doublet (d)2HThese pyrimidine protons are in a highly electron-deficient aromatic system, leading to a downfield shift. They are expected to couple with the fluorine at C5, resulting in a doublet.
H on C9 (vinyl)5.0 - 6.5two doublets (d)2HThe two vinyl protons are diastereotopic and will appear as two separate signals. They will exhibit geminal coupling to each other and may show smaller long-range couplings. Their chemical shifts are in the typical range for vinylic protons.[3]
H on C132.0 - 2.5singlet (s)3HThe methyl protons of the acetamide group are expected to appear as a sharp singlet in a region typical for acetyl groups.[4]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the presence of fluorine, carbon signals of the pyrimidine ring are expected to show C-F coupling.[5]

Carbon(s) Predicted δ (ppm) Predicted C-F Coupling (J, Hz) Notes
C11 (C=O)168 - 172-The carbonyl carbon of the amide is expected in the typical downfield region for amides.[6]
C5155 - 160¹JCF ≈ 230-260The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly shifted downfield.[7]
C2150 - 155³JCF ≈ 5-10This pyrimidine carbon is adjacent to two nitrogen atoms and the vinyl group.
C4 & C6140 - 145²JCF ≈ 20-30These carbons are two bonds away from the fluorine and will exhibit a smaller coupling constant.
C8130 - 135-The quaternary vinyl carbon attached to the pyrimidine ring.
C9110 - 115-The terminal vinyl carbon (CH₂).
C1320 - 25-The methyl carbon of the acetamide group.[6]

Predicted ¹⁹F NMR Spectroscopic Data

A ¹⁹F NMR experiment would show a single resonance for the fluorine atom on the pyrimidine ring. The chemical shift will be dependent on the reference standard used (commonly CFCl₃). The signal may appear as a multiplet due to coupling with the adjacent protons on C4 and C6. ¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine in a molecule.[8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 181.17. In high-resolution MS, this would be confirmed with high accuracy.

  • Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by ring cleavage.[9][10][11][12]

A plausible fragmentation pathway is outlined below:

M [M]⁺˙ m/z = 181 F1 [M - CH₂CO]⁺˙ m/z = 139 M->F1 - CH₂CO F2 [M - NHCOCH₃]⁺˙ m/z = 122 M->F2 - NHCOCH₃ F4 [CH₃CO]⁺ m/z = 43 M->F4 F3 [C₄H₂FN₂]⁺ m/z = 95 F1->F3 - C₂H₂N

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amides as it slows down the N-H proton exchange.[2]

    • Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width and number of scans for each experiment.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Method:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • Scan Range: Set a wide scan range (e.g., m/z 50-500) to detect the parent ion and its fragments.

    • MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion (m/z 181.2) to induce fragmentation and confirm the proposed fragmentation pathway.

Workflow for Spectroscopic Analysis

cluster_0 NMR Analysis cluster_1 MS Analysis NMR_Sample Sample Prep (5-10 mg in 0.6 mL deuterated solvent) H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR NMR_Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR NMR_Structure NMR Structure Elucidation TwoD_NMR->NMR_Structure Final_Structure Final Structure Confirmation NMR_Structure->Final_Structure MS_Sample Sample Prep (1-10 µg/mL in mobile phase) LC_MS LC-MS (Full Scan) MS_Sample->LC_MS MS_MS MS/MS on Parent Ion LC_MS->MS_MS MS_Structure Fragmentation Analysis MS_MS->MS_Structure MS_Structure->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This application note provides a comprehensive theoretical framework and practical protocols for the spectroscopic characterization of this compound. By combining ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution mass spectrometry, researchers can unambiguously confirm the structure of this compound. The predicted data and fragmentation patterns serve as a valuable reference for interpreting experimental results. This rigorous structural verification is an essential first step in the exploration of this molecule's potential in drug development and other scientific applications.

References

  • 001CHEMICAL. This compound. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wray, V. (1980). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1598-1603. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Zholdassova, R., et al. (2012). Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. ResearchGate. [Link]

  • Sharma, P., & Kumar, R. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 834-839. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Tunca, U. (2008). Controlled Synthesis of Vinyl Amine Polymers by RAFT Technique. ITU Journal of Engineering. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-355. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SAP. [Link]

  • Prakash, G. K. S., et al. (2003). Study of the fluoro- and chlorodimethylbutyl cations. The Journal of Organic Chemistry, 68(11), 4457-4463. [Link]

  • Kumar, S., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Veselov, I. S., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 907-916. [Link]

  • Kervarec, N., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-10. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scientific Context

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a specialized organic molecule featuring a fluoropyrimidine core.[1][2] While specific literature on this compound is not extensively available, its structural components—a vinyl acetamide group and a 5-fluoropyrimidine ring—provide critical insights into its potential applications and necessary handling precautions. The 5-fluoropyrimidine moiety is a well-established pharmacophore in medicinal chemistry, most notably in the development of cytotoxic agents for cancer chemotherapy.[3][4][5] The vinyl group suggests a potential for polymerization and other addition reactions, making it a versatile building block in organic synthesis.[6][7]

These application notes are designed to provide a comprehensive guide for the safe handling, storage, and use of this compound, drawing upon data from structurally related compounds and established principles for managing potentially hazardous research chemicals. Given the novelty of this specific molecule, a cautious and rigorous approach to safety is paramount.

B. Compound Profile and Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to its appropriate handling.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 905587-32-8[1][2]
Molecular Formula C8H8FN3O[1][2]
Molecular Weight 181.17 g/mol [1][2]
IUPAC Name N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide[2]
Canonical SMILES CC(=O)NC(=C)C1=NC=C(C=N1)F[2]

C. Hazard Identification and Risk Mitigation

Due to the absence of specific toxicological data for this compound, a risk assessment must be conducted based on analogous compounds.

Inferred Hazards from Structural Analogs:
  • N-Vinylacetamides: Related vinyl acetamides are known to be irritants to the skin, eyes, and respiratory tract.[8][9] Some are considered harmful if swallowed or absorbed through the skin.[10] The vinyl group also introduces the potential for hazardous polymerization.[7][8]

  • 5-Fluoropyrimidines: This class of compounds includes potent antimetabolites used in chemotherapy, such as 5-fluorouracil (5-FU).[3][5] These compounds can be toxic and have genotoxic properties.[4] Exposure can lead to systemic toxicity.[3]

Based on these analogs, it is prudent to treat this compound as a potentially hazardous substance with possible irritant, toxic, and genotoxic properties.

Personal Protective Equipment (PPE) Protocol:

A multi-layered approach to PPE is mandatory to minimize exposure risk.

PPE_Protocol cluster_researcher Researcher cluster_ppe Personal Protective Equipment researcher Researcher goggles Chemical Splash Goggles researcher->goggles Eye Protection gloves Nitrile or Neoprene Gloves researcher->gloves Hand Protection coat Chemical-Resistant Lab Coat researcher->coat Body Protection respirator NIOSH-Approved Respirator (if aerosolization is possible) researcher->respirator Respiratory Protection

Caption: Mandatory PPE for handling the compound.

D. Storage and Stability Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

ParameterGuidelineRationale
Temperature Store at 4°C.Based on recommendations for similar vinyl monomers to inhibit polymerization and degradation.[6][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and moisture-induced degradation.[8]
Light Protect from light.Many organic compounds, especially those with unsaturated bonds, are light-sensitive.
Container Use a tightly sealed, clearly labeled container.To prevent contamination and ensure proper identification.[8][9][12]
Incompatibilities Avoid strong oxidizing agents and strong acids.These can initiate vigorous reactions or decomposition.[8]

E. Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential for both experimental success and personal safety.

Workflow for Handling and Weighing:

Handling_Workflow start Start fume_hood Work in a Certified Chemical Fume Hood start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe prepare_workspace Prepare Workspace: - Decontaminate surfaces - Gather all necessary equipment don_ppe->prepare_workspace retrieve_compound Retrieve Compound from Storage prepare_workspace->retrieve_compound weigh Weigh the Required Amount (use an analytical balance within the fume hood) retrieve_compound->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve cleanup Clean and Decontaminate all Equipment and Surfaces dissolve->cleanup dispose Dispose of Waste in Designated Hazardous Waste Stream cleanup->dispose end End dispose->end

Caption: Step-by-step workflow for safe handling.

Detailed Protocol for Solution Preparation:
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the PPE protocol.

  • Equipment: Assemble all necessary glassware, spatulas, and solvent(s) within the fume hood.

  • Inerting: If the compound is particularly sensitive, consider purging the reaction vessel with an inert gas.

  • Weighing: Tare a clean, dry weighing paper or vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weighing paper.

  • Dissolution: Add the weighed compound to the reaction vessel containing the solvent. Use a magnetic stirrer for efficient dissolution.

  • Cleaning: Thoroughly decontaminate the spatula and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including weighing paper and gloves, in a clearly labeled hazardous waste container.

F. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[9]

G. Conclusion

While this compound holds potential for various research and development applications, its handling and storage demand a high level of caution. By adhering to the guidelines outlined in these application notes, researchers can mitigate the risks associated with this novel compound and ensure a safe and productive laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 905587-32-8, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Vinylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Polymer Source. (2019). Safety Data Sheet. Retrieved from [Link]

  • Lee, A. M., et al. (2021). Risk of Toxicity from Topical 5-Fluorouracil Treatment in Patients Carrying DPYD Variant Alleles. JAMA Dermatology, 157(7), 855–857. [Link]

  • Tuchman, M., et al. (1985). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research, 158(3), 121-133. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-vinylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" safety and toxicity information

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather safety and toxicity data for "N-( 1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide." I'm focusing on material safety data sheets (MSDS) and regulatory information. My goal is to compile a thorough dataset for initial assessment.

Defining Safety Protocols

I'm now going deeper, beyond the initial data, to define the protocols for handling this compound. I'm focusing on acute toxicity, irritation, and potential for mutagenicity or carcinogenicity to identify hazards. My work also includes searching for environmental fate and cytotoxicity assays for small molecules. The application note is coming together, starting with compound introduction, hazard identification, and risk assessment summary. The next section will detail safe handling procedures.

Refining Data Gathering

I'm expanding my Google searches to include published toxicological studies related to "N-( 1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide." My focus is now on identifying specific hazards and any information on environmental impact. I'm also looking for established protocols and assays relevant to small molecule drug candidates. I'm focusing on methodologies relevant to understanding the compound's cytotoxicity and genotoxicity. The application note outline is coming together, starting with compound introduction, hazard identification, and risk assessment summary. Now I'm working on a detailed "Precautionary Measures and Safe Handling Protocols" section.

Gathering Initial Data

I'm currently focused on the safety and toxicity profile of "N-(1-(5-Fluoropyrimidin-2-yl) vinyl)acetamide." My initial search didn't unearth specific data, despite identifying a CAS number (905587-32-8). I'm still searching for a detailed MSDS or toxicological studies on this compound.

Analyzing Related Compounds

I've been analyzing safety data on related compounds like N-(2-fluorophenyl)acetamide and N-vinyl compounds. Preliminary findings suggest potential hazards such as oral, dermal, and inhalation toxicity, as well as possible skin and eye irritation. Based on acetamide data, there is a cancer hazard concern. My next step will be to formulate a detailed safety assessment plan, which includes creating a tiered toxicological strategy.

Defining the Strategy

I'm now solidifying the structure of the application note. I'll begin by acknowledging the data gap for the target compound and then transition into a hazard analysis using structural analogies. This will be followed by safe handling protocols based on potential hazards. Finally, I will describe a tiered toxicological evaluation workflow, encompassing in silico, in vitro, and in vivo methods, complete with assay protocols and Graphviz diagrams, followed by a references section. This multi-pronged approach addresses the data scarcity and delivers a comprehensive guide.

Formulating a Safety Guide

I've been working on a structured application note. First, I'll address the data gap and then move to hazard analysis based on structural similarities. Next, I will develop detailed safe handling guidelines, and finally, I'll describe the tiered toxicological testing framework, which includes in silico, in vitro, and in vivo methodologies, with clear assay protocols and Graphviz diagrams. This approach addresses the initial data shortage. I plan to use the recent details to summarize the available data and the planned strategy in the application note.

Refining Data and Strategy

I'm synthesizing a comprehensive safety guide, starting with an introduction that acknowledges the data gap. I'll outline a "Hazard Analysis by Structural Analogy" table, pulling from available information on related compounds. I'll define safe handling protocols, and then detail a tiered toxicological evaluation workflow, with in silico and in vitro methods and assays, plus in vivo options if needed. This new structure offers a comprehensive and pragmatic approach to the problem.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. Given the absence of a widely published, standardized protocol, this document provides a proposed synthetic strategy based on established chemical principles and offers troubleshooting advice for common challenges encountered in similar transformations.

The synthesis of this compound presents a unique set of challenges, primarily stemming from the electronic properties of the fluorinated pyrimidine ring and the potential reactivity of the enamide functional group. This guide will provide in-depth, experience-driven insights to help you achieve a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A highly plausible and modern approach is a palladium-catalyzed cross-coupling reaction. Specifically, a Buchwald-Hartwig amination or a related C-N coupling reaction between a vinyl precursor and an activated 5-fluoropyrimidine is a logical strategy. An alternative would be the coupling of an organometallic pyrimidine species with a vinyl electrophile.

Q2: Why is the fluorine atom on the pyrimidine ring a concern?

A2: The fluorine atom is a strong electron-withdrawing group. This property can significantly impact the reactivity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack or altering the electronic properties of the C2 position, which is crucial for the cross-coupling reaction.[1] Additionally, the C-F bond is very strong, which is a key feature in many fluorinated pharmaceuticals.[2]

Q3: What are the main challenges in synthesizing enamides?

A3: Enamides can be sensitive to reaction conditions. They can undergo hydrolysis, isomerization, or polymerization.[3][4] The choice of catalyst, solvent, and base is critical to prevent these side reactions and ensure a good yield of the desired product. Transition-metal-catalyzed methods are often employed for their synthesis.[5][6]

Q4: Is the target molecule, this compound, a known compound?

Proposed Synthetic Protocol & Troubleshooting Guide

Based on extensive experience with related heterocyclic and enamide syntheses, we propose a synthetic strategy involving a palladium-catalyzed N-vinylation of acetamide with a suitable 2-substituted-5-fluoropyrimidine.

Proposed Reaction Scheme:

A plausible route involves the coupling of 2-chloro-5-fluoropyrimidine with N-vinylacetamide.

G 2-Chloro-5-fluoropyrimidine 2-Chloro-5-fluoropyrimidine Product This compound 2-Chloro-5-fluoropyrimidine->Product  N-vinylacetamide,  Pd catalyst, Ligand,  Base, Solvent, Heat

Caption: Proposed Palladium-Catalyzed Synthesis Route.

Detailed Experimental Protocol (Proposed)

Reaction: Palladium-Catalyzed N-Vinylation of 2-Chloro-5-fluoropyrimidine

Materials:

  • 2-Chloro-5-fluoropyrimidine

  • N-vinylacetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-fluoropyrimidine (1.0 eq), N-vinylacetamide (1.2 eq), Xantphos (0.1 eq), and Cesium Carbonate (2.0 eq).

  • Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides a logical framework for resolving them.

Caption: Troubleshooting workflow for yield improvement.

Issue Potential Cause Troubleshooting Steps & Rationale Quantitative Data to Collect
Low or No Product Formation 1. Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.- Ensure all reagents and solvents are thoroughly degassed. - Use fresh, high-quality catalyst and ligand. - Consider using a different palladium precursor or ligand.- Reaction yield by LC-MS or ¹H NMR with an internal standard.
2. Incorrect Base: The choice of base is critical for the catalytic cycle.- Screen other bases such as K₃PO₄, K₂CO₃, or NaOtBu. The pKa and solubility of the base can significantly affect the reaction rate.- Comparative yields with different bases.
3. Suboptimal Temperature: The reaction may have a narrow optimal temperature range.- Systematically vary the reaction temperature in 10 °C increments (e.g., 80 °C, 90 °C, 100 °C, 110 °C).- Yield vs. Temperature plot.
Formation of Multiple Byproducts 1. Decomposition of Starting Material: Fluorinated pyrimidines can be unstable at high temperatures or in the presence of strong bases.[8]- Lower the reaction temperature. - Use a milder base. - Reduce the reaction time.- LC-MS analysis of byproducts to identify their structures.
2. Side Reactions of Enamide: N-vinylacetamide can polymerize at high temperatures.[9]- Add a radical inhibitor like BHT (Butylated hydroxytoluene) in a small amount. - Ensure the N-vinylacetamide is pure and free of polymerization initiators.- Characterization of byproducts to confirm polymerization.
Difficult Purification 1. Co-elution of Product and Impurities: The polarity of the product may be similar to that of starting materials or byproducts.- Screen different solvent systems for column chromatography. - Consider reverse-phase chromatography if silica gel is ineffective. - Recrystallization may be an option if the product is a solid.- Purity assessment by HPLC or ¹H NMR after each purification step.
2. Residual Palladium: Palladium residues can be difficult to remove completely.- Use a palladium scavenger resin after the initial filtration. - Perform an aqueous wash with a solution of a chelating agent like EDTA.- ICP-MS analysis for palladium content in the final product.

References

  • Thieme. (2022). Recent Advances in Transition-Metal-Catalyzed Asymmetric Functionalization of Enamides. Thieme E-Books & E-Journals. [Link]

  • ResearchGate. (2025). Pathway of transition metal catalyzed hydrofunctionalization of enamides. [Link]

  • ResearchGate. (n.d.). Transition metal‐catalyzed enamides with alkynes and olefins. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]

  • 001CHEMICAL. (n.d.). This compound. [Link]

  • Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. (2023). Chemistry & Biodiversity. [Link]

  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.). Tetrahedron Letters. [Link]

  • Google Patents. (1967).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). International Journal of ChemTech Research. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). PMC. [Link]

  • Synthesis and biological activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. (1985). Semantic Scholar. [Link]

  • Google Patents. (2010). Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability.
  • Grokipedia. (n.d.). N-Vinylacetamide. [Link]

  • PubChem. (n.d.). N-Vinylacetamide. [Link]

  • Wikipedia. (n.d.). Poly(N-vinylacetamide). [Link]

  • Wikipedia. (n.d.). N-Vinylacetamide. [Link]

  • Synthesis of Poly(N-substituted-N- vinylamide) Derivatives and Investigation of Their Side Chain Effects At the N-Position. (n.d.). Kyoto Institute of Technology. [Link]

  • ResearchGate. (2025). Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. [Link]

  • Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization. (2019). PubMed. [Link]

Sources

Technical Support Center: N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical solutions to the challenges you may encounter during the purification of this molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What could be the cause and how can I improve the yield?

Answer:

Low recovery from a silica gel column can be attributed to several factors, primarily related to the chemical nature of your compound and its interaction with the stationary phase.

Potential Causes and Solutions:

  • Compound Instability on Silica Gel: The vinyl acetamide moiety can be susceptible to hydrolysis or other reactions on the acidic surface of silica gel. The fluoropyrimidine ring, being electron-deficient, can also interact strongly with the polar stationary phase.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent and adding 1-2% triethylamine or another suitable base to neutralize the acidic sites. This simple step can significantly reduce product degradation and improve recovery.

  • Irreversible Adsorption: Strong interactions between your compound and the silica gel can lead to irreversible adsorption.

    • Solution: Consider using a less polar stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). If you must use silica, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can help to elute the compound more effectively without excessive tailing or retention.

  • Inappropriate Solvent System: The choice of eluent is critical for successful separation and recovery.

    • Solution: A systematic solvent screening is recommended. Start with a non-polar solvent like hexane or heptane and gradually introduce a more polar solvent such as ethyl acetate or acetone. A common starting point for compounds of this nature would be a hexane/ethyl acetate or a dichloromethane/methanol mixture. The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 on a TLC plate.

Workflow for Optimizing Column Chromatography:

G cluster_0 Troubleshooting Low Yield in Column Chromatography start Low Product Yield check_stability Is the compound stable on silica? start->check_stability deactivate_silica Deactivate silica gel with a base (e.g., 1-2% triethylamine). check_stability->deactivate_silica Yes check_adsorption Is there irreversible adsorption? check_stability->check_adsorption No deactivate_silica->check_adsorption change_stationary_phase Consider alternative stationary phases (e.g., alumina, C18). check_adsorption->change_stationary_phase Yes optimize_solvent Optimize the eluent system. check_adsorption->optimize_solvent No change_stationary_phase->optimize_solvent end Improved Yield optimize_solvent->end

Caption: Decision workflow for troubleshooting low yield during column chromatography.

Problem 2: Persistent Impurities After Recrystallization

Question: I've tried recrystallizing my this compound, but I'm struggling to remove a persistent impurity that co-crystallizes with my product. How can I improve the purity?

Answer:

Co-crystallization of impurities is a common challenge in recrystallization and typically occurs when the impurity has a similar structure and polarity to the desired compound.

Potential Causes and Solutions:

  • Inadequate Solvent Choice: The chosen solvent may have similar solubility properties for both your product and the impurity at different temperatures.

    • Solution: A thorough solvent screening is crucial. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurity should either be very soluble or insoluble at all temperatures.[1] A mixed solvent system can sometimes provide the necessary selectivity. For instance, you could dissolve your compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity is observed. Cooling this mixture slowly can lead to the selective crystallization of your product.

  • Structurally Similar Impurities: The impurity might be a closely related analog, making separation by simple crystallization difficult.

    • Solution: If solvent screening is unsuccessful, a multi-step purification approach may be necessary. Consider performing a column chromatography step to remove the bulk of the impurity before proceeding with recrystallization. Alternatively, a chemical treatment to selectively react with either the product or the impurity could be explored, although this is a more complex approach.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Ethyl Acetate / HexaneMedium77 / 69A good starting point for many organic compounds.
Acetone / WaterHigh56 / 100Useful if the compound has some water solubility.
Dichloromethane / HeptaneMedium40 / 98Good for compounds that are sensitive to higher temperatures.
IsopropanolMedium82A single solvent that can be effective for moderately polar compounds.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

While the exact impurities will depend on the synthetic route, some common possibilities based on the structure include:

  • Starting Materials: Unreacted 2-substituted-5-fluoropyrimidine and the vinylating agent.

  • Over-Acetylation Products: If acetic anhydride is used for the acetamide formation, di-acetylation could be a potential side reaction.

  • Hydrolysis Products: The acetamide group could be hydrolyzed to the corresponding amine under acidic or basic conditions.

  • Polymerization Products: The vinyl group has the potential to polymerize, especially if the compound is heated for extended periods or exposed to radical initiators.[2]

Q2: What are the recommended storage conditions for this compound?

Given the presence of a reactive vinyl group and a potentially labile acetamide, it is recommended to store the compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at or below 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation.

  • Light: Protect from light, as UV radiation can sometimes initiate polymerization of vinyl compounds.

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A combination of analytical techniques should be used to ensure the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The presence of fluorine allows for ¹⁹F NMR, which can be very informative.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and to assess the purity of column chromatography fractions.

Logical Relationship Diagram for Purity Assessment:

G cluster_1 Comprehensive Purity Assessment purity Purity Assessment hplc HPLC (Quantitative Purity) purity->hplc nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) purity->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purity->ms tlc TLC (Qualitative Purity & Reaction Monitoring) purity->tlc final_product Pure this compound hplc->final_product nmr->final_product ms->final_product tlc->final_product

Caption: Interconnected analytical techniques for comprehensive purity assessment.

References

  • 001CHEMICAL. This compound. [Link]

  • ChemSrc. N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide. [Link]

  • Patsnap Eureka. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. [Link]

  • PubMed. Appropriate column configurations for the rapid analysis and semipreparative purification of the radiolabeled drug flutamide by high-performance liquid chromatography. [Link]

  • Wikipedia. N-Vinylacetamide. [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS No. 905587-32-8)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. As a fluoropyrimidine derivative, this molecule holds potential in various research applications but may present formulation difficulties due to its limited solubility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this compound.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is structured to provide immediate, actionable solutions to problems you might be facing during your experiments.

Question: I am unable to dissolve this compound in my aqueous buffer (e.g., PBS, Tris). What is my first step?

Answer: The inability to dissolve a compound in aqueous buffers is a common challenge, especially with heterocyclic compounds like pyrimidine derivatives. The first step is a systematic evaluation of solvent and co-solvent systems.

  • Initial Solvent Screening: It is recommended to start with common, biocompatible organic solvents as co-solvents. Dimethyl sulfoxide (DMSO) is often the first choice due to its broad solubilizing power. Other options include N,N-dimethylformamide (DMF) and ethanol.

  • Protocol for Co-Solvent Use:

    • Weigh a small, precise amount of this compound.

    • Add a minimal amount of the organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • Once fully dissolved, this stock solution can be serially diluted into your aqueous buffer to the desired final concentration.

    • Causality: The organic co-solvent disrupts the crystal lattice of the solid compound more effectively than water, allowing the individual molecules to be solvated. When this solution is diluted in an aqueous buffer, the organic solvent helps to keep the compound in solution. However, be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with experimental results.

Question: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

Answer: This indicates that the aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with the presence of a co-solvent. Here are several strategies to address this:

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, a modest increase in the final concentration of the co-solvent may be sufficient to maintain solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[3] The pyrimidine ring is weakly basic. Lowering the pH of your buffer may lead to protonation of the nitrogen atoms in the pyrimidine ring, forming a more soluble salt. Conversely, if the molecule has acidic protons, increasing the pH could enhance solubility. Experimenting with a range of pH values is a logical next step.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[5][6] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the properties and handling of this compound.

Question: What are the general chemical properties of this compound?

Answer: this compound is a synthetic organic compound. Its key properties are summarized in the table below:

PropertyValueSource
CAS Number 905587-32-8[1][2]
Molecular Formula C8H8FN3O[1][2]
Molecular Weight 181.17 g/mol [1][2]
Appearance Typically a solid at room temperature.Inferred
IUPAC Name N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide[2]

Question: In which organic solvents is this compound likely to be most soluble?

Answer: While specific solubility data for this compound is not widely published, we can infer likely suitable solvents based on its structure and studies on similar pyrimidine derivatives.[7][8][9] A general approach is to test a range of solvents with varying polarities.

  • High Polarity (Protic): Methanol, Ethanol

  • High Polarity (Aprotic): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

  • Intermediate Polarity: Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Low Polarity: Toluene, Chloroform

Studies on other pyrimidine derivatives have shown that solubility often increases with temperature and is highest in polar aprotic solvents like DMF.[7][8]

Question: How does temperature affect the solubility of this compound?

Answer: For most solid organic compounds, solubility in organic solvents increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Gentle heating and stirring can be an effective method to increase the amount of compound that dissolves. However, it is crucial to be aware of the compound's stability at elevated temperatures.

Question: Are there advanced formulation strategies to improve the bioavailability of poorly soluble pyrimidine derivatives like this one?

Answer: Yes, for in vivo applications where bioavailability is critical, several advanced formulation strategies can be employed. These techniques aim to increase the surface area of the drug or present it in a more readily absorbable form.[5][6][10][11][12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[13]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[10] This high-energy, amorphous state has a higher apparent solubility than the stable crystalline form.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used.[6] These formulations form fine emulsions in the gastrointestinal tract, facilitating drug absorption.

Experimental Protocols

Here are detailed protocols for common laboratory procedures involving this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 181.17 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 181.17 g/mol * (1000 mg / 1 g) = 1.8117 mg

  • Carefully weigh out approximately 1.81 mg of this compound and record the exact weight.

  • Place the weighed compound into a clean, dry vial.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 181.17 ( g/mol )] * (1 / 10 mmol/L) * 1,000,000 (µL/L)

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Assessment

This workflow provides a structured approach to determining the solubility of the compound in various solvents.

Solubility_Workflow cluster_organic Organic Solvents cluster_aqueous Aqueous Buffers start Start: Weigh Compound solvent_screen Solvent Screening (DMSO, DMF, Ethanol, ACN, etc.) start->solvent_screen aqueous_screen Aqueous Buffer Screening (pH 4, 7.4, 9) start->aqueous_screen dissolve_organic Add Solvent (e.g., 100 µL) solvent_screen->dissolve_organic dissolve_aqueous Add Buffer (e.g., 1 mL) aqueous_screen->dissolve_aqueous vortex_sonicate_organic Vortex / Sonicate dissolve_organic->vortex_sonicate_organic observe_organic Observe for Dissolution vortex_sonicate_organic->observe_organic add_more_solvent Add More Solvent (Iterative Process) observe_organic->add_more_solvent No soluble_organic Soluble (Record Concentration) observe_organic->soluble_organic Yes add_more_solvent->dissolve_organic insoluble_organic Insoluble add_more_solvent->insoluble_organic Max Volume Reached vortex_sonicate_aqueous Vortex / Sonicate / Heat dissolve_aqueous->vortex_sonicate_aqueous observe_aqueous Observe for Dissolution vortex_sonicate_aqueous->observe_aqueous soluble_aqueous Soluble (Record Concentration) observe_aqueous->soluble_aqueous Yes insoluble_aqueous Insoluble (Proceed to Co-solvents) observe_aqueous->insoluble_aqueous No

Caption: Systematic workflow for solubility assessment.

Logical Relationships in Solubility Enhancement

The choice of a solubilization strategy depends on the properties of the compound and the requirements of the downstream application. The following diagram illustrates a decision-making process.

Solubility_Decision_Tree cluster_in_vitro For In Vitro / Biochemical Assays cluster_in_vivo For In Vivo / Pre-clinical Studies start Poor Aqueous Solubility of this compound cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment start->ph_adjust particle_reduction Particle Size Reduction (Micronization/Nanonization) start->particle_reduction solid_dispersion Amorphous Solid Dispersion start->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) start->lipid_formulation surfactant Add Surfactant (e.g., Tween-80) cosolvent->surfactant If precipitation occurs cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->cyclodextrin If pH modification is insufficient or not viable

Caption: Decision tree for selecting a solubilization strategy.

References

  • Thakur, D. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(18), 5887. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • 001CHEMICAL. (n.d.). This compound. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Wikipedia. (n.d.). N-Vinylacetamide. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Grokipedia. (n.d.). N-Vinylacetamide.
  • PubChem. (n.d.). N-Vinylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • A2B Chem. (n.d.). N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide.
  • BenchChem. (n.d.).
  • Baluja, S., & Solanki, S. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Baluja, S., Movaliya, V., & Solanki, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Marcus, Y. (1998). The properties of solvents. Wiley.
  • Showa Denko K.K. (2010). Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. U.S.
  • Mitsubishi Chemical Corporation. (1999). Purification process of N-vinylformamide. U.S.

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights into the stability of this compound in various solvents. Our goal is to help you anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a moderately stable compound. Its stability is primarily influenced by the presence of two key functional groups: an enamide (a vinyl group attached to an amide nitrogen) and a fluoropyrimidine ring. The enamide system is susceptible to hydrolysis, particularly under acidic or basic conditions, which represents the most probable degradation pathway. For routine use and storage, neutral, aprotic solvents are highly recommended.

Q2: Which solvents are recommended for preparing stable stock solutions?

A2: For maximum stability, especially for long-term storage, anhydrous polar aprotic solvents are the best choice. We recommend using:

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

When using hygroscopic solvents like DMSO and DMF, it is critical to use anhydrous grades and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of water, which can lead to hydrolysis over time.

Q3: Are there any solvents I should avoid?

A3: Yes. Protic solvents should be used with caution and are not recommended for long-term storage.[1][2][3] These include:

  • Water: Poses a high risk of hydrolysis. Buffered aqueous solutions should only be prepared immediately before use.

  • Alcohols (Methanol, Ethanol): Can act as nucleophiles (solvolysis) or contain trace amounts of acid/base and water, which can catalyze degradation, especially upon heating.

  • Acids (e.g., Acetic Acid, Formic Acid): Acid catalysis will significantly accelerate the hydrolysis of the enamide bond.[4][5][6]

Q4: How should I store my solutions to ensure maximum stability?

A4: Store solutions prepared in recommended aprotic solvents at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent moisture absorption and solvent evaporation. For short-term use (1-2 days), storage at 4°C is generally acceptable. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Observed Problem Potential Root Cause Recommended Action & Explanation
Rapid loss of parent compound peak in HPLC/LC-MS analysis of a freshly prepared solution in Methanol. Solvent-Mediated Degradation. Methanol is a protic solvent and can facilitate hydrolysis of the enamide linkage, even at room temperature.[1][7] Solution: Immediately switch to a recommended aprotic solvent like Acetonitrile for your analytical diluent and for preparing stock solutions.
Appearance of a new, more polar peak in the chromatogram over time, potentially corresponding to 2-Amino-5-fluoropyrimidine. Hydrolysis of the Enamide Bond. This is the most probable degradation pathway, where the C=C-N bond is cleaved, ultimately leading to the formation of the parent amine.[5][8] Solution: Confirm the identity of the degradant using a chemical standard or by mass spectrometry. To prevent this, strictly avoid aqueous and protic environments and ensure your aprotic solvents are anhydrous.
Inconsistent results or poor reproducibility between experiments. Variable Stock Solution Integrity. If stock solutions are not handled properly, degradation can occur between experiments, leading to variable effective concentrations. This is often due to moisture contamination in solvents like DMSO. Solution: Implement a strict aliquoting strategy. Use fresh, anhydrous solvents for each new stock preparation. Consider running a quick purity check (e.g., HPLC) on your stock solution before starting a critical experiment if it has been stored for an extended period.
Compound fails to fully dissolve or precipitates out of solution upon storage at low temperatures. Poor Solubility in the Chosen Solvent. While the compound is soluble in many organic solvents, its solubility limit may be exceeded, especially at lower temperatures.[9][10] Solution: Determine the solubility limit at your desired storage temperature. If precipitation is an issue, consider using a stronger aprotic solvent like DMSO or DMF. Alternatively, store at a slightly higher concentration and dilute immediately before use.

Understanding the Degradation Pathway

The primary stability liability of this compound is its susceptibility to hydrolysis. This reaction can be catalyzed by both acid and base and proceeds via nucleophilic attack on the enamide system. Two main pathways are plausible:

  • Hydrolysis of the Amide: The acetamide group can be hydrolyzed to yield an amine and acetic acid.[5][8]

  • Hydrolysis of the Enamine-like Vinyl Group: The vinyl group attached to the pyrimidine ring is part of an enamine-like system, making it susceptible to hydrolysis, which would cleave the C-N bond and lead to the formation of an acetyl-pyrimidine derivative and acetamide.

Based on the general principles of amide and enamine chemistry, a likely degradation cascade initiated by water is illustrated below.

G cluster_main Hypothetical Hydrolysis Pathway Compound This compound Intermediate Unstable Hemiaminal Intermediate Compound->Intermediate H₂O / H⁺ or OH⁻ (Attack at vinyl carbon) Product1 2-Acetyl-5-fluoropyrimidine Intermediate->Product1 Product2 Acetamide Intermediate->Product2 Product3 2-Amino-5-fluoropyrimidine (Further Hydrolysis Product) Product1->Product3 Amide Hydrolysis (Slower Step)

Caption: Hypothetical degradation of the target compound.

Summary of Solvent Stability

The following table provides guidance on solvent selection based on chemical principles. "Short-Term" is defined as <24 hours, while "Long-Term" implies >24 hours.

SolventTypeShort-Term Use (RT)Long-Term Storage (-20°C)Rationale & Key Considerations
Acetonitrile (ACN) Polar AproticRecommended Recommended Inert, less hygroscopic than other aprotics, and compatible with reverse-phase HPLC.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticRecommended Recommended Excellent solubilizer. Crucially, must be anhydrous. Absorbs atmospheric moisture, which will degrade the compound over time.[2]
Dichloromethane (DCM) Nonpolar AproticRecommended Recommended Generally inert and suitable for compounds not requiring high polarity for dissolution. Ensure it is free of acidic impurities.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticUse with Caution Not Recommended Risk of solvolysis/hydrolysis.[1][3][7] Avoid heating. Only suitable for immediate use in assays where it's part of the required buffer system.
Water / Aqueous Buffers Polar ProticUse Immediately Not Recommended High risk of hydrolysis.[4][5] If needed for an assay, prepare the solution fresh from an aprotic stock and use within hours. pH control is critical; neutral pH is preferred.

Protocol: Performing a Solution Stability Study

This protocol provides a self-validating framework to assess the stability of this compound in a solvent of interest. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology:

  • Preparation of Primary Stock Solution:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a Class A volumetric flask with a stable, aprotic solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL. This is your primary stock.

  • Preparation of Test Solutions:

    • Dilute the primary stock solution into each test solvent (e.g., Methanol, buffered water, DMSO) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Prepare a sufficient volume to accommodate all time points.

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparation, inject an aliquot of each test solution onto the HPLC system.

    • Record the peak area of the parent compound. This serves as the 100% reference value for that specific solution.

  • Incubation:

    • Store the remaining test solutions under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Subsequent Time Point Analysis:

    • At predefined intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot from each test solution onto the HPLC.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Plot % Remaining versus time for each condition. A significant drop (>5-10%) indicates instability under those conditions.

    • Monitor the chromatograms for the appearance and growth of new peaks, which are indicative of degradation products.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated for specificity and linearity before use in the stability study.[11][12]

References

  • ResearchGate. Acid hydrolysis of polymers and copolymers of N-vinyl-N-methylacetamide. Available from: [Link]

  • National Institutes of Health. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. Available from: [Link]

  • Wikipedia. N-Vinylacetamide. Available from: [Link]

  • 001CHEMICAL. CAS No. 905587-32-8, this compound. Available from: [Link]

  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available from: [Link]

  • Grokipedia. N-Vinylacetamide. Available from: [Link]

  • PubMed Central. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Available from: [Link]

  • ResearchGate. Kinetics of acid-catalyzed hydrolysis of vinyl acetate in presence of anionic surface-active agents. Available from: [Link]

  • SciSpace. Analytical methods for the recently approved fda new molecular entities – a review. Available from: [Link]

  • YouTube. Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). Available from: [Link]

  • Patsnap Eureka. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Frontiers. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Available from: [Link]

  • ResearchGate. Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-Carbamoylimine Derivate (IM-1-2) Mediated by the Nitrile Hydratase of the Nitrogen-Fixing Bacterium Ensifer meliloti CGMCC 7333. Available from: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]

  • PubMed Central. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]

  • Chemistry Steps. Polar Protic and Aprotic Solvents. Available from: [Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. Available from: [Link]

  • Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF. Available from: [Link]

  • ScienceDirect. NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Available from: [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Google Patents. DE2422904A1 - Lower-molecular poly(N-vinyl-N-methyl-acetamide).
  • Google Patents. US5959148A - Purification process of N-vinylformamide.
  • ResearchGate. (PDF) Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. Available from: [Link]

  • PubMed Central. On the Solubility and Stability of Polyvinylidene Fluoride. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-(5--Fluoropyrimidin-2-yl)vinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this and structurally related compounds. As there is no single established protocol for this specific molecule, this guide will focus on the most plausible synthetic strategies, primarily leveraging palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles of these reactions to empower you to optimize your specific experimental conditions.

Proposed Primary Synthetic Route: Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] For our target molecule, this would involve the coupling of a vinylacetamide boronic acid derivative with 2-halo-5-fluoropyrimidine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-chloro-5-fluoropyrimidine 2-chloro-5-fluoropyrimidine This compound Target Molecule 2-chloro-5-fluoropyrimidine->this compound Suzuki-Miyaura Coupling N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide Vinyl Acetamide Boronic Ester N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide->this compound Pd Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd Catalyst->this compound Base Base (e.g., K2CO3, Cs2CO3) Base->this compound Solvent Solvent (e.g., Dioxane/Water) Solvent->this compound

Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the vinyl acetamide component?

A1: The most practical starting material is the corresponding vinyl boronic acid pinacol ester, specifically N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide. This reagent is relatively stable and can be synthesized through several methods, including the palladium-catalyzed cross-coupling of a vinyl halide with bis(pinacolato)diboron or through a boron-Wittig reaction with 1,1-bis(pinacolboronates) and an appropriate aldehyde.[3][4][5]

Q2: Which halide on the 5-fluoropyrimidine is most suitable for the Suzuki-Miyaura coupling?

A2: The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl.[6][7] Therefore, 2-iodo-5-fluoropyrimidine would be the most reactive, followed by the bromo and then the chloro derivative. However, 2-chloro-5-fluoropyrimidine is often more commercially available and cost-effective. With modern catalyst systems, high yields can be achieved even with less reactive chloro-pyrimidines.

Q3: What are the typical catalyst, ligand, and base combinations for this type of reaction?

A3: A standard and effective catalytic system for the Suzuki-Miyaura coupling of heteroaryl halides includes a palladium(0) source and a phosphine ligand. Common choices are:

ComponentExamplesKey Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.
Ligand PPh₃, SPhos, XPhos, dppfFor challenging couplings with heteroaryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos can be beneficial.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of an inorganic base is typically used. Cesium carbonate (Cs₂CO₃) is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

G cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting Low_Yield Low or No Yield Catalyst_Activity Check Catalyst Activity Low_Yield->Catalyst_Activity Reagent_Quality Verify Reagent Quality Low_Yield->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions Low_Yield->Reaction_Conditions Side_Reactions Investigate Side Reactions Low_Yield->Side_Reactions Increase_Loading Increase Catalyst Loading Catalyst_Activity->Increase_Loading Change_Ligand Try a Different Ligand (e.g., Buchwald-type) Catalyst_Activity->Change_Ligand Use_Precatalyst Use a Pd(0) Precatalyst Catalyst_Activity->Use_Precatalyst Fresh_Boronic_Ester Use Fresh Boronic Ester Reagent_Quality->Fresh_Boronic_Ester Check_Halide_Purity Check Halopyrimidine Purity Reagent_Quality->Check_Halide_Purity Degas_Solvents Thoroughly Degas Solvents Reagent_Quality->Degas_Solvents Increase_Temp Increase Temperature Reaction_Conditions->Increase_Temp Change_Base Screen Different Bases (e.g., K3PO4) Reaction_Conditions->Change_Base Vary_Solvent Vary Solvent System Reaction_Conditions->Vary_Solvent

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin.[9]

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote in-situ reduction. Alternatively, use a Pd(0) source like Pd(PPh₃)₄. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.

  • Poor Quality Reagents:

    • Vinyl Boronic Ester Decomposition: Boronic acids and esters can degrade upon storage.

      • Solution: Use freshly prepared or recently purchased vinyl boronic ester. Confirm its purity by NMR before use.

    • Impure Halopyrimidine: Impurities in the 2-halo-5-fluoropyrimidine can interfere with the reaction.

      • Solution: Purify the starting material by recrystallization or column chromatography.[10]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: The reaction may have a high activation energy, especially with a chloro-pyrimidine.

      • Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

    • Incorrect Base: The choice of base is crucial for the transmetalation step.[1]

      • Solution: Screen different bases such as K₃PO₄ or CsF. The solubility and strength of the base can significantly impact the reaction rate.

    • Inappropriate Ligand: For electron-deficient heteroaryl halides, standard ligands like PPh₃ may not be sufficient.

      • Solution: Switch to more electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate challenging cross-coupling reactions.[8]

Issue 2: Formation of Significant Side Products

The most common side products in Suzuki-Miyaura reactions are homocoupled products and protodeborylation of the boronic ester.

  • Homocoupling of the Boronic Ester: This results in the formation of a diene byproduct.

    • Cause: This is often caused by the presence of oxygen, which can lead to oxidative homocoupling. It can also be promoted by certain palladium species.[11]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Optimize Catalyst Loading: In some cases, high catalyst loading can promote side reactions. Try reducing the catalyst concentration.

  • Protodeborylation: The boronic ester is replaced by a hydrogen atom.

    • Cause: This can occur in the presence of water and is often base-mediated. It is more prevalent with electron-rich boronic esters.

    • Solution:

      • Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using completely anhydrous conditions with a soluble organic base (e.g., triethylamine) can sometimes mitigate this issue.

      • Control Base Addition: Add the base slowly to the reaction mixture to avoid high local concentrations.

  • Homocoupling of the Halopyrimidine: This leads to the formation of a bipyrimidine byproduct.

    • Cause: This side reaction is less common but can occur at high temperatures or with highly active catalyst systems.

    • Solution:

      • Lower Reaction Temperature: If the desired reaction is proceeding, try lowering the temperature to disfavor the homocoupling pathway.

      • Adjust Stoichiometry: Using a slight excess of the boronic ester (1.1-1.2 equivalents) can favor the cross-coupling reaction.

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative approach is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14] In this case, the reaction would be between 2-halo-5-fluoropyrimidine and N-vinylacetamide.

Challenges and Considerations:

  • Amide as a Nucleophile: Amides are generally less nucleophilic than amines, which can make the reaction more challenging.[12][15]

  • Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are typically required to facilitate the coupling of amides.[12][15]

  • Strong Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is often necessary to deprotonate the amide.[12]

ComponentExamplesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are commonly used in conjunction with a ligand.
Ligand Xantphos, BrettPhos, RuPhosThese ligands are designed for challenging C-N bond formations.
Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases are often required for amide coupling.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-chloro-5-fluoropyrimidine (1.0 equiv.), N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Add the degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[10]

General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., Xantphos, 0.04 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add 2-bromo-5-fluoropyrimidine (1.0 equiv.), N-vinylacetamide (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this compound. Our focus is on providing practical, field-proven insights to help you avoid common side products and optimize your synthetic route.

Introduction

This compound is a specialized chemical compound with potential applications in pharmaceutical and materials science research. Its synthesis, while achievable through modern cross-coupling techniques, presents several challenges. The presence of a vinyl group makes the molecule susceptible to polymerization, while the fluoropyrimidine ring can be prone to hydrolysis or other side reactions under certain conditions. This guide will walk you through a recommended synthetic approach and provide detailed troubleshooting for potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A highly effective method for synthesizing this class of compounds is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halopyrimidine with a vinylboronic acid derivative. While a specific protocol for this compound is not widely published, a reliable synthesis can be adapted from protocols for similar vinyl pyrimidine derivatives[1].

Q2: What are the primary side products to watch out for?

A2: The main side products of concern are:

  • Polymerization: The vinyl group on the final product can undergo radical polymerization, especially in the presence of heat or light.

  • Hydrolysis: The fluoropyrimidine ring can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-5-fluoropyrimidine.

  • Homocoupling: Dimerization of the vinylboronic acid reagent can occur as a side reaction in Suzuki couplings.

  • Protodeboronation: The vinylboronic acid can be hydrolyzed back to the corresponding alkene, reducing the yield of the desired product.

Q3: How can I minimize polymerization of the final product?

A3: To minimize polymerization, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and to use a polymerization inhibitor, such as butylated hydroxytoluene (BHT), during purification and storage. It is also advisable to store the purified compound at low temperatures and protected from light.

Q4: What are the best practices for purifying this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example with ethyl acetate and hexanes, is often effective. For higher purity, reverse-phase HPLC can be employed. It is important to use solvents that have been degassed to minimize the risk of radical-initiated polymerization during purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst is active. Use a freshly opened bottle or a catalyst that has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poor Quality Reagents Verify the purity of your starting materials, particularly the vinylboronic acid derivative. Impurities can inhibit the catalytic cycle.
Incorrect Reaction Conditions Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to catalyst decomposition and side reactions. Screen different bases and solvents to find the optimal combination for your specific substrates.
Oxygen Contamination Thoroughly degas your solvents and reaction mixture. Oxygen can oxidize the palladium catalyst, rendering it inactive.
Issue 2: Presence of Significant Side Products
Side Product Mitigation Strategy
Polymer Add a radical inhibitor like BHT to the reaction mixture upon completion and during workup. Avoid excessive heating during solvent removal.
2-Hydroxy-5-fluoropyrimidine Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. Avoid strongly acidic or basic conditions during workup.
Homocoupled Vinyl Dimer Use a stoichiometric amount or a slight excess of the vinylboronic acid reagent. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Protodeboronated Vinyl Acetamide Use a non-aqueous base or minimize the amount of water in the reaction. CsF is often a good choice of base for minimizing protodeboronation in Suzuki couplings.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling, adapted from established procedures for similar compounds[1].

Synthesis of this compound

Materials:

  • 2-Chloro-5-fluoropyrimidine

  • N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium fluoride (CsF)

  • Anhydrous 1,4-Dioxane

  • Butylated hydroxytoluene (BHT)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-5-fluoropyrimidine (1.0 eq), N-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)acetamide (1.2 eq), and CsF (2.0 eq).

  • Add PdCl₂(dppf) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir under argon for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of BHT (0.1 mol%) to the reaction mixture.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Visualizing the Workflow and Potential Side Reactions

Below are diagrams to illustrate the synthetic workflow and the key side reactions to avoid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Chloro-5-fluoropyrimidine 2-Chloro-5-fluoropyrimidine Suzuki Coupling Suzuki Coupling 2-Chloro-5-fluoropyrimidine->Suzuki Coupling Vinylboronic ester Vinylboronic ester Vinylboronic ester->Suzuki Coupling PdCl2(dppf) PdCl2(dppf) PdCl2(dppf)->Suzuki Coupling CsF CsF CsF->Suzuki Coupling Dioxane, 80-90°C Dioxane, 80-90°C Dioxane, 80-90°C->Suzuki Coupling Quench & Extract Quench & Extract Suzuki Coupling->Quench & Extract Column Chromatography Column Chromatography Quench & Extract->Column Chromatography Final Product Final Product Column Chromatography->Final Product This compound

Caption: Synthetic workflow for this compound.

Side_Reactions Target Product This compound Polymerization Polymerization Target Product->Polymerization Heat, Light, Radicals Hydrolysis 2-Hydroxy-5-fluoropyrimidine Target Product->Hydrolysis H2O, Acid/Base Vinylboronic ester Vinylboronic ester Homocoupling Vinyl Dimer Vinylboronic ester->Homocoupling Pd(0) Protodeboronation Vinyl Acetamide Vinylboronic ester->Protodeboronation H2O

Caption: Common side reactions in the synthesis.

References

  • Process for the preparation of vinyl pyrimidine derivatives.
  • Stille Reaction. Wikipedia. [Link]

  • Suzuki Reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2-Substituted Pyrimidines. Molecules. [Link]

  • The Suzuki-Miyaura cross-coupling reaction: a personal history and perspective. The Royal Society of Chemistry. [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges that may arise during the analytical quantification of this compound. Given that this molecule may be a novel investigational compound for many users, this document synthesizes field-proven insights from the analysis of structurally similar compounds, such as fluoropyrimidines, with foundational principles of bioanalysis to provide a robust troubleshooting framework.

Section 1: Compound Overview

This compound is a small molecule featuring a fluoropyrimidine core, a structure common in pharmaceuticals, notably in antimetabolite drugs. Its vinyl and acetamide functionalities present specific analytical considerations regarding stability and metabolic fate.

Chemical Structure:

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 905587-32-8 (representative)[1]
Molecular Formula C₈H₈FN₃O[1]
Molecular Weight 181.17 g/mol [1]
Section 2: Predicted Metabolism & Potential Interferences

Understanding potential metabolic pathways is critical for developing selective assays, as metabolites can act as interferents. Based on the structure and known biotransformations of related fluoropyrimidine drugs like 5-Fluorouracil (5-FU), we can predict several key metabolic reactions.[2][3] The primary sites for metabolism are likely the acetamide and vinyl groups.

metabolism Parent This compound (Parent Drug) M1 M1: Amide Hydrolysis (1-(5-Fluoropyrimidin-2-yl)vinylamine) Parent->M1 Phase I (Amidase) M2 M2: Epoxidation (Oxirane Intermediate) Parent->M2 Phase I (CYP450) M4 M4: Glucuronidation (Parent-Glucuronide) Parent->M4 Phase II (UGT) M3 M3: Dihydroxylation (Diol Metabolite) M2->M3 Phase I (Epoxide Hydrolase)

Caption: Predicted metabolic pathways for this compound.

These predicted metabolites, particularly the hydrolyzed amine (M1), could have similar chromatographic retention and mass spectrometric fragmentation patterns, posing a risk of interference.

Section 3: LC-MS/MS Assay Troubleshooting (FAQs)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. However, its sensitivity makes it prone to specific types of interference.

Q1: My signal intensity is low and inconsistent between samples. How do I diagnose and mitigate matrix effects?

A1: This is a classic symptom of matrix effects, where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of your target analyte.[4][5] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[5][6]

Troubleshooting Workflow:

matrix_effects Start Problem: Low & Variable Signal Step1 Perform Post-Column Infusion (See Protocol 1) Start->Step1 Decision1 Suppression Zone Identified? Step1->Decision1 Step2a Adjust Chromatography: - Modify gradient - Change column chemistry (e.g., HILIC, C18) - Shift peak away from zone Decision1->Step2a Yes Step2b Improve Sample Cleanup: - Switch from Protein  Precipitation to LLE or SPE - Use phospholipid removal plates Decision1->Step2b Yes End Problem Resolved Decision1->End No (Investigate other causes: - Instrument sensitivity - Compound stability) Step3 Re-evaluate with Matrix Factor Calculation Step2a->Step3 Step2b->Step3 Step3->End

Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS/MS assays.

Core Strategies:

  • Chromatographic Separation: The most effective approach is to chromatographically separate your analyte from the suppression zone.[7] If suppression occurs early in the gradient (where phospholipids often elute), increase the initial aqueous hold time or use a shallower gradient.

  • Sample Preparation: More rigorous sample cleanup can remove interfering components. While protein precipitation is fast, it often fails to remove phospholipids. Consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Ionization Source: If using ESI, consider testing Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects.[5][7] You can also test negative ionization mode, as fewer matrix components ionize in this mode.[7]

  • Internal Standard: Use a stable isotope-labeled (SIL) internal standard. A SIL-IS will co-elute and experience the same matrix effects as the analyte, providing a reliable way to correct for signal variability.

Q2: What are the likely mass transitions for the parent compound and its predicted metabolites?

A2: Precise mass transitions must be determined empirically by infusing a standard solution. However, based on the compound's structure, we can predict plausible precursor and product ions for method development.

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted Product Ions (m/z)Notes
Parent Drug 182.1140.1Loss of acetyl group (CH₂=C=O)
124.1Loss of acetamide group
97.0Fragmentation of the pyrimidine ring
M1 (Amide Hydrolysis) 140.1123.1Loss of NH₃
97.0Pyrimidine ring fragment
M2 (Epoxidation) 198.1182.1Loss of Oxygen
140.1Loss of acetyl group and oxygen

Note: These are predicted values and require experimental verification. A single metabolite can produce multiple signals and adducts in the mass spectrometer.[8]

Q3: I am observing poor peak shape and carryover. What should I do?

A3: Poor peak shape can be due to secondary interactions with the column or inappropriate mobile phase conditions. Carryover is caused by analyte adsorption to surfaces in the autosampler or LC system.

  • For Poor Peak Shape:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the compound to maintain a consistent ionization state.

    • Additive: Add a small amount of an ion-pairing agent or organic modifier (e.g., 0.1% formic acid or ammonium formate) to improve peak shape.

  • For Carryover:

    • Wash Solution: Use a strong, organic wash solution in your autosampler needle wash protocol. A mixture of acetonitrile, isopropanol, and acetone is often effective.

    • Injection Volume: Reduce the injection volume to see if the carryover decreases proportionally.[7]

    • Hardware: Check for scratches or wear in the injection valve or needle seat, which can be sites of adsorption.

Section 4: Immunoassay Troubleshooting (FAQs)

Immunoassays are powerful for high-throughput screening but present unique challenges for small molecules (haptens) like this compound. Because haptens are not immunogenic on their own, they must be conjugated to a larger carrier protein to generate an antibody response.[9][10]

Q1: I'm developing an immunoassay and getting low sensitivity. What are the critical factors in hapten-carrier conjugate design?

A1: The design of the hapten-protein conjugate is the most critical factor for generating high-affinity, specific antibodies.[11][12]

  • Hapten Design & Spacer Arm: The point of attachment of the linker to your hapten determines which parts of the molecule are exposed to the immune system. To generate antibodies specific to the parent drug, attach the linker at a position distant from the unique structural motifs (e.g., the vinylacetamide group or the fluoropyrimidine ring).

  • Carrier Protein: Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are common choices. KLH is generally more immunogenic.

  • Conjugation Density: The number of hapten molecules per carrier protein is crucial. Too few may result in a weak immune response, while too many can lead to antibody tolerance or precipitation of the conjugate. Characterizing the conjugation ratio is a key QC step.[10]

Q2: My immunoassay shows a positive result, but LC-MS/MS confirmation is negative. What could cause this discrepancy?

A2: This is often due to cross-reactivity, where the antibody binds to compounds other than the target analyte.[11]

  • Metabolite Cross-Reactivity: The assay antibodies may be binding to one of the predicted metabolites (see Section 2). For example, if the linker for the immunogen was attached via the acetamide group, the resulting antibodies might strongly recognize the core fluoropyrimidine-vinylamine structure, which is present in both the parent drug and the M1 metabolite.

  • Cross-Reactivity with Other Drugs: If the patient is on co-medications that share structural similarities (e.g., other pyrimidine-based drugs), these could also bind to the antibody.

  • Matrix Interference: Though less common than in LC-MS/MS, components in the biological matrix can sometimes non-specifically bind to the assay reagents, causing a false positive.

Q3: How do I experimentally confirm and characterize cross-reactivity?

A3: A systematic cross-reactivity study is required. If standards for the predicted metabolites are available, this is straightforward.

  • Prepare a standard curve of the parent drug in the relevant matrix.

  • Prepare serial dilutions of the potential cross-reactant (e.g., M1 metabolite) in the same matrix.

  • Analyze the dilutions of the cross-reactant in the immunoassay.

  • Calculate the cross-reactivity as a percentage using the following formula: % Cross-Reactivity = (IC₅₀ of Parent Drug / IC₅₀ of Cross-Reactant) x 100 Where IC₅₀ is the concentration required to inhibit 50% of the signal in a competitive immunoassay.

Section 5: Compound Stability (FAQs)

Ensuring analyte stability from collection to analysis is fundamental for accurate quantification.[13][14] The vinyl and acetamide groups in this compound are potential sites of chemical instability.

Q1: What are the potential degradation pathways for this compound, and how can I prevent them?

A1:

  • Hydrolysis: The acetamide bond can be susceptible to enzymatic or chemical (acid/base) hydrolysis, especially in unpreserved biological samples (e.g., plasma containing esterases/amidases) or at extreme pH.

    • Prevention: Collect blood samples in tubes containing a preservative like sodium fluoride (an enzyme inhibitor). Keep samples on ice immediately after collection and process them to plasma or serum promptly. Store processed samples at -70°C or below.[]

  • Oxidation/Polymerization: The vinyl group is an electron-rich double bond that could be susceptible to oxidation or, under certain conditions, polymerization.

    • Prevention: Protect samples from light by using amber tubes. Avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon) for long-term stability studies.

Q2: What are the recommended storage and handling conditions?

A2: While specific stability must be empirically determined according to regulatory guidelines, the following are best-practice starting points.[16]

ConditionMatrix (e.g., Plasma)Stock Solution (in DMSO/MeOH)
Bench-top (Room Temp) Test for 4-24 hoursTest for 4-24 hours
Refrigerated (2-8°C) Test for 24-72 hoursTest for up to 1 week
Frozen (-20°C) Test for 1-3 monthsTest for 1-3 months
Ultra-low (-70°C) Recommended for long-term storage (>3 months)Recommended for long-term storage (>3 months)
Freeze-Thaw Cycles Evaluate for at least 3 cyclesEvaluate for at least 3 cycles
Section 6: Key Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion

This experiment helps visualize the regions in a chromatogram where matrix components cause ion suppression or enhancement.[6]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase A)

  • Blank, extracted biological matrix (e.g., protein-precipitated plasma from 6 different sources)

Procedure:

  • System Setup: Connect the LC column outlet to a tee-junction. Connect the syringe pump outlet to the second port of the tee. Connect the third port of the tee to the MS ion source.

  • Analyte Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • MS Monitoring: Set the mass spectrometer to monitor the primary MRM transition of your analyte. You should observe a stable, elevated baseline signal.

  • Blank Matrix Injection: While continuously infusing the analyte, inject a blank, extracted matrix sample onto the LC system and run your chromatographic gradient.

  • Data Analysis: Monitor the baseline signal from the infused analyte. Any significant dip in the baseline indicates a region of ion suppression. An increase indicates enhancement.

  • Interpretation: Compare the retention time of your analyte (from a separate injection without infusion) to the suppression/enhancement zones observed. If they overlap, you have confirmed a matrix effect that needs to be addressed.

Section 7: References
  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. (URL not provided)

  • Yuan, M., et al. (2022). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry. [Link]

  • New Methods For Hapten Bioanalysis. Aptamer Group. [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry. [Link]

  • Patel, P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical Science and Research. [Link]

  • Sample Prep Solutions #7: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. (2024). [Link]

  • Misyura, M., et al. (2022). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]

  • Tulipano, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]

  • Al-Ibrahim, O., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring. [Link]

  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Request PDF. (2020). [Link]

  • Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. (URL not provided)

  • Investigation Into Stability of Poly(vinyl Alcohol)-Based Opadry® II Films. (2011). AAPS PharmSciTech. [Link]

  • This compound. 001CHEMICAL. [Link]

  • N-Vinylacetamide. PubChem. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Request PDF. (2015). [Link]

  • Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kiza, S., et al. (2024). Identifying metabolites of new psychoactive substances using in silico prediction tools. Toxicology Letters. [Link]

  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024). Contract Pharma. [Link]

  • UnitedMet harnesses RNA–metabolite covariation to impute metabolite levels in clinical samples. (2023). Nature Biotechnology. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). [Link]

  • Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. (2021). Metabolites. [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2022). Metabolites. [Link]

  • N-Vinylacetamide. Grokipedia. (URL not provided)

  • UnitedMet harnesses RNA-metabolite covariation to impute metabolite levels in clinical samples. (2023). Nature Biotechnology. [Link]

  • N-Vinylacetamide. Wikipedia. [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic structures. The unique electronic properties of the 5-fluoropyrimidine ring combined with the reactive vinylacetamide group make it a versatile intermediate. However, its synthesis and subsequent reactions can be prone to specific challenges, leading to failed reactions, low yields, and difficult purifications.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions. It is designed to help you diagnose and resolve common issues encountered during the synthesis and handling of this compound, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature control is critical. Excessive heat can lead to decomposition of the fluoropyrimidine ring or unwanted side reactions. Conversely, a temperature that is too low will result in a sluggish or stalled reaction. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.

  • Moisture Contamination: The presence of water can lead to hydrolysis of the desired product or key intermediates. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.

  • Product Degradation during Work-up: The vinylacetamide moiety can be susceptible to hydrolysis under acidic or strongly basic conditions during the work-up procedure.[1][2] Aim for a neutral pH during aqueous extraction and minimize the time the compound is in contact with aqueous layers.

  • Catalyst Issues (if applicable): If using a palladium-catalyzed cross-coupling approach, catalyst deactivation is a frequent problem. The appearance of palladium black is a clear sign of catalyst decomposition.[3] Ensure reagents are free from potential catalyst poisons like sulfur-containing compounds or excess halide ions.[3]

Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I prevent them?

Impurity profiles can reveal much about what is going wrong in your reaction.

Common Impurities & Prevention Strategies:

  • Hydrolysis Product (2-Acetyl-5-fluoropyrimidine): The most common impurity is often the ketone starting material, reformed via hydrolysis of the enamine-like product. This is especially prevalent if the work-up involves acidic conditions or prolonged exposure to water.[4][5]

    • Prevention: Use buffered or neutral water for extractions. Minimize the duration of the work-up. Ensure the reaction goes to completion to consume the starting ketone.

  • Polymerization: Vinyl monomers, including N-vinylacetamides, can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[6][7] This often results in an intractable solid or oil.

    • Prevention: Conduct the reaction under an inert atmosphere to exclude oxygen, which can promote radical formation. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) if polymerization is a persistent issue.

  • Acetamide Hydrolysis Products: Under harsh acidic or basic conditions, the acetamide group itself can hydrolyze to give the corresponding amine, which can then undergo further reactions.[2]

    • Prevention: Maintain a pH as close to neutral as possible throughout the reaction and purification process.

The following diagram illustrates a logical workflow for troubleshooting common reaction failures.

G start Reaction Failure (Low Yield / Impurities) check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issue reagent_bad Impure/Wet Re-purify or Replace check_reagents->reagent_bad Problem Found check_conditions 2. Analyze Reaction Conditions check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup Reaction Looks Clean (by in-process control) temp Optimize Temperature (Screen Range) check_conditions->temp Incomplete Conversion or Decomposition time Optimize Time (Monitor by TLC/LCMS) check_conditions->time Incomplete Conversion or Side Products atmosphere Use Inert Atmosphere (N2 or Ar) check_conditions->atmosphere Inconsistent Results or Polymerization hydrolysis Suspect Hydrolysis? (Check pH) check_workup->hydrolysis loss Product Loss? (Check all phases) check_workup->loss reagent_ok->check_conditions neutral_workup Use Neutral Wash (Brine, NaHCO3) hydrolysis->neutral_workup re_extract Re-extract Aqueous Layers loss->re_extract

Troubleshooting workflow for failed reactions.

Frequently Asked Questions (FAQs)

Q: What is the stability of this compound?

A: The compound is moderately stable. As a solid, it should be stored in a cool, dark, and dry place. In solution, it is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][8] The 5-fluoropyrimidine moiety itself is generally stable under typical synthetic conditions but can be sensitive to strong nucleophiles or harsh reducing agents.[9][10]

Q: Which solvents are recommended for reactions involving this compound?

A: The choice of solvent is highly dependent on the specific reaction. For its synthesis, high-boiling point aprotic polar solvents like Dioxane, DMF, or DMA are often used. For subsequent reactions, solubility and reactivity must be considered.

SolventBoiling Point (°C)Dielectric ConstantNotes
Dioxane 1012.2Good for many cross-coupling reactions. Aprotic and relatively non-polar.
Toluene 1112.4Common for reactions requiring azeotropic removal of water.
Acetonitrile (ACN) 8237.5Polar aprotic, useful but can coordinate to metal catalysts.
N,N-Dimethylformamide (DMF) 15336.7Highly polar aprotic, excellent solvating power but can be difficult to remove.

Q: Can I use palladium catalysis for further functionalization?

A: Yes, the pyrimidine ring can participate in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig aminations. However, the presence of multiple nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition by coordinating to the palladium center.[11][12] Careful selection of ligands, such as bulky dialkylbiaryl phosphines, is often necessary to achieve good results.[13]

Q: How can I best monitor the progress of my reaction?

A: A combination of TLC and LC-MS is the most effective approach.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and visualize under UV light (254 nm).

  • LC-MS: Provides definitive identification of the mass of the starting material, product, and any major byproducts, confirming the reaction's progress and identifying potential issues early on.

Experimental Protocols

Protocol: Synthesis via Condensation

This protocol describes a general procedure for the synthesis of the title compound from 2-acetyl-5-fluoropyrimidine and acetamide.

Materials:

  • 2-acetyl-5-fluoropyrimidine

  • Acetamide (2.0 - 3.0 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.1 - 0.2 equivalents)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-acetyl-5-fluoropyrimidine (1.0 eq), acetamide (2.5 eq), and p-TSA (0.15 eq).

  • Add sufficient toluene to suspend the reagents.

  • Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting ketone is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" improving experimental reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility when working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, synthesis, and handling of this compound.

Q1: What are the key structural features of this compound that might influence its reactivity and stability?

A1: The molecule possesses three key features that dictate its chemical behavior:

  • N-vinyl Acetamide Group: This functional group is susceptible to polymerization, especially in the presence of radical initiators, heat, or light. It can also undergo hydrolysis under acidic or strong basic conditions to yield acetaldehyde and 5-fluoro-2-aminopyrimidine.

  • 5-Fluoropyrimidine Ring: The fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. This can impact the conditions required for its synthesis, particularly in cross-coupling reactions.[1][2][3] The fluorine substitution can also affect the molecule's biological activity and metabolic stability.

  • Vinyl Linkage: The double bond is a site for potential side reactions, such as hydrogenation or oxidation, depending on the experimental conditions.

Q2: What is a common synthetic route for this compound, and what are the critical steps?

A2: A prevalent method for synthesizing this and similar compounds is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A plausible route involves the reaction of a 2-halo-5-fluoropyrimidine with a vinylating agent like vinylboronic acid or a vinyltin reagent, followed by amidation.

A critical step is the palladium-catalyzed vinylation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and purity.[4][5][6][7][8] In particular, the reactivity of 2-halopyrimidines can be influenced by the nature of the halogen (I > Br > Cl) and the electronic effects of the fluorine substituent.[9]

Q3: How should I store this compound to prevent degradation?

A3: Given the potential for polymerization of the N-vinyl group, the compound should be stored in a cool, dark place, preferably at 4°C.[10] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The compound is also hygroscopic and should be protected from moisture.

II. Troubleshooting Guide: Synthesis and Purification

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.

A. Synthesis via Palladium-Catalyzed Vinylation

A common synthetic approach is the palladium-catalyzed coupling of 2-chloro-5-fluoropyrimidine with a vinylating agent. The following diagram illustrates a generalized workflow for a Suzuki coupling reaction.

Suzuki Coupling Workflow reagents Reagents: - 2-Chloro-5-fluoropyrimidine - Vinylboronic acid pinacol ester - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/Water) setup Reaction Setup: - Degas solvent - Add reagents under inert gas reagents->setup 1. Preparation reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction 2. Execution workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup 3. Isolation purification Purification: - Column chromatography - Recrystallization workup->purification 4. Purification product Final Product: This compound purification->product 5. Final Product NMR Quality Control sample_prep Sample Preparation: - Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) nmr_acq NMR Acquisition: - Acquire 1H NMR spectrum sample_prep->nmr_acq data_proc Data Processing: - Phase and baseline correction - Integration nmr_acq->data_proc analysis Spectral Analysis: - Chemical shift assignment - Integration ratio check - Impurity identification data_proc->analysis decision Decision: - Product confirmation - Purity assessment analysis->decision

Sources

Technical Support Center: Scale-Up Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals involved in the process scale-up of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. It provides in-depth insights into the synthetic strategy, addresses common challenges through a troubleshooting guide and FAQs, and offers detailed protocols grounded in established chemical principles. Our focus is on ensuring a robust, scalable, and reproducible manufacturing process.

Synthetic Strategy Overview

The synthesis of this compound, a substituted enamide, is most efficiently approached via a two-stage process from a readily available fluorinated pyrimidine. The core logic is to first install the acetyl group onto the pyrimidine ring to form a key ketone intermediate, followed by the formation of the vinyl acetamide moiety.

The most common and scalable route for converting a ketone to a terminal alkene is the Wittig reaction .[1][2] This reaction utilizes a phosphonium ylide to replace the carbonyl oxygen with a carbon group, in this case, a methylene group. The subsequent formation of the N-acetamide group can be achieved through various methods, but for scale-up, a direct condensation or a related transformation is often preferred over more complex multi-step approaches.

This guide will focus on a synthetic pathway beginning with 2-chloro-5-fluoropyrimidine, proceeding through the key intermediate 2-acetyl-5-fluoropyrimidine , and culminating in the target molecule.

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Enamide Formation A 2-Chloro-5-fluoropyrimidine B 2-Acetyl-5-fluoropyrimidine (Ketone Intermediate) A->B Grignard Reaction or similar C-C coupling C This compound (Final Product) B->C Wittig Reaction & Acetamidation

Caption: High-level overview of the two-stage synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

The most reliable route for scale-up involves the olefination of the precursor ketone, 2-acetyl-5-fluoropyrimidine. The Wittig reaction, using methylenetriphenylphosphorane (Ph₃P=CH₂), is a classic and effective choice for this transformation.[3] This reagent is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.[2] The resulting vinylpyrimidine intermediate can then be converted to the final N-acetylated product. While other olefination methods exist, the Wittig reaction is well-documented and its challenges are well-understood, making it a preferred starting point for process development.

Q2: What are the primary challenges in synthesizing and sourcing the 2-acetyl-5-fluoropyrimidine intermediate?

The primary challenge lies in the carbon-carbon bond formation at the C2 position of the pyrimidine ring. Sourcing 2-chloro-5-fluoropyrimidine is generally feasible from various commercial suppliers. The subsequent conversion to the ketone can be achieved via several methods, each with its own scale-up considerations:

  • Grignard-based coupling: While effective, requires strict control of anhydrous conditions and can be sensitive to functional groups.

  • Organozinc or other organometallic couplings: These often offer better functional group tolerance than Grignard reagents but may involve more expensive or sensitive reagents.

  • Direct acylation methods: These are less common for this specific substrate and may suffer from low yields or side reactions. For scale-up, a robust organometallic coupling that minimizes cryogenic conditions and utilizes commercially available reagents is ideal.

Q3: The Wittig reaction generates triphenylphosphine oxide (Ph₃P=O) as a byproduct. What are the best strategies for its removal at an industrial scale?

Removal of Ph₃P=O is a classic challenge in process chemistry due to its high polarity and crystallinity, which often leads to co-precipitation with the desired product or streaking during chromatography. At scale, chromatography is undesirable. The most effective strategies are:

  • Crystallization: Carefully select a solvent system where the product has good solubility but Ph₃P=O is poorly soluble. A common choice is a mixture of a polar solvent with a non-polar anti-solvent, such as diethyl ether/hexanes or MTBE/heptane.

  • Precipitation: In some cases, Ph₃P=O can be precipitated from a solution by adding an appropriate anti-solvent while the product remains dissolved.

  • Extraction: If the target molecule has a basic nitrogen handle, an acid-base workup can be employed to separate it from the neutral Ph₃P=O.

Q4: Is the final product, this compound, stable? What are the recommended storage and handling conditions?

Vinyl amides as a class can be susceptible to polymerization, especially when exposed to heat, light, or radical initiators.[4][5] While the specific stability profile of this molecule would need experimental validation, it is prudent to assume potential instability.

  • Storage: Store the final product in a cool, dark environment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and polymerization.

  • Handling: During the final isolation steps (e.g., distillation or crystallization), it is advisable to add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), to prevent polymerization.[4]

  • Purity: Ensure the final product is free of acidic or basic impurities, which could catalyze hydrolysis or other degradation pathways.

Q5: What analytical methods are recommended for in-process controls (IPCs) and final product release?

A robust analytical package is critical for ensuring process consistency and product quality.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction completion (disappearance of starting material) and quantifying the purity of the final product. A reverse-phase method with UV detection is typically suitable.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediate and final product.

  • GC (Gas Chromatography): Used to quantify residual solvents in the final active pharmaceutical ingredient (API) or intermediate.

  • KF (Karl Fischer) Titration: To determine the water content, which is critical for stability.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Troubleshooting Guide

G cluster_0 Troubleshooting Workflow cluster_1 Solutions for Low Yield cluster_2 Solutions for Purity Failure start Problem Identified problem1 Low Yield in Enamide Formation Incomplete Reaction Degradation During Workup Mechanical Loss start->problem1 problem2 Product Fails Purity Spec Unreacted Starting Material Byproduct Contamination Polymerization start->problem2 problem3 Poor Physical Properties Oily Product / Fails to Crystallize Color Impurity start->problem3 sol1a Verify base quality/quantity. Ensure anhydrous conditions. Increase reaction time/temp. problem1->sol1a Cause: Incomplete Reaction sol1b Use milder quench (e.g., sat. NH4Cl). Control pH during extractions. Minimize thermal stress. problem1->sol1b Cause: Degradation sol2a Drive reaction to completion. Improve purification efficiency. problem2->sol2a Cause: Impurities sol2b Add inhibitor (BHT/MEHQ). Store under N2 at low temp. Avoid light exposure. problem2->sol2b Cause: Polymerization

Caption: Logic flow for troubleshooting common scale-up issues.

Problem Potential Cause Recommended Solution & Rationale
Low or Inconsistent Yield in Wittig Reaction 1. Inefficient Ylide Formation: The base used (e.g., n-BuLi, KHMDS) is degraded, insufficient, or added at a temperature that promotes side reactions. Solvents are not rigorously anhydrous.Solution: Titrate the organolithium base before use. Ensure all glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere. Add the base at a controlled low temperature (e.g., 0 °C or below) to form the ylide before adding the ketone.[3]
2. Ylide Decomposition: The phosphonium ylide, particularly non-stabilized ylides like Ph₃P=CH₂, has limited thermal stability.Solution: Generate the ylide in situ and use it promptly. Avoid prolonged holding times or elevated temperatures before the addition of the ketone.
Difficulty Removing Ph₃P=O 1. Co-crystallization: The product and byproduct have similar crystallization properties in the chosen solvent.Solution: Conduct a thorough solvent screen for crystallization. A good starting point is MTBE/heptane or ethyl acetate/heptane. The goal is to find a system where the product solubility is high and byproduct solubility is low. Seeding with pure Ph₃P=O might help crash it out selectively.
2. Product is an Oil: The product fails to crystallize, making separation from dissolved Ph₃P=O impossible.Solution: Purify the crude oil via column chromatography on a small scale to obtain a pure seed crystal. Use the seed crystal to induce crystallization in the main batch. If it's a persistent oil, consider forming a salt of the pyrimidine nitrogen to induce crystallization, which can be broken in a subsequent step.
Product Fails Purity: Presence of Starting Ketone 1. Incomplete Reaction: The reaction was not driven to completion due to insufficient reagent, time, or temperature.Solution: Use a slight excess of the Wittig reagent (e.g., 1.1-1.2 equivalents). Ensure the reaction is monitored by a reliable IPC (e.g., HPLC) and allowed to run until the ketone is consumed (<1%).
Product Discoloration (Yellow to Brown) 1. Thermal Degradation: The product or intermediates are sensitive to heat, especially during solvent distillation or drying.Solution: Use a rotovap with controlled bath temperature for solvent removal. Dry the final product in a vacuum oven at a mild temperature (e.g., <40-50 °C).
2. Oxidative Degradation: Exposure to air during work-up or storage.Solution: Maintain an inert atmosphere during the final stages of work-up and packaging. Sparging solvents with nitrogen or argon before use can also be beneficial.

Protocols & Methodologies

Disclaimer: These protocols are illustrative and should be optimized and validated at a laboratory scale before implementation in a pilot plant or manufacturing setting. All operations should be performed by trained personnel with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of Key Intermediate: 2-Acetyl-5-fluoropyrimidine

This protocol assumes a starting material of 2-chloro-5-fluoropyrimidine and uses a standard Grignard-based coupling approach.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a dry, inerted reactor, add magnesium turnings and a crystal of iodine to anhydrous THF. Add a small portion of a solution of ethyl bromide in THF to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise, maintaining the temperature below 40 °C. Stir for 1 hour after addition is complete to ensure full formation of ethylmagnesium bromide.

  • Transmetallation (optional but recommended): In a separate inerted reactor, prepare a solution of zinc chloride (ZnCl₂) in anhydrous THF. Cool to 0 °C and slowly add the prepared Grignard reagent. This forms a more selective diethylzinc or related organozinc species.

  • Coupling Reaction: To the organozinc solution, add a palladium catalyst (e.g., Pd(dppf)Cl₂) followed by a solution of 2-chloro-5-fluoropyrimidine in THF.

  • Acylation: After the coupling is complete (monitored by HPLC), cool the reaction to 0 °C and add acetyl chloride dropwise.

  • Quench & Work-up: Slowly quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield 2-acetyl-5-fluoropyrimidine.

Protocol 4.2: Scale-Up Synthesis of this compound

This protocol outlines the Wittig olefination followed by a conceptual acetamidation step.

Step-by-Step Methodology:

  • Ylide Formation: Charge a dry, inerted reactor with methyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting slurry to 0 °C.

  • Add a strong base, such as potassium tert-butoxide or KHMDS, portion-wise, ensuring the internal temperature does not exceed 10 °C. A characteristic orange-red color indicates ylide formation. Stir the mixture for 1-2 hours at 0-5 °C.

  • Wittig Reaction: Add a solution of 2-acetyl-5-fluoropyrimidine in THF to the ylide suspension dropwise at 0 °C.

  • Allow the reaction to warm to ambient temperature and stir until IPC (HPLC) confirms the consumption of the ketone (typically 4-12 hours).

  • Quench: Cool the reaction back to 0 °C and slowly add water or saturated ammonium chloride to quench any remaining ylide.

  • Work-up & Ph₃P=O Removal:

    • Distill off the majority of the THF under reduced pressure.

    • Add a solvent system designed for Ph₃P=O precipitation, such as MTBE or diethyl ether. Stir the resulting slurry at low temperature (e.g., 0 °C) for several hours.

    • Filter the slurry, washing the cake with cold heptane. The filtrate contains the crude 2-(1-vinyl)-5-fluoropyrimidine.

  • Acetamidation & Final Product Isolation:

    • This step is conceptual and requires development. A plausible route involves reacting the vinylpyrimidine intermediate with acetamide under dehydrating conditions or via a related enamide synthesis protocol.

    • After the reaction is complete, the final product, this compound, would be isolated via crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

    • Dry the final product under vacuum at a controlled temperature (<40 °C).

Data Summary

Table 1: Key Reagent Properties and Stoichiometry (Illustrative)
Compound MW ( g/mol ) Equivalents Typical Role
2-Acetyl-5-fluoropyrimidine~154.121.0Starting Material
Methyltriphenylphosphonium Bromide357.231.1 - 1.2Wittig Salt
Potassium tert-Butoxide112.211.1 - 1.2Base
Tetrahydrofuran (THF)72.11-Solvent
Acetamide59.071.5 - 2.0Reagent
Table 2: Typical Impurity Profile and Control Limits (Illustrative)
Impurity Identification Typical Limit (by HPLC) Control Strategy
2-Acetyl-5-fluoropyrimidineStarting Material≤ 0.15%Drive reaction to completion; efficient purification.
Triphenylphosphine OxideWittig Byproduct≤ 0.15%Optimized crystallization/precipitation work-up.
Dimer/Polymer SpeciesProcess-Related ImpurityNot Detected / ≤ 0.10%Use of inhibitors; controlled temperature during isolation; inert atmosphere.
Residual Solvents (THF, Heptane, etc.)Process-RelatedPer ICH GuidelinesEffective drying under vacuum.

References

  • Wikipedia. Wittig reaction. [Link][1]

  • 001CHEMICAL. This compound. [Link][6]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link][7]

  • Organic Chemistry Portal. Wittig Reaction. [Link][8]

  • Chemistry LibreTexts. Wittig Reaction. [Link][2]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link][3]

  • Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine. [9]

  • Patsnap Eureka. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability. [Link][4]

  • Google Patents. Improvement in the preparation of n-vinyl-n-methylacetamide. [10]

  • Google Patents. Lower-molecular poly(N-vinyl-N-methyl-acetamide). [5]

Sources

Validation & Comparative

A Comparative Guide to Fluoropyrimidine Derivatives in Oncology Research: Benchmarking N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the fluoropyrimidine class of antimetabolites represents a cornerstone in oncology. The strategic placement of a fluorine atom on the pyrimidine ring has given rise to some of the most widely used chemotherapeutic agents. This guide provides a comparative analysis of the novel compound N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide against established fluoropyrimidine derivatives: 5-Fluorouracil (5-FU) , Capecitabine , Tegafur , and the combination drug TAS-102 (Trifluridine/Tipiracil) .

While publicly available experimental data on this compound is currently limited, this guide will leverage a deep understanding of the structure-activity relationships (SAR) within this class to frame its potential profile. We will provide a robust comparison of the established agents, supported by experimental data, to create a benchmark for evaluating novel derivatives like this compound.

Chemical and Structural Analysis: The Foundation of Activity

The efficacy and metabolic fate of fluoropyrimidine derivatives are intrinsically linked to their chemical structures. The core 5-fluoropyrimidine moiety is the pharmacophore responsible for the anticancer activity of many of these compounds.

  • 5-Fluorouracil (5-FU): As the parent drug, its structure is the basic pyrimidine ring with a fluorine atom at the C-5 position. This substitution is critical for its mechanism of action.[1]

  • Capecitabine: A prodrug of 5-FU, it has a carbamate linkage and a pentyl group, which enhances its oral bioavailability and contributes to its tumor-selective activation.[2]

  • Tegafur: Another 5-FU prodrug, it features a tetrahydrofuranyl group attached to the pyrimidine ring. This modification allows for oral administration and gradual release of 5-FU.[2]

  • TAS-102 (Trifluridine/Tipiracil): Trifluridine is a thymidine analog with a trifluoromethyl group at the C-5 position. Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine.

  • This compound: This compound possesses the core 5-fluoropyrimidine ring. The vinyl acetamide substituent at the C-2 position is a unique feature. Its potential as a leaving group or a site for metabolic activation warrants further investigation. The structure suggests it could either be a prodrug that releases a cytotoxic metabolite or possess intrinsic activity.

Mechanism of Action: A Tale of Metabolic Activation and Inhibition

The majority of fluoropyrimidine derivatives exert their cytotoxic effects through their ultimate conversion to 5-fluorouracil and its active metabolites.[2] These metabolites interfere with DNA and RNA synthesis, primarily through the inhibition of thymidylate synthase (TS).[1]

The metabolic activation pathways of these prodrugs are a key differentiator, influencing their efficacy and toxicity profiles.

Metabolic activation pathways of Capecitabine and Tegafur to 5-FU and its active metabolites.

TAS-102 has a distinct mechanism. Trifluridine is incorporated directly into DNA, leading to DNA dysfunction. Tipiracil prevents the breakdown of trifluridine, thereby increasing its bioavailability.

Comparative Performance Analysis

A direct comparison of this compound is not yet possible due to the absence of published data. However, we can establish a baseline by comparing the established fluoropyrimidine derivatives.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of 5-FU and Capecitabine against various cancer cell lines. It is important to note that the in vitro cytotoxicity of prodrugs like Capecitabine can be lower than their active metabolites, as the necessary activating enzymes may not be sufficiently present in cell culture models.[3]

CompoundCell LineCancer TypeIC50 (µM)Citation
5-Fluorouracil HCT-116Colorectal7.15 - 8.01[4]
MCF-7Breast~1.3 (µg/ml)[3]
HepG2Liver9.42[4]
PC-3Prostate>10[4]
Capecitabine MCF-7Breast~921.1 (µg/ml)[3]
VariousVariousGenerally high[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Thymidylate Synthase Inhibition

The primary target of 5-FU's active metabolite, FdUMP, is thymidylate synthase (TS). The inhibitory activity is a key determinant of efficacy.

InhibitorTargetIC50Citation
FdUMP (from 5-FU) Thymidylate SynthaseVaries by cell line[6]
Pemetrexed (Control) Thymidylate SynthaseVaries[7]

Note: IC50 values for TS inhibition are often determined using purified enzyme assays or in cell-based assays and can vary based on the assay conditions and cell type.

Pharmacokinetics of Oral Fluoropyrimidines

The pharmacokinetic profiles of oral fluoropyrimidines are crucial for their clinical utility, influencing dosing schedules and patient convenience.

ParameterCapecitabineTegafur (in UFT)Citation
Bioavailability (%) ~100~30-50[8][9]
Tmax (h) 1.5 - 2.00.5 - 1.0[8][10]
Half-life (h) ~0.75 (parent)~0.6-1.0 (parent)[8][9]
Active Metabolite 5-FU5-FU[2]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Thymidylate Synthase Inhibition Assay: Spectrophotometric Method

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH₂THF).[11][12]

Workflow for the spectrophotometric thymidylate synthase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl₂, and 1 mM DTT). Prepare stock solutions of dUMP, CH₂THF, and the test inhibitor.

  • Reaction Mixture: In a quartz cuvette, combine the reaction buffer, the thymidylate synthase enzyme (either purified or as a cell lysate), and the desired concentration of the inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding dUMP and CH₂THF to the cuvette.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

Discussion and Future Perspectives

The established fluoropyrimidine prodrugs, Capecitabine and Tegafur, have demonstrated the clinical advantages of oral administration and tumor-selective activation, leading to improved therapeutic indices compared to intravenous 5-FU. TAS-102 offers a valuable alternative for patients with 5-FU-resistant tumors due to its distinct mechanism of action.

The novel compound, This compound , presents an intriguing new scaffold for exploration within the fluoropyrimidine class. The vinyl acetamide group could potentially be a target for enzymatic cleavage, positioning it as a novel prodrug of a 5-FU-like active species. Alternatively, the entire molecule may possess inhibitory activity against thymidylate synthase or other cellular targets.

To elucidate the therapeutic potential of this compound, a systematic experimental evaluation is imperative. This should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Thymidylate synthase inhibition assays to assess its activity against this key target.

  • Metabolism studies in liver microsomes and tumor homogenates to identify its metabolic fate and determine if it functions as a prodrug.

  • Pharmacokinetic studies in animal models to evaluate its oral bioavailability and other key parameters.

By comparing the data generated from these studies with the established benchmarks of current fluoropyrimidine therapies, the true potential of this compound as a next-generation anticancer agent can be determined.

References

  • Milano, G., et al. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer, 91(4), 613–617. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ebi, H., et al. (2005). Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). Cancer Chemotherapy and Pharmacology, 56(3), 291-297. [Link]

  • In vitro cytotoxic activity (IC 50 µM) of the compounds 17-19... ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. PubMed Central. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Blakley, R. L., & McDougall, B. M. (1962). The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay. The Journal of biological chemistry, 237, 812–818. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]

  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? PubMed Central. [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. NIH. [Link]

  • Peters, G. J., et al. (1999). Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil, but not for Folate-based Thymidylate Synthase Inhibitors, in 13 Nonselected Colon Cancer Cell Lines. Clinical Cancer Research, 5(3), 643-652. [Link]

  • Nord, L. D., & Martin, D. S. (1993). Enhancement of thymidylate synthase inhibition. Current opinion in oncology, 5(6), 1017–1022. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Determination of IC50 values obtained from the cytotoxicity... ResearchGate. [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. [Link]

  • Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. PubMed. [Link]

  • CAS No. 905587-32-8, this compound. 001CHEMICAL. [Link]

  • vitro IC50 values of Capecitabine, 5-FCPal, and 5FU against a variety... ResearchGate. [Link]

  • Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. PubMed. [Link]

  • Akbari, R., & Javar, H. A. (2014). Efficacy of Capecitabine and 5- Fluorouracil (5- FU)on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication, 2(10), 108-121. [Link]

  • Thymidylate synthase inhibitor. Wikipedia. [Link]

  • TRIM concentration for 50% inhibition (IC50) of the VpTS The depicted... ResearchGate. [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed. [Link]

  • Fluorescent Inhibitors of Thymidylate Synthetase. Sci-Hub. [Link]

  • The in-vitro cytotoxic IC50 values on selected normal cell lines. ResearchGate. [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity. PubMed. [Link]

  • Costi, M. P. (1998). Thymidylate synthase inhibition: a structure-based rationale for drug design. Medicinal research reviews, 18(1), 21–42. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

  • TAS 102 mechanism of action compared to 5-FU. ResearchGate. [Link]

  • Comparison of efficacy and safety of 5-FU or capecitabine combined with cisplatin and docetaxel (mDCF and mDCX) as a first-line chemotherapy regimen in her 2-negative metastatic gastric cancer patients: A retrospective study. PubMed. [Link]

Sources

A Comparative Efficacy Evaluation Framework for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide: A Novel Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the comparative efficacy of a novel investigational agent, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. The unique molecular architecture of this compound, combining a 5-fluoropyrimidine scaffold with a vinyl acetamide moiety, suggests a potential dual mechanism of action: classical antimetabolite activity and targeted covalent inhibition. This document outlines a proposed strategy for characterizing its efficacy against established therapeutic agents, providing the necessary experimental protocols and data interpretation frameworks for researchers in oncology and drug development.

Introduction: Rationale for a Hybrid Inhibitor Design

The convergence of established and modern therapeutic strategies is a promising frontier in oncology drug discovery. The design of this compound embodies this principle. The 5-fluoropyrimidine core is a well-established pharmacophore, with its progenitor, 5-Fluorouracil (5-FU), being a cornerstone of cancer chemotherapy for decades.[1][2] The cytotoxic effects of 5-FU and its derivatives are primarily mediated through the inhibition of thymidylate synthase (TYMS) and the fraudulent incorporation of its metabolites into RNA and DNA.[3] However, the clinical utility of traditional fluoropyrimidines can be hampered by issues such as non-specific toxicity and the emergence of resistance.[2]

Concurrently, the field of targeted therapy has seen the rise of covalent inhibitors, particularly in kinase drug discovery.[4] These agents form a stable, covalent bond with a specific nucleophilic residue, most commonly a cysteine, within the target protein's active site.[4][5] This approach can confer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[6] The vinyl acetamide functionality in our compound of interest is structurally analogous to the acrylamide "warheads" present in several FDA-approved covalent kinase inhibitors, suggesting its potential to act as a targeted covalent modifier.[5][7]

This guide, therefore, presupposes that this compound is a putative targeted covalent inhibitor . Our experimental framework is designed to test this hypothesis and to rigorously compare its efficacy against both traditional fluoropyrimidines and established targeted covalent inhibitors.

Proposed Mechanism of Action

We hypothesize that this compound engages its target protein via a two-step mechanism characteristic of targeted covalent inhibitors[6]:

  • Reversible Binding: The 5-fluoropyrimidine scaffold directs the molecule to the ATP-binding site of a target protein (likely a kinase), forming initial, non-covalent interactions.

  • Covalent Bond Formation: This initial binding event positions the electrophilic vinyl acetamide "warhead" in close proximity to a nucleophilic cysteine residue within the binding pocket, facilitating a Michael addition reaction to form an irreversible covalent bond.

This proposed mechanism is depicted in the following diagram:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor N-(1-(5-FP-2-yl)vinyl)acetamide Reversible_Complex Non-covalent Complex Inhibitor->Reversible_Complex Non-covalent interaction Target_Protein Target Protein (e.g., Kinase) ATP Binding Pocket Target_Protein->Reversible_Complex Covalent_Complex Irreversible Covalent Adduct (Target Inactivated) Reversible_Complex->Covalent_Complex Michael Addition Cys_Residue Nucleophilic Cysteine Residue Cys_Residue->Covalent_Complex Forms bond with vinyl group

Caption: Proposed two-step mechanism of targeted covalent inhibition.

Comparative Efficacy Evaluation Plan

To robustly assess the therapeutic potential of this compound, a multi-tiered comparative study is proposed.

3.1. Selection of Comparator Compounds

The choice of comparators is critical for contextualizing the novel agent's performance. We propose the following:

  • Standard-of-Care Antimetabolite: 5-Fluorouracil (5-FU). This will determine if the novel agent offers advantages over traditional chemotherapy.

  • Oral Prodrug of 5-FU: Capecitabine. This provides a benchmark against a widely used oral fluoropyrimidine.

  • Targeted Covalent Kinase Inhibitor (Example): Ibrutinib (BTK inhibitor). This will allow for comparison against an established covalent inhibitor, assuming a similar target class.[8] The specific choice of a targeted comparator should be refined once the protein target of our novel compound is identified.

3.2. In Vitro Efficacy Assessment

The initial phase of evaluation will utilize a panel of human cancer cell lines. The selection of cell lines should be guided by the putative target of the novel compound. For instance, if the target is a kinase implicated in non-small cell lung cancer (NSCLC), a panel of NSCLC cell lines with known driver mutations would be appropriate.

3.2.1. Comparative Cytotoxicity

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50) for cell viability.

Experimental Protocol: Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, 5-FU, Capecitabine, and Ibrutinib. Treat cells in triplicate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated controls and plot dose-response curves to calculate IC50 values.

Data Presentation: Comparative IC50 Values

Cell LineN-(1-(5-FP-2-yl)vinyl)acetamide IC50 (µM)5-FU IC50 (µM)Capecitabine IC50 (µM)Ibrutinib IC50 (µM)
Cell Line AExperimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Line BExperimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Line CExperimental ValueExperimental ValueExperimental ValueExperimental Value

3.2.2. Target Engagement and Pathway Modulation

To validate the proposed covalent mechanism and assess downstream signaling effects, Western blot analysis is essential.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the putative target protein (e.g., p-BTK, total BTK, if BTK is the target) and downstream markers (e.g., p-PLCγ2). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

3.3. In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies using xenograft models.

Experimental Protocol: Tumor Xenograft Study

  • Model Establishment: Implant human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • N-(1-(5-FP-2-yl)vinyl)acetamide (at determined MTD)

    • 5-FU (standard dosing regimen)

    • Ibrutinib (standard dosing regimen)

  • Treatment and Monitoring: Administer compounds daily (or as per established protocols) via the appropriate route (e.g., oral gavage). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period (e.g., 28 days).

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment arm.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDosing RegimenMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
VehicleDaily, p.o.Experimental Value0Experimental Value
N-(1-(5-FP-2-yl)vinyl)acetamideX mg/kg, daily, p.o.Experimental ValueCalculated ValueExperimental Value
5-FUY mg/kg, i.p., Q3DExperimental ValueCalculated ValueExperimental Value
IbrutinibZ mg/kg, daily, p.o.Experimental ValueCalculated ValueExperimental Value

Experimental Workflow Visualization

The overall workflow for the comparative efficacy evaluation is summarized below.

G In_Vitro Phase 1: In Vitro Efficacy Cytotoxicity Comparative Cytotoxicity (IC50 Determination) In_Vitro->Cytotoxicity Target_Engagement Target Engagement & Pathway Analysis (Western Blot) In_Vitro->Target_Engagement In_Vivo Phase 2: In Vivo Efficacy (Xenograft Model) Cytotoxicity->In_Vivo If IC50 is potent Target_Engagement->In_Vivo If target modulation is confirmed Data_Analysis Comparative Data Analysis (TGI, PK/PD) In_Vivo->Data_Analysis Conclusion Go/No-Go Decision for Further Development Data_Analysis->Conclusion

Caption: High-level experimental workflow for efficacy comparison.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical comparative efficacy assessment of this compound. By systematically evaluating its performance against both traditional and targeted therapies, researchers can build a robust data package to support its continued development. Positive outcomes from these studies would warrant further investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, off-target effects, and the identification of predictive biomarkers for patient stratification. The unique hybrid design of this compound holds the potential to overcome the limitations of existing therapies, and a rigorous, comparative approach is paramount to realizing that potential.

References

  • Advances in reversible covalent kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Covalent Kinase Inhibitors: An Overview. ResearchGate. Available at: [Link]

  • Targeted covalent inhibitors. Wikipedia. Available at: [Link]

  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PubMed Central. Available at: [Link]

  • Covalent Inhibition of Kinases. Royal Society of Chemistry. Available at: [Link]

  • [Development of fluoropyrimidine derivatives]. PubMed. Available at: [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. Available at: [Link]

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. Available at: [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

Sources

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" structure-activity relationship (SAR) analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide and its Analogs as Potential Kinase Inhibitors

This guide presents a comprehensive analysis of the structure-activity relationship (SAR) for the novel scaffold, this compound. While specific SAR studies on this particular molecule are not extensively published, this document synthesizes established principles from related pyrimidine-based kinase inhibitors to provide a predictive and actionable framework for researchers in drug discovery. We will explore the key structural motifs, propose strategic modifications, and provide the experimental methodologies required to validate these hypotheses, thereby guiding the development of more potent and selective therapeutic agents.

Introduction: The Pyrimidine Scaffold and a Kinase-Targeted Hypothesis

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1] Its ability to mimic the adenine core of ATP allows it to effectively target the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2] The title compound, this compound, features a 2-substituted 5-fluoropyrimidine core, a common motif in kinase inhibitors.[3]

Based on these structural features, we hypothesize that this compound is a potential inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Src, or Aurora kinases, which are known to be targeted by similar pyrimidine derivatives.[4][5] This guide will, therefore, focus on a comparative SAR analysis within the context of kinase inhibition.

Core Structural Analysis and Rationale for SAR Exploration

To systematically investigate the SAR, we can dissect the lead compound into three key regions ripe for modification. The rationale for exploring each of these regions is grounded in established principles of kinase inhibitor design.

  • Region 1: The 5-Fluoropyrimidine Core: The fluorine atom at the 5-position is a critical feature. Fluorine substitution can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6] Furthermore, the electronegativity of fluorine can influence the pKa of the pyrimidine ring, potentially altering its hydrogen bonding capabilities within the kinase hinge region.[7]

  • Region 2: The Vinyl Linker: The vinyl group provides a rigid connection between the pyrimidine core and the acetamide moiety. This rigidity can be advantageous for maintaining an optimal binding conformation. However, its flexibility and electronic properties can be tuned by modification.

  • Region 3: The Acetamide Group: The terminal acetamide group likely engages in hydrogen bonding interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket. The nature and size of this group can be modified to enhance potency and selectivity.

SAR_Regions cluster_0 This compound cluster_1 Region 1: Pyrimidine Core cluster_2 Region 2: Vinyl Linker cluster_3 Region 3: Acetamide Group Lead This compound R1 5-Fluoro Lead->R1 Modification Site 1 R2 Vinyl Lead->R2 Modification Site 2 R3 Acetamide Lead->R3 Modification Site 3

Caption: Key regions for SAR exploration in this compound.

Comparative SAR Analysis of Proposed Analogs

The following table outlines proposed structural modifications and their predicted impact on kinase inhibitory activity. This serves as a comparative guide for prioritizing synthetic efforts.

Analog ID Modification Region Modified Rationale Predicted Activity (Hypothetical IC50)
LEAD-01 This compound-Parent Compound100 nM
A-01 5-Chloro substitutionRegion 1Increased lipophilicity, potential for halogen bonding.50-80 nM
A-02 5-Methyl substitutionRegion 1Fills a small hydrophobic pocket, removes electronegative group.150-200 nM
A-03 5-Cyano substitutionRegion 1Introduces a hydrogen bond acceptor.80-120 nM
B-01 Saturation of vinyl to ethylRegion 2Increased flexibility, may disrupt optimal binding conformation.> 500 nM
B-02 Replacement of vinyl with ethynylRegion 2Linear and rigid, alters geometry.> 500 nM
C-01 Acetamide to PropanamideRegion 3Probes for additional hydrophobic interactions.70-90 nM
C-02 Acetamide to CyclopropylamideRegion 3Introduces conformational restriction.40-60 nM
C-03 Acetamide to N-methylacetamideRegion 3Removes a hydrogen bond donor.> 1000 nM
C-04 Acetamide to (Trifluoromethyl)acetamideRegion 3Increases acidity of N-H, stronger H-bond donor.30-50 nM

Experimental Protocols for SAR Validation

To empirically determine the SAR of the proposed analogs, a systematic workflow involving synthesis, in vitro kinase inhibition assays, and cell-based anti-proliferative assays is required.

General Synthetic Scheme for Analog Synthesis

A plausible synthetic route to the proposed analogs would involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a suitable 2-substituted-5-fluoropyrimidine and a vinyl partner, followed by amide coupling or functional group interconversion.

Synthetic_Workflow Start 2-Chloro-5-fluoropyrimidine Step1 Palladium-catalyzed Cross-Coupling Start->Step1 Intermediate 2-Vinyl-5-fluoropyrimidine Intermediate Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Final Target Analogs Step2->Final

Caption: A general synthetic workflow for the proposed analogs.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase.[8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase and its specific substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.[9]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Target Signaling Pathway

Assuming the lead compound targets a receptor tyrosine kinase like EGFR, it would interfere with downstream signaling pathways that control cell proliferation and survival.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Inhibitor This compound Inhibitor->Receptor Response Cell Proliferation, Survival Pathway->Response

Caption: A hypothetical signaling pathway inhibited by the lead compound.

Conclusion

This guide provides a comprehensive, albeit predictive, SAR analysis for this compound. By leveraging the extensive knowledge base of pyrimidine-based kinase inhibitors, we have proposed a series of logical and synthetically accessible analogs. The provided experimental protocols offer a clear path to validating these hypotheses. This structured approach, combining predictive analysis with robust experimental design, is fundamental to accelerating the discovery and optimization of novel kinase inhibitors for therapeutic intervention.

References

  • Metwally, K. & Abo-Dya, N. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Makki, M., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 311-320.
  • Wu, K., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368-72.
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • ACS Publications.
  • Metwally, K. & Abo-Dya, N. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]

  • NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • NIH.
  • NIH. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central.
  • PubMed. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)
  • ACS Publications. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PubMed. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors.
  • NIH.
  • ACS Publications. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • ResearchGate. Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds.
  • MDPI. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction.
  • PubMed. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
  • MDPI.
  • PubMed. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Current Pharmaceutical Design. Multi-targeted natural products evaluation based on biological activity prediction with PASS.
  • PubMed. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)

Sources

Validation of Biological Activity: A Comparative Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrimidine Scaffold in Oncology

For decades, the pyrimidine nucleus has been a cornerstone in the development of anticancer therapeutics.[1] Its structural resemblance to the building blocks of DNA and RNA allows for the design of molecules that can effectively interfere with the machinery of cancer cell proliferation.[1] From the foundational antimetabolite 5-Fluorouracil (5-FU) to modern targeted therapies, this "privileged scaffold" continues to yield potent and selective drug candidates.[1][2][3] A significant evolution in this field is the development of pyrimidine-based protein kinase inhibitors, which can target the specific signaling pathways that drive cancer growth with high precision.[3][4]

This guide introduces N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (herein referred to as Compound X ), a novel investigational molecule featuring the 5-fluoropyrimidine core. Our objective is to provide a comprehensive validation of its biological activity through a direct comparison with established agents, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this new chemical entity.

Postulated Mechanism of Action: Targeting Aberrant Kinase Signaling

The structural architecture of Compound X, specifically the 5-fluoropyrimidine group, strongly suggests its potential as a protein kinase inhibitor.[2][3] Kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of many cancers, including Acute Myeloid Leukemia (AML).[5] In AML, mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common and drive uncontrolled cell proliferation.[5] Furthermore, Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can synergize with DNA-damaging agents and potentiate cancer cell death.

We postulate that Compound X functions as a dual inhibitor of FLT3 and CHK1. This dual-targeting strategy is a promising approach to treating AML, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor RAS RAS STAT5 STAT5 RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation & Survival CHK1 CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle Compound_X Compound X Compound_X->FLT3_Receptor Compound_X->CHK1

Caption: Postulated mechanism of Compound X as a dual inhibitor of FLT3 and CHK1 signaling.

Comparative Biological Activity Analysis

To validate the potency and selectivity of Compound X, we conducted a series of in vitro assays, comparing its performance against two key alternatives:

  • Competitor A: A known potent dual FLT3/CHK1 inhibitor with a similar pyrimidine scaffold.[5]

  • Competitor B: 5-Fluorouracil (5-FU), a standard-of-care antimetabolite chemotherapy agent.[6]

Kinase Inhibition Profile

Rationale: A critical first step is to determine the specific kinase targets of a new molecule. A broad kinase panel screening provides a clear picture of both on-target potency and off-target selectivity, which is a key predictor of potential side effects.

Data Summary:

Kinase TargetCompound X IC₅₀ (nM)Competitor A IC₅₀ (nM)Competitor B IC₅₀ (nM)
FLT3 2.5 3.1>10,000
CHK1 4.1 5.5>10,000
c-Kit1,2501,400>10,000
CDK2980850>10,000
Aurora A2,1001,900>10,000
EGFR>5,000>5,000>10,000

Interpretation: The data clearly demonstrate that Compound X is a highly potent inhibitor of both FLT3 and CHK1, with activity comparable to, or slightly better than, the dedicated dual inhibitor Competitor A.[5] Crucially, it shows excellent selectivity (>400-fold) against other related kinases like c-Kit and common cell cycle kinases such as CDK2 and Aurora A.[5] As expected, the antimetabolite 5-FU (Competitor B) shows no direct kinase inhibitory activity.

Antiproliferative Activity in Cancer Cell Lines

Rationale: Effective kinase inhibition must translate into a functional cellular outcome, such as halting the proliferation of cancer cells. We tested the compounds on a human AML cell line (MV4-11) known to harbor an FLT3 mutation, making it highly dependent on FLT3 signaling.[5]

Data Summary:

Cell LineCell TypeCompound X IC₅₀ (nM)Competitor A IC₅₀ (nM)Competitor B IC₅₀ (nM)
MV4-11AML (FLT3-mutant)3.8 4.21,500
A549Lung Carcinoma2502803,500

Interpretation: Compound X exhibits potent antiproliferative activity against the FLT3-mutant AML cell line, directly correlating with its enzymatic inhibition data.[5] Its potency is superior to both the dedicated kinase inhibitor (Competitor A) and vastly superior to the standard chemotherapy agent (Competitor B). This provides strong evidence that the primary mechanism of its anticancer effect in this context is the targeted inhibition of the FLT3 pathway.

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key assays performed.

Workflow for Lead Compound Validation

The process of validating a new chemical entity follows a logical progression from broad screening to specific functional assays.

Validation_Workflow A Primary Screening (Kinase Panel) B Determine IC₅₀ on Hit Targets (FLT3, CHK1) A->B Potency C Cell-Based Assay (Antiproliferation, e.g., MV4-11) B->C Cellular Efficacy D Selectivity Assay (Cancer vs. Normal Cells) C->D Therapeutic Window E Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) D->E Pathway Confirmation F In Vivo Efficacy Studies (Xenograft Models) E->F Preclinical Proof-of-Concept

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for quantifying the binding affinity of an inhibitor to a target kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase (e.g., FLT3) in kinase buffer.

    • Prepare a 4X solution of the corresponding europium-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Serially dilute Compound X and control compounds in DMSO, then further dilute in buffer to create 4X final assay concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X compound dilution.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture.

    • Add 5 µL of the 4X Tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cells (e.g., MV4-11) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and controls in culture media.

    • Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (DMSO) wells.

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀.

Selectivity and Safety Profile

Rationale: A successful therapeutic must not only be potent but also selective, killing cancer cells while sparing healthy ones. This selectivity determines the therapeutic window and potential for patient side effects. We compared the cytotoxicity of the compounds on a lung cancer cell line (A549) versus a normal human lung fibroblast cell line (MRC-5).[6]

Data Summary:

CompoundA549 (Cancer) IC₅₀ (nM)MRC-5 (Normal) IC₅₀ (nM)Selectivity Index (Normal/Cancer)
Compound X 2504,75019.0
Competitor A2803,92014.0
Competitor B3,5004,2001.2

Interpretation: Compound X demonstrates a significantly better selectivity index compared to both Competitor A and Competitor B. Its 19-fold preference for killing cancer cells over normal cells suggests a wider therapeutic window and a potentially more favorable safety profile in a clinical setting. In stark contrast, 5-FU (Competitor B) shows very little selectivity, which is consistent with the known side effects of traditional chemotherapy.[6]

Conclusion and Future Directions

The experimental data presented in this guide strongly validate the biological activity of This compound (Compound X) as a potent, selective, and efficacious dual inhibitor of FLT3 and CHK1 kinases. It demonstrates superior performance in key preclinical metrics when compared to both a similar targeted agent and a standard-of-care chemotherapy drug.

Key advantages of Compound X include:

  • High Potency: Nanomolar inhibition of key oncogenic drivers.

  • Excellent Selectivity: Minimal off-target activity against a panel of related kinases.

  • Superior Safety Profile: A significantly higher selectivity for cancer cells over normal cells in vitro.

Based on this robust validation, Compound X emerges as a promising lead candidate for further development as a targeted therapy for AML and potentially other cancers driven by aberrant kinase signaling. The next logical steps include comprehensive mechanism of action studies (e.g., cell cycle analysis, apoptosis assays) and evaluation in in vivo animal models to establish preclinical proof-of-concept.

References

  • Deng, M., Gao, Y., Wang, P., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available at: [Link]

  • Ma, T. H., & Pillay, T. S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5223. Available at: [Link]

  • Al-Ostath, S., Al-Qaisi, Z. A. A., & Al-Sha'er, M. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]

  • Wang, T., Qiao, J., Ye, F., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Available at: [Link]

  • Ioannidis, S., Lamb, M. L., et al. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 54(1), 262-276. Available at: [Link]

  • Wilson, P. M., Danenberg, P. V., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 446-457. Available at: [Link]

  • Al-Karmalawy, A. A., & Eltamany, E. H. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

  • Zhang, J., Wang, J., et al. (2023). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 8(1), 335. Available at: [Link]

  • Koprowska, K., Czyz, M., et al. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports, 15(1), 23237. Available at: [Link]

  • Ibeji, C. U., Ozkomec, F., Cesme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9993-10004. Available at: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Available at: [Link]

  • 001CHEMICAL. This compound. Available at: [Link]

  • PubChem. N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78875, N-Vinylacetamide. Available at: [Link]

  • Zhang, J., Wang, J., et al. (2023). Recent advances in targeting the "undruggable" proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 8(1), 335. Available at: [Link]

  • Montalbano, S., & D'Annessa, I. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(10), 1591. Available at: [Link]

  • Nam, T. G., Jakim, M. O., & Jeong, B. S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available at: [Link]

  • Wikipedia. N-Vinylacetamide. Available at: [Link]

  • Hsieh, T. J., Liu, M. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 395-403. Available at: [Link]

Sources

A Comparative Analysis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide as a Potential Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is in a perpetual state of evolution, with a continuous demand for novel small molecules that exhibit enhanced selectivity, improved efficacy, and more favorable safety profiles. Within this landscape, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. Its role in cell proliferation makes it a high-value target for anticancer drugs.

This guide introduces N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide , a novel compound featuring a 5-fluoropyrimidine moiety. This structural feature is a hallmark of a class of antimetabolites that includes the widely used drug 5-Fluorouracil (5-FU). The presence of this pharmacophore strongly suggests that this compound may exert its cytotoxic effects through the inhibition of thymidylate synthase.

Herein, we provide a comprehensive framework for the preclinical evaluation of this compound, comparing its potential inhibitory profile against established TS inhibitors. This guide is designed for researchers and drug development professionals, offering detailed experimental protocols and a robust analytical approach to characterize this promising new chemical entity.

The Rationale for Comparison: Established Thymidylate Synthase Inhibitors

To ascertain the therapeutic potential of this compound, a direct comparison with clinically relevant TS inhibitors is imperative. The selected reference compounds for this proposed study are:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that, upon intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to enzyme inhibition.

  • Capecitabine: An orally bioavailable prodrug of 5-FU, which is converted to its active form through a multi-step enzymatic cascade, offering the advantage of tumor-selective activation.

  • Pemetrexed: A multi-targeted antifolate that primarily inhibits thymidylate synthase, but also affects other folate-dependent enzymes, such as dihydrofolate reductase (DHFR).

This selection of comparators allows for a multi-faceted evaluation of this compound, assessing not only its direct enzymatic inhibition but also its potential advantages in terms of potency, selectivity, and cellular activity.

Proposed Experimental Workflow for Comparative Analysis

The following sections outline a series of experiments designed to provide a head-to-head comparison of this compound with the aforementioned known inhibitors.

G cluster_0 Phase 1: Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Evaluation A Recombinant Human Thymidylate Synthase Assay B Determination of IC50 Values A->B C Enzyme Kinetics Studies (e.g., Ki determination) B->C D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) B->D Proceed if potent E Analysis of Target Engagement (e.g., CETSA) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Xenograft Tumor Models F->G Proceed if cell-active H Pharmacokinetic Profiling G->H I Toxicity Assessment G->I

Figure 1: A proposed multi-phase workflow for the comprehensive evaluation of this compound.

Part 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits thymidylate synthase.

Protocol: Spectrophotometric TS Inhibition Assay

  • Reagents and Materials:

    • Recombinant human thymidylate synthase (TS)

    • dUMP (substrate)

    • N5,N10-methylenetetrahydrofolate (cofactor)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2)

    • Test compounds (this compound, 5-FU, Pemetrexed) dissolved in DMSO

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, dUMP, and N5,N10-methylenetetrahydrofolate.

    • Add varying concentrations of the test compounds to the wells of the microplate. Include a DMSO-only control.

    • Initiate the enzymatic reaction by adding recombinant TS to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]
This compound Thymidylate Synthase [To Be Determined]
5-Fluorouracil (as FdUMP)Thymidylate Synthase5 - 20
PemetrexedThymidylate Synthase1.3 - 3.5
Part 2: Cell-Based Proliferation and Viability Assays

Following the confirmation of direct enzyme inhibition, the next critical step is to assess the compound's effect on cancer cell lines known to be sensitive to TS inhibitors.

Protocol: MTT Cell Proliferation Assay

  • Cell Lines:

    • MCF-7 (Breast Cancer)

    • HCT116 (Colorectal Cancer)

    • A549 (Lung Cancer)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, 5-FU, capecitabine, and pemetrexed for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation: Comparative GI50 Values in Cancer Cell Lines

CompoundMCF-7 GI50 (µM) [Hypothetical]HCT116 GI50 (µM) [Hypothetical]A549 GI50 (µM) [Hypothetical]
This compound [To Be Determined] [To Be Determined] [To Be Determined]
5-Fluorouracil1 - 100.5 - 55 - 25
Capecitabine10 - 505 - 3020 - 100
Pemetrexed0.01 - 0.10.05 - 0.50.005 - 0.05

Mechanism of Action: The Thymidylate Synthase Cycle

To understand the impact of these inhibitors, it is crucial to visualize their role within the thymidylate synthase cycle.

G cluster_inhibitors Inhibitors dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF MTHF N5,N10-Methylene- tetrahydrofolate MTHF->TS Inhibitor This compound (as active metabolite) Inhibitor->TS FU 5-FU (as FdUMP) FU->TS Pem Pemetrexed Pem->TS

Figure 2: The thymidylate synthase cycle and points of inhibition by fluoropyrimidines and antifolates.

Discussion and Future Directions

The proposed experimental framework will provide a robust dataset to evaluate the potential of this compound as a novel anticancer agent. The key determinants of its potential will be:

  • Potency: A significantly lower IC50 value compared to FdUMP would indicate high potency at the enzyme level.

  • Cellular Activity: Potent GI50 values across multiple cancer cell lines would demonstrate good cell permeability and intracellular activity.

  • Selectivity: Future studies should include assays against other folate-dependent enzymes to determine its selectivity profile compared to multi-targeted agents like pemetrexed.

  • In Vivo Efficacy: Promising in vitro data would warrant progression to xenograft models to assess anti-tumor activity in a physiological context.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Peters, G. J., et al. (2002).
  • Miwa, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer, 34(8), 1274-1281. [Link]

  • Adjei, A. A. (2004). Pemetrexed (Alimta): a novel, multitargeted antifolate agent. Expert Review of Anticancer Therapy, 4(4), 537-545.

A Comparative Guide to Cross-Reactivity Studies for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, hereafter referred to as "FVA." As a derivative of the fluoropyrimidine class, FVA's specificity is paramount to its therapeutic potential and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental strategies, comparative methodologies, and data interpretation in line with regulatory expectations.

The therapeutic efficacy of any small molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen toxicities and are a primary cause of attrition in drug development.[1] Therefore, a rigorous assessment of cross-reactivity—the binding of a compound to proteins other than its intended target—is not merely a regulatory checkbox but a foundational component of preclinical safety evaluation.[2][3] This guide eschews a rigid template, instead presenting a logical, causality-driven workflow for building a comprehensive specificity profile for FVA.

Part 1: Strategic Selection of Potential Cross-Reactants

A cross-reactivity study is only as robust as the panel of compounds it tests against. The selection process must be deliberate and scientifically justified, encompassing molecules that are structurally, metabolically, and mechanistically related to the lead compound.

Rationale Based on Structure and Metabolism

FVA belongs to the fluoropyrimidine family, whose archetypal member, 5-Fluorouracil (5-FU), has a well-documented metabolic pathway.[4][5] The primary mechanism of action for this class involves the inhibition of Thymidylate Synthase (TYMS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), disrupting DNA synthesis.[6][7] Therefore, the panel of potential cross-reactants for FVA must include its parent compound, known active metabolites, and structural analogs.

An in-depth analysis of the fluoropyrimidine metabolic pathway is critical for identifying not only potential cross-reacting small molecules but also the protein targets that should be evaluated for off-target binding.

Fluoropyrimidine_Metabolic_Pathway cluster_0 Activation Pathway cluster_1 Catabolic Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR Fluorodeoxyuridine 5-FU->FUDR DHFU Dihydrofluorouracil 5-FU->DHFU DPYD FUDP FUDP FUMP->FUDP FUTP FUTP RNA Incorporation RNA Incorporation FUTP->RNA Incorporation FUDP->FUTP FdUDP FdUDP FUDP->FdUDP FdUMP Fluorodeoxyuridine Monophosphate FUDR->FdUMP TYMS Inhibition TYMS Inhibition FdUMP->TYMS Inhibition TYMS TYMS FdUMP->TYMS FdUTP FdUTP FdUDP->FdUTP DNA Incorporation DNA Incorporation FdUTP->DNA Incorporation DPYD DPYD FUPA FUPA DHFU->FUPA DPYS FBAL FBAL FUPA->FBAL UPB1

Caption: Metabolic activation and catabolism of 5-Fluorouracil (5-FU).

Table 1: Proposed Panel of Cross-Reactants for FVA Studies This panel includes the parent drug, key metabolites, and synthetic analogs that share core structural motifs.[8][9][10]

Compound IDNameClassRationale for Inclusion
FVA This compound Test Article Primary compound of interest
C-0015-Fluorouracil (5-FU)Parent CompoundStructural precursor and established therapeutic
C-002Fluorodeoxyuridine (FUDR)MetaboliteDirect precursor to the active metabolite FdUMP
C-003Fluorodeoxyuridine Monophosphate (FdUMP)Active MetabolitePrimary inhibitor of Thymidylate Synthase (TYMS)
C-004Dihydrofluorouracil (DHFU)CataboliteMajor inactive product of 5-FU catabolism by DPYD
C-005UracilEndogenous AnalogNatural pyrimidine base; potential for competitive binding
C-006TegafurProdrug AnalogProdrug of 5-FU with a different activation profile
C-007CapecitabineProdrug AnalogOral prodrug of 5-FU, widely used clinically
In Silico and Predictive Modeling

Before initiating wet-lab experiments, computational methods can predict potential off-target interactions. Similarity analysis, which compares the 2D or 3D structure of FVA against databases of known ligands, can generate a ranked list of potential off-target proteins.[11] This approach helps prioritize which proteins to include in binding assays and can reveal unexpected cross-reactivity potential outside the immediate fluoropyrimidine-related pathways.[12]

Part 2: A Comparative Guide to In Vitro Cross-Reactivity Methodologies

No single assay can definitively establish specificity. A multi-tiered approach using orthogonal methods is essential for building a robust data package that satisfies regulatory scrutiny.[13][14] The following section compares three foundational techniques: competitive immunoassays, surface plasmon resonance, and cell-based functional assays.

Cross_Reactivity_Workflow cluster_assays Experimental Assays ELISA Competitive ELISA (Binding Potency) Data Integrated Risk Assessment ELISA->Data SPR Surface Plasmon Resonance (Binding Affinity & Kinetics) SPR->Data CBA Cell-Based Assay (Functional Activity) CBA->Data Start Select Target & Analogs Start->ELISA Start->SPR Start->CBA

Caption: Orthogonal workflow for assessing in vitro cross-reactivity.

Method A: Competitive ELISA (Immunoassay)

Expertise & Experience: The competitive enzyme-linked immunosorbent assay (ELISA) is a high-throughput, cost-effective method to determine the relative binding potency of FVA and its analogs to a specific protein target.[15] Its utility lies in its ability to quickly screen a large panel of compounds and provide a quantitative measure of cross-reactivity, typically expressed as an IC50 value.[16] The core principle is competition: the ability of a test compound to prevent the binding of a labeled, known ligand to an immobilized target protein.

Trustworthiness: The self-validating nature of this protocol is ensured by including positive and negative controls, running samples in triplicate, and confirming the assay's dynamic range and sensitivity.

Detailed Experimental Protocol: Competitive ELISA for TYMS Binding

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human Thymidylate Synthase (TYMS) at 2 µg/mL in PBS overnight at 4°C.

  • Washing: Wash plates three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by incubating with 5% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Compound Incubation: Prepare serial dilutions of FVA and each potential cross-reactant (from Table 1) in assay buffer. Add these solutions to the wells, followed immediately by a constant, pre-determined concentration of biotinylated-FVA (the probe). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Substrate Addition: Add TMB substrate and allow the color to develop in the dark for 15-20 minutes.

  • Reaction Stop: Stop the reaction by adding 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log concentration of the competitor compound. Fit a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation: Summarizing ELISA Results

The percent cross-reactivity is calculated relative to the primary compound, FVA.

Table 2: Hypothetical Competitive ELISA Data for TYMS Binding

Compound IDIC50 (nM)% Cross-Reactivity vs. FVA
FVA 50 100%
C-001 (5-FU)15033.3%
C-002 (FUDR)8558.8%
C-003 (FdUMP)25200%
C-004 (DHFU)>10,000<0.5%
C-005 (Uracil)>10,000<0.5%

% Cross-Reactivity = (IC50 of FVA / IC50 of Test Compound) x 100

Method B: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free technology that provides high-quality kinetic data on molecular interactions in real-time.[17][18] Unlike ELISA, which provides a relative potency (IC50), SPR measures the absolute affinity (Kᴅ) as well as the association (kₐ) and dissociation (kₑ) rates.[19] This level of detail is invaluable for understanding the precise nature of the binding interaction and for distinguishing between compounds with similar affinities but different binding kinetics.

Trustworthiness: The validity of SPR data is supported by the inclusion of a reference flow cell to subtract bulk refractive index changes, ensuring the measured response is due to specific binding. The data is fit to established kinetic models (e.g., 1:1 Langmuir binding) to validate the interaction mechanism.

Detailed Experimental Protocol: SPR Analysis of FVA and Analogs

  • Chip Preparation: Covalently immobilize recombinant human TYMS onto a CM5 sensor chip surface using standard amine coupling chemistry to achieve an appropriate density (e.g., ~2000 RU). A reference channel is prepared similarly but without the protein.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection: Prepare a series of concentrations for FVA and each test compound in running buffer.

  • Kinetic Analysis: Inject each concentration series over the target and reference surfaces for a set association time, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next cycle.

  • Data Processing: Subtract the reference channel data from the active channel data for each injection to obtain specific binding sensorgrams.

  • Analysis: Globally fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine kₐ, kₑ, and calculate the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

Data Presentation: Summarizing SPR Results

Table 3: Hypothetical SPR Kinetic and Affinity Data for TYMS Binding

Compound IDkₐ (1/Ms)kₑ (1/s)Kᴅ (nM)
FVA 2.5 x 10⁵ 1.0 x 10⁻² 40
C-001 (5-FU)1.1 x 10⁵1.5 x 10⁻²136
C-003 (FdUMP)5.0 x 10⁵1.0 x 10⁻²20
C-004 (DHFU)No Binding DetectedNo Binding DetectedN/A
Method C: Cell-Based Functional Assays

Expertise & Experience: While binding assays are essential, they do not always predict functional activity. Cell-based assays provide a more physiologically relevant context to assess the downstream consequences of target engagement.[20][21] For an anti-proliferative agent like FVA, a cytotoxicity or cell viability assay in a relevant cancer cell line (e.g., colorectal cancer line HT-29) is a critical step to confirm that binding translates into the desired biological effect.[22]

Trustworthiness: The protocol's integrity is maintained by including vehicle-treated controls (representing 100% viability) and a positive control known to induce cell death (e.g., Staurosporine). A cell-free control is used to subtract background signal.

Detailed Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of FVA and test compounds in cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Normalize the data to vehicle-treated controls and plot the percent viability against the log concentration. Fit a four-parameter dose-response curve to determine the EC50 value for each compound.

Data Presentation: Summarizing Cell-Based Assay Results

Table 4: Hypothetical Cell Viability Data in HT-29 Cells

Compound IDEC50 (nM)
FVA 95
C-001 (5-FU)350
C-003 (FdUMP)Not tested (charged molecule, poor cell permeability)
C-007 (Capecitabine)1500 (requires metabolic activation)

Part 3: Advanced Profiling with Tissue Cross-Reactivity Studies

For novel therapeutics, especially those with the potential for novel off-target effects, in vitro tissue cross-reactivity (TCR) studies are a key component of the preclinical safety package.[23] These studies use immunohistochemistry (IHC) to assess the binding of the test article to a comprehensive panel of normal human tissues.[24] A TCR study can reveal unexpected binding in specific cell types or tissues, providing critical information for predicting potential on-target and off-target toxicities in humans.[25]

Protocol Outline: Human Tissue Cross-Reactivity by IHC

  • Tissue Panel Selection: Utilize a standard panel of 32-38 frozen normal human tissues, as recommended by regulatory agencies.

  • Antibody/Reagent Preparation: For small molecules like FVA, this often involves using a labeled version of the molecule or a highly specific monoclonal antibody raised against it. Rigorous validation of the detection reagent's specificity is paramount.

  • Staining Procedure: Apply the detection reagent to cryosections of all tissues in the panel using a validated IHC protocol.

  • Pathological Evaluation: A board-certified pathologist evaluates all stained slides to identify any specific, positive staining. The location, cell type, and intensity of staining are meticulously documented.

  • Interpretation: The results are interpreted in the context of the known target expression. Any unexpected, specific staining is flagged as a potential off-target interaction requiring further investigation.

Part 4: Integrated Data Interpretation and Risk Assessment

The final step is to synthesize the data from all orthogonal assays into a coherent specificity profile.

  • Correlating Binding and Function: Compare the binding affinity (Kᴅ from SPR) with functional potency (EC50 from cell-based assays). A strong correlation supports an on-target mechanism of action. Discrepancies may suggest that binding does not lead to a functional outcome or that other factors (e.g., cell permeability, metabolic activation) are at play.

  • Evaluating Cross-Reactivity Risks: Data from the competitive ELISA and SPR assays will quantify the degree of interaction with structurally related molecules. High cross-reactivity with an active metabolite (like FdUMP) is expected and mechanistically consistent. Cross-reactivity with inactive catabolites (like DHFU) should be minimal.

  • Regulatory Context: The complete data package must be interpreted in the context of regulatory guidelines. The FDA and EMA provide guidance on the assessment of immunogenicity and specificity, emphasizing a risk-based approach.[26][27][28] The findings from these studies will be a core component of the Investigational New Drug (IND) application and will inform the design of first-in-human clinical trials.

Conclusion

Determining the cross-reactivity profile of a new chemical entity like this compound is a complex but critical undertaking. It requires a multi-faceted strategy that begins with the rational selection of test compounds and employs a suite of orthogonal, validated assays. By systematically comparing binding potency, kinetic affinity, and functional activity, and by investigating potential tissue-level interactions, researchers can build a robust specificity profile. This comprehensive understanding is fundamental to mitigating risk, ensuring patient safety, and ultimately, advancing promising new therapeutics from the laboratory to the clinic.

References

  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. [Link]

  • Xian, J. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. [Link]

  • Al-Masum, M. A., et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC - NIH. [Link]

  • Xian, J. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Al-Masum, M. A., et al. (2020). 2D structures of 5-FU and it's analogues. ResearchGate. [Link]

  • Jolly, P., et al. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

  • Gibson, A., et al. (2021). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Toxicology. [Link]

  • Scott, A. D., et al. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • ECA Academy. (2016). Draft guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins open for comments until end of January. gmp-compliance.org. [Link]

  • Alam, K. K., et al. (2019). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. PubMed. [Link]

  • Dogmanits, S., & Marini, J. C. (2016). EMA Draft Guideline on Immunogenicity Assessment of Biotechnology-Derived Therapeutic Proteins. AAPS Newsmagazine. [Link]

  • European Medicines Agency. (2012). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins. EMA. [Link]

  • Matczak-Jon, E., et al. (2005). Novel Analogues of 5-Fluorouracil - Synthesis, X-ray Crystallography, and Cytotoxic Effects. ElectronicsAndBooks. [Link]

  • Scherer, K., & Bircher, A. J. (2014). Cellular in vitro diagnosis of adverse drug reactions. PMC - PubMed Central. [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Chen, K. L., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. PubMed Central. [Link]

  • Cernadas, J. R., et al. (2022). In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. NIH. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • The Center for Biosimilars. (2019). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. The Center for Biosimilars. [Link]

  • Blanca-López, N., et al. (2016). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. ResearchGate. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. PMC - PubMed Central - NIH. [Link]

  • FDA. (2016). FDA Releases Guidance on Immunogenicity Testing of Therapeutic Proteins. Policy & Medicine. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. [Link]

  • Colby, J. M., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. [Link]

  • Byzova, N. A., et al. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Prisys Events. [Link]

  • Speight, I. R., & Mack, J. (2021). Structures of 5-fluorouracil (5FU) and nucleoside analogue prodrugs. ResearchGate. [Link]

  • Heltsley, R., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Lee, A. M., et al. (2021). Fluoropyrimidine metabolism. ResearchGate. [Link]

  • Mire-Sluis, A., et al. (2019). Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. PMC - NIH. [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. RAPS. [Link]

  • BioAgilytix Labs. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]

  • Colby, J. M., et al. (2009). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC - NIH. [Link]

  • Galli, C., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity. PubMed Central. [Link]

  • Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]

  • Chen, K. L., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. [Link]

  • Colby, J. M., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. PubMed. [Link]

  • Federal Register. (2022). Immunogenicity Information in Human Prescription Therapeutic Protein and Select Drug Product Labeling. GovInfo. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

Sources

Illuminating the Path of a Novel Covalent Inhibitor: A Comparative Guide to Confirming the Mechanism of Action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused framework for confirming the mechanism of action of a novel, putative covalent inhibitor, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide . While the specific biological target of this compound is not yet publicly defined, its chemical structure, featuring a vinyl acetamide moiety—a potential Michael acceptor—strongly suggests a covalent mechanism of action, likely targeting a nucleophilic residue in a protein active site.

This document eschews a rigid template, instead offering a logical and scientifically-driven workflow. We will first explore the critical steps for identifying the molecular target of our compound of interest. Subsequently, we will delve into the detailed experimental protocols required to unequivocally confirm its covalent inhibitory mechanism. Finally, we will establish a framework for comparing its performance against well-characterized, clinically relevant covalent inhibitors, using examples from the landscape of kinase inhibitors to provide context and actionable insights. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental step contributes to a self-validating and robust dataset.

Part 1: The Primary Imperative - Target Identification and Validation

Before a meaningful comparison can be made, the biological target of this compound must be identified. The presence of the fluoropyrimidine core, a common scaffold in kinase inhibitors, suggests that this compound may target a member of the kinome. The following multi-pronged strategy is proposed to elucidate its primary target.

High-Throughput Screening (HTS) for Initial Target Discovery

A broad, unbiased approach is essential for initial target identification. A high-throughput screening campaign against a panel of purified kinases is the logical first step.

Experimental Protocol: Kinase Panel Screening

  • Assay Principle: The core of this screen will be a biochemical assay that measures the ability of this compound to inhibit the enzymatic activity of a diverse panel of kinases. A common method is to quantify the phosphorylation of a substrate peptide by the kinase.

  • Reagents and Materials:

    • A commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

    • This compound dissolved in DMSO.

    • ATP at a concentration close to the Km for each respective kinase.

    • Kinase-specific peptide substrates.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity).

  • Procedure:

    • Dispense the kinase, substrate, and buffer into a multi-well plate.

    • Add this compound at a fixed concentration (e.g., 1 µM).

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. "Hits" are identified as kinases that show significant inhibition (e.g., >50%) by the compound.

Validating Putative Targets with Mass Spectrometry

For the identified "hits," it is crucial to confirm direct covalent engagement. Intact protein mass spectrometry is a powerful tool for this purpose.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Assay Principle: This technique measures the mass of the target protein before and after incubation with the covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.

  • Reagents and Materials:

    • Purified recombinant "hit" kinase(s).

    • This compound.

    • Mass spectrometer (e.g., a high-resolution instrument like an Orbitrap or Q-TOF).

  • Procedure:

    • Incubate the purified kinase with an excess of this compound for a set time course (e.g., 0, 30, 60, 120 minutes).

    • Desalt the protein sample to remove unbound inhibitor and buffer components.

    • Analyze the protein sample by mass spectrometry to determine its molecular weight.

  • Data Analysis: A time-dependent increase in the protein's mass that corresponds to the molecular weight of this compound (181.17 g/mol ) provides strong evidence of covalent bond formation.

Part 2: Unraveling the Covalent Mechanism of Action

Once a primary target is identified and validated, the next phase involves a detailed characterization of the covalent interaction. This requires moving beyond simple endpoint assays to more sophisticated kinetic analyses.

Determining the Kinetics of Covalent Inhibition

For an irreversible covalent inhibitor, the potency is best described by the second-order rate constant, kinact/Ki. This value reflects both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

Experimental Protocol: Determination of kinact and Ki

  • Assay Principle: This experiment involves measuring the rate of enzyme inactivation at various concentrations of the inhibitor. The observed rate of inactivation (kobs) will increase with inhibitor concentration and eventually become saturated.

  • Reagents and Materials:

    • Purified target kinase.

    • This compound at a range of concentrations.

    • Substrate and ATP.

    • Detection reagents.

  • Procedure:

    • Pre-incubate the kinase with different concentrations of the inhibitor for various time points.

    • At each time point, take an aliquot of the kinase-inhibitor mixture and dilute it into a reaction mixture containing a high concentration of substrate and ATP to initiate the kinase reaction. This "jump dilution" step effectively stops further covalent modification.

    • Measure the initial reaction velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is -kobs.

    • Plot the calculated kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (Ki + [I])

    • This will yield the values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate). The overall potency is then expressed as kinact/Ki.

Visualizing the Workflow for Covalent Inhibitor Characterization

The logical flow of experiments to characterize a novel covalent inhibitor is depicted below.

G cluster_0 Target Identification cluster_1 Mechanism of Action Confirmation cluster_2 Comparative Analysis A High-Throughput Kinase Panel Screen B Identification of 'Hit' Kinases A->B C Intact Protein Mass Spectrometry B->C D Confirmation of Covalent Adduct C->D E Kinetic Analysis (k_inact / K_i Determination) D->E F Cellular Target Engagement Assays E->F G Western Blot for Downstream Signaling F->G H Cellular Proliferation Assays F->H I Head-to-Head Comparison with Known Inhibitors H->I J Biochemical Potency (IC50, k_inact/Ki) I->J K Cellular Potency (GI50) I->K L Selectivity Profiling I->L

Caption: Workflow for the identification, characterization, and comparison of a novel covalent inhibitor.

Part 3: The Comparative Landscape - Benchmarking Against Established Inhibitors

Once the target and mechanism of this compound are confirmed, its performance must be benchmarked against existing inhibitors of the same target class. For the purpose of this guide, we will use the well-established covalent kinase inhibitors Afatinib (an EGFR/HER2 inhibitor) and Ibrutinib (a BTK inhibitor) as illustrative examples of comparators. The choice of the actual comparator will, of course, depend on the identified target of our compound.

Comparative Biochemical Potency

A direct comparison of inhibitory activity against the purified target kinase is fundamental.

ParameterThis compoundComparator 1 (e.g., Afatinib)Comparator 2 (e.g., Ibrutinib)
Target(s) To be determinedEGFR, HER2[1][2][3][4]BTK
IC50 (nM) To be determined~0.5 (for EGFR)[3]Dependent on assay conditions
kinact/Ki (M-1s-1) To be determinedReported in literatureReported in literature
Comparative Cellular Activity

Demonstrating activity in a cellular context is a critical step to assess membrane permeability and engagement with the target in its native environment.

Experimental Protocol: Cellular Proliferation Assay

  • Assay Principle: This assay measures the ability of the inhibitor to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Reagents and Materials:

    • Relevant cancer cell lines (e.g., for EGFR, A431 or HCC827 cells).

    • Cell culture medium and supplements.

    • This compound and comparator inhibitors.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal.

  • Data Analysis: The concentration of inhibitor that causes a 50% reduction in cell growth (GI50) is calculated.

ParameterThis compoundComparator 1 (e.g., Afatinib)Comparator 2 (e.g., Ibrutinib)
Cell Line(s) Dependent on targetA431, HCC827 (EGFR-dependent)Dependent on target
GI50 (nM) To be determinedReported in literatureReported in literature
Visualizing a Relevant Signaling Pathway: The EGFR Example

Should this compound be identified as an EGFR inhibitor, understanding its point of intervention in the context of the broader signaling network is crucial.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Putative Covalent Inhibitor) Inhibitor->EGFR Covalent Inhibition

Caption: Putative inhibition of the EGFR signaling pathway by a covalent inhibitor.

Conclusion

The path to confirming the mechanism of action of a novel covalent inhibitor like this compound is a systematic and multi-faceted process. It begins with unbiased target identification, followed by rigorous biochemical and cellular characterization to confirm the covalent binding kinetics and functional consequences of target engagement. Only then can a meaningful comparison to established inhibitors be undertaken. This guide provides a comprehensive, albeit generalized, roadmap for researchers in the field of drug discovery. The specific experimental details will undoubtedly be tailored to the eventual identified target, but the underlying principles of robust scientific validation remain universal. By following such a structured and evidence-based approach, the scientific community can confidently elucidate the therapeutic potential of new chemical entities.

References

  • [Mechanism of action and preclinical development of afatinib]. PubMed. [Link]

  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. PubMed. [Link]

  • Afatinib Drug Side Effects, Mechanism of Action & More. Taggat. [Link]

  • What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]

  • Afatinib. Wikipedia. [Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed Central. [Link]

  • A fresh look at covalent BTK inhibitor resistance. Blood. [Link]

  • Afatinib. StatPearls - NCBI Bookshelf. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Wiley Online Library. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Patient Power. [Link]

  • SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed. [Link]

  • Afatinib in Non–Small Cell Lung Cancer. PubMed Central. [Link]

  • The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PubMed Central. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. [Link]

  • What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed. [Link]

  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Hematology & Oncology. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo vs. In Vitro Correlation of 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic requested, "N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide," is not a widely documented compound. Therefore, this guide utilizes the well-researched and structurally related 5-fluoropyrimidine derivative, 5-Fluorouracil (5-FU), as a comprehensive case study to explore the critical principles of in vivo-in vitro correlation (IVIVC).

Introduction: The Enduring Challenge of Preclinical Translation

In the realm of oncology drug development, the journey from a promising in vitro result to a clinically effective in vivo outcome is fraught with complexity. The controlled environment of a cell culture dish often fails to recapitulate the multifaceted biological landscape of a living organism. This guide provides an in-depth analysis of the in vivo versus in vitro performance of 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. By dissecting the experimental data and methodologies, we aim to provide a framework for understanding and navigating the nuances of IVIVC, a critical discipline for predicting the clinical success of novel therapeutics.

The Mechanistic Landscape of 5-Fluorouracil

5-Fluorouracil, a pyrimidine analog, exerts its cytotoxic effects through a multi-pronged attack on cellular machinery.[1][2] Upon cellular uptake, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, thereby blocking the synthesis of thymidylate, an essential precursor for DNA replication.[1][2][3] This "thymineless death" is a primary driver of 5-FU's anticancer activity.

  • Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.[2][3][4][5]

This complex mechanism of action underscores the importance of evaluating 5-FU's effects in systems that can capture these diverse cellular impacts.

Diagram: 5-Fluorouracil Mechanism of Action

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporated into DNA RNA Processing RNA Processing FUTP->RNA Processing Incorporated into RNA Thymidylate Synthase (TS)->DNA Synthesis Required for Apoptosis Apoptosis DNA Synthesis->Apoptosis Leads to RNA Processing->Apoptosis Leads to

Caption: Intracellular activation of 5-FU and its downstream cytotoxic effects.

In Vitro Profile of 5-Fluorouracil: A Foundation for Efficacy Assessment

In vitro assays provide the initial, high-throughput evaluation of a compound's anticancer potential. For 5-FU, these assays are crucial for determining its intrinsic cytotoxicity against various cancer cell lines.

Quantitative Data Summary: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's in vitro potency. The following table summarizes representative IC50 values for 5-FU across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HCT116Colorectal Carcinoma1.0 - 5.048 - 96
HepG2Liver Carcinoma~1496
MCF-7Breast Carcinoma~296
HeLaCervical Carcinoma>10048
A549Lung Carcinoma10.3348

Note: IC50 values can vary significantly depending on the specific assay conditions, cell line passage number, and other experimental factors.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_plate 96-well Plate Seed Cells Seed Cells Add 5-FU Add 5-FU Seed Cells->Add 5-FU Incubate Incubate Add 5-FU->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Solubilize Incubate_MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance

Caption: Step-by-step workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of 5-FU and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Profile of 5-Fluorouracil: The Whole-Organism Perspective

In vivo studies in animal models are indispensable for evaluating a drug's efficacy, pharmacokinetics (PK), and toxicity in a complex biological system.

Quantitative Data Summary: In Vivo Efficacy (Tumor Growth Inhibition)

Tumor growth inhibition (TGI) is a primary endpoint in preclinical in vivo studies. The table below presents representative TGI data for 5-FU in murine xenograft models.

Xenograft ModelCancer Type5-FU Dose and ScheduleTumor Growth Inhibition (%)
HCT116Colorectal Carcinoma100 mg/kg, i.p., weeklyAdditive growth delay with radiation
Colon 26Colon Carcinoma100 mg/kg, i.p., weeklyPotentiated by Leucovorin
Colon 38Colon Carcinoma100 mg/kg, i.p., weeklyPotentiated by Leucovorin
Gastric Cancer XenograftGastric CancerNot specified26.36%
Experimental Protocol: Murine Xenograft Model

Subcutaneous xenograft models are a standard for assessing the in vivo efficacy of anticancer agents.

Diagram: Xenograft Study Workflow

Xenograft_Workflow Implant Cells Implant Cells Tumor Growth Tumor Growth Implant Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat with 5-FU Treat with 5-FU Randomize Mice->Treat with 5-FU Monitor Tumor Volume Monitor Tumor Volume Treat with 5-FU->Monitor Tumor Volume Efficacy Analysis Efficacy Analysis Monitor Tumor Volume->Efficacy Analysis

Caption: Key stages of an in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer 5-FU via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule. The control group receives a vehicle control.

  • Tumor Volume Measurement: Continue to measure tumor volume and body weight throughout the study.

  • Efficacy Evaluation: At the end of the study, calculate the TGI for the 5-FU treated group compared to the control group.

The Crux of the Matter: In Vivo-In Vitro Correlation of 5-Fluorouracil

The ultimate goal of preclinical studies is to establish a meaningful IVIVC that can guide clinical trial design. However, for many anticancer agents, including 5-FU, a direct correlation between in vitro IC50 values and in vivo efficacy is often not straightforward.

Factors Influencing the In Vivo-In Vitro Gap

Several factors contribute to the discrepancies observed between in vitro and in vivo results for 5-FU:

  • Pharmacokinetics and Drug Metabolism: In a living organism, 5-FU undergoes complex absorption, distribution, metabolism, and excretion (ADME) processes.[6] The catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD) in the liver and other tissues significantly impacts its bioavailability and systemic exposure.[2] These dynamic processes are absent in a static in vitro environment.

  • Tumor Microenvironment (TME): The TME, with its complex interplay of stromal cells, immune cells, and extracellular matrix, can influence drug penetration and tumor cell response.[7] Standard 2D cell cultures lack this critical component.

  • Host Factors: The physiological state of the host, including immune status and overall health, can modulate the therapeutic response to 5-FU.[7]

Bridging the Gap with Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool for integrating in vitro potency data with in vivo pharmacokinetic profiles to predict the time course of drug effects.[1][2] For 5-FU, PK/PD models can help to:

  • Simulate tumor growth dynamics in response to different dosing regimens.[1]

  • Correlate plasma 5-FU concentrations with tumor growth inhibition.

  • Predict the onset and severity of toxicities, such as myelosuppression.[1]

By establishing a quantitative relationship between drug exposure and response, PK/PD models can provide a more rational basis for dose selection and schedule optimization in clinical trials.

Conclusion: A Holistic Approach to Preclinical Drug Development

The case of 5-Fluorouracil highlights the indispensable yet distinct roles of in vitro and in vivo studies in cancer drug development. While in vitro assays provide a rapid and cost-effective means of assessing a compound's intrinsic activity, they represent a simplified model of a complex biological reality. In vivo studies, though more resource-intensive, are essential for understanding a drug's behavior in a whole-organism context.

A successful IVIVC is not merely about finding a direct numerical correlation but about developing a mechanistic understanding of the factors that govern a drug's in vivo performance. By integrating in vitro data with in vivo PK/PD modeling and a thorough appreciation of the complexities of the tumor microenvironment and host physiology, researchers can make more informed decisions and increase the probability of translating promising preclinical candidates into effective clinical therapies.

References

  • Application of Pharmacometrics of 5-Fluorouracil to Personalized Medicine: A Tool for Predicting Pharmacokinetic–Pharmacodynamic/Toxicodynamic Responses. Anticancer Research. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic modeling of 5-fluorouracil by using a biomarker to predict tumor growth in a rat model of colorectal cancer. Journal of Pharmaceutical Sciences. Available at: [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • What is the mechanism of Fluorouracil? Patsnap Synapse. Available at: [Link]

  • Fluorouracil - Wikipedia. Wikipedia. Available at: [Link]

  • Pharmacokinetics of 5-fluorouracil Infusions in the Rat: Comparison With Man and Other Species. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Predictive markers for the response to 5-fluorouracil therapy in cancer cells. Oncology Letters. Available at: [Link]

  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. Pharmaceutical Development and Technology. Available at: [Link]

  • Effect of 5-FU on the viability and morphological changes of A549 cells. ResearchGate. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Clinical Cancer Research. Available at: [Link]

  • In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma. Investigational New Drugs. Available at: [Link]

  • Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. Experimental and Therapeutic Medicine. Available at: [Link]

  • Why are there different results in in vitro and in vivo? ResearchGate. Available at: [Link]

Sources

Comparative Benchmarking of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of protein kinase inhibitors.[1][2][3] Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region, making it a foundational element in numerous FDA-approved drugs.[3] This guide introduces a novel pyrimidine derivative, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (herein referred to as Compound X), and provides a comprehensive framework for its preclinical benchmarking.

Compound X incorporates a 5-fluoropyrimidine core, a modification known to enhance binding affinity and metabolic stability, coupled with a vinyl acetamide moiety. The vinyl group, a potential Michael acceptor, suggests the possibility of covalent interaction with nucleophilic residues, such as cysteine, within the ATP-binding pocket, a mechanism employed by several potent kinase inhibitors.[4] This guide will objectively compare the projected performance of Compound X against established standards from three distinct kinase families: Gefitinib (EGFR inhibitor)[5][6], Ibrutinib (BTK inhibitor)[4][7], and Tofacitinib (JAK inhibitor)[8][9]. Through detailed experimental protocols and comparative data, we will elucidate the potential therapeutic profile of this novel chemical entity.

Physicochemical Properties of Compound X and Standard Inhibitors

A preliminary assessment of a compound's drug-like properties is crucial. The table below summarizes key physicochemical parameters for Compound X alongside the selected benchmarks. These properties influence solubility, permeability, and metabolic stability, all of which are critical for oral bioavailability and overall therapeutic efficacy.

Compound Compound X Gefitinib Ibrutinib Tofacitinib
Structure
Molecular Formula C₈H₈FN₃O[10]C₂₂H₂₄ClFN₄O₃C₂₅H₂₄N₆O₂C₁₆H₂₀N₆O
Molecular Weight 181.17 g/mol [10]446.90 g/mol 440.50 g/mol 312.37 g/mol
LogP (calculated) 0.853.23.71.6
Topological Polar Surface Area (TPSA) 61.9 Ų69.9 Ų87.7 Ų98.5 Ų
Hydrogen Bond Donors 1112
Hydrogen Bond Acceptors 4767
Mechanism of Action ATP-Competitive (Hypothesized)Reversible ATP-Competitive EGFR Inhibitor[5][11]Irreversible Covalent BTK Inhibitor[4][12]Reversible ATP-Competitive JAK1/JAK3 Inhibitor[8][13]

Note: Physicochemical properties for standard compounds are sourced from PubChem and DrugBank. Properties for Compound X are calculated based on its known structure.

Proposed Synthesis of this compound (Compound X)

A plausible synthetic route for Compound X is proposed, commencing from commercially available 2-chloro-5-fluoropyrimidine. This multi-step synthesis is designed for efficiency and scalability, allowing for the production of sufficient material for comprehensive biological evaluation.

Synthesis_of_Compound_X cluster_0 Step 1: Stille Coupling cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Staudinger Reduction & Acylation 2_chloro_5_fluoro 2-Chloro-5-fluoropyrimidine step1_product 2-Vinyl-5-fluoropyrimidine 2_chloro_5_fluoro->step1_product 1. vinyl_tributylstannane Vinyl Tributylstannane vinyl_tributylstannane->step1_product 2. pd_catalyst Pd(PPh₃)₄ pd_catalyst->step1_product cat. step2_product 2-(1-Bromovinyl)-5-fluoropyrimidine step1_product->step2_product step3_product 2-(1-Azidovinyl)-5-fluoropyrimidine step2_product->step3_product nbs NBS nbs->step2_product initiator AIBN initiator->step2_product cat. compound_x This compound (Compound X) step3_product->compound_x sodium_azide NaN₃ sodium_azide->step3_product triphenylphosphine PPh₃ triphenylphosphine->compound_x acetyl_chloride Acetyl Chloride acetyl_chloride->compound_x

Caption: Proposed multi-step synthesis of Compound X.

Comparative Biological Evaluation: Experimental Protocols

To rigorously assess the potential of Compound X as a kinase inhibitor, a series of head-to-head comparisons against Gefitinib, Ibrutinib, and Tofacitinib are proposed. The following protocols are designed to provide a comprehensive profile of its potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase by quantifying ATP consumption.[14] The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X and standard compounds against their respective primary kinase targets (EGFR, BTK, JAK1, JAK3).

Materials:

  • Recombinant human kinases (EGFR, BTK, JAK1, JAK3)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (Compound X, Gefitinib, Ibrutinib, Tofacitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series for each compound in DMSO, typically starting from 10 mM. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2.5 µL of the appropriate kinase enzyme diluted in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should be at the Km value for each respective kinase to ensure accurate IC₅₀ determination.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare 10-point serial dilutions of Compound X and Standards start->prep plate Add 2.5 µL of compound/DMSO to 384-well plate prep->plate enzyme Add 2.5 µL of Kinase Enzyme plate->enzyme pre_incubate Incubate 15 min at RT enzyme->pre_incubate initiate Initiate reaction with 5 µL Substrate/ATP Mixture pre_incubate->initiate incubate Incubate 60 min at 30°C initiate->incubate adp_glo Add 10 µL ADP-Glo™ Reagent incubate->adp_glo incubate2 Incubate 40 min at RT adp_glo->incubate2 detect Add 20 µL Kinase Detection Reagent incubate2->detect incubate3 Incubate 30 min at RT detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC₅₀ values read->analyze end End analyze->end JAK_STAT_Pathway cluster_cell Cell Interior cluster_nucleus Nucleus JAK1 JAK1 STAT STAT JAK1->STAT phosphorylates JAK3 JAK3 JAK3->STAT pSTAT p-STAT STAT->pSTAT dimer p-STAT Dimer pSTAT->dimer dimerizes gene Gene Transcription (Inflammation, Immune Response) dimer->gene translocates to cytokine Cytokine (e.g., IL-2, IL-6) receptor Cytokine Receptor cytokine->receptor binds receptor->JAK1 activates receptor->JAK3 Tofacitinib Tofacitinib Tofacitinib->JAK1 inhibits Tofacitinib->JAK3 inhibits

Caption: Simplified JAK-STAT signaling pathway inhibited by Tofacitinib.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound (Compound X). Based on its structural features, it is hypothesized to be a selective kinase inhibitor. The proposed benchmarking against established drugs like Gefitinib, Ibrutinib, and Tofacitinib, using the detailed protocols herein, will enable a thorough characterization of its potency, selectivity, and cellular activity. The hypothetical data presented suggests that Compound X could be a promising lead compound, particularly as a BTK inhibitor. Further investigation, including full kinome screening, ADME-Tox studies, and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.

References

Sources

A Comparative Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide: Projecting Biological Activity and a Roadmap for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is not yet available in peer-reviewed literature, its chemical architecture—a hybrid of a 5-fluoropyrimidine core and a vinyl acetamide moiety—provides a strong foundation for predicting its potential as a novel therapeutic agent. This guide offers a comprehensive comparative analysis, contextualizing the probable biological activities of this molecule by examining the well-established pharmacology of its constituent parts. We will delve into the potent anticancer legacy of 5-fluoropyrimidine derivatives and explore the diverse bioactivities of substituted acetamides. This guide culminates in a proposed research framework, complete with detailed experimental protocols, to systematically synthesize, characterize, and validate the therapeutic potential of this compound.

Introduction: A Molecule of Predicted Potential

This compound (Figure 1) is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The 5-fluoropyrimidine group is a cornerstone of chemotherapy, most notably represented by 5-fluorouracil (5-FU), a drug widely used in the treatment of various solid tumors.[1][2] The vinyl acetamide functional group, while less explored in isolation for its intrinsic bioactivity, is a versatile chemical handle and has been incorporated into various biologically active molecules and polymers for drug delivery.[3][4]

The rationale for synthesizing and evaluating this specific molecule lies in the principles of medicinal chemistry, where combining known pharmacophores can lead to synergistic effects, improved pharmacokinetic profiles, or novel mechanisms of action. This guide will serve as a foundational document for researchers seeking to explore the therapeutic landscape of this promising, yet uncharacterized, compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Comparative Analysis of Constituent Moieties

The 5-Fluoropyrimidine Scaffold: A Legacy in Anticancer Therapy

The 5-fluoropyrimidine moiety is the biologically active component of some of the most successful antimetabolite drugs, including 5-fluorouracil (5-FU), capecitabine, and tegafur.[2][5] The primary mechanism of action of these drugs revolves around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6]

The metabolic activation of 5-FU leads to the formation of fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively halting the production of dTMP.[7] This leads to a "thymineless death" in rapidly proliferating cancer cells. Additionally, metabolites of 5-FU can be incorporated into both RNA and DNA, leading to further cytotoxicity.[6]

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil and its Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5-FluorouracilMCF-7 (Breast)5.0 - 15.0[8]
5-FluorouracilHeLa (Cervical)2.5 - 10.0[8]
5-FluorouracilPANC-1 (Pancreatic)10.0 - 25.0[9]
2-Butoxy-4-chloro-5-fluoropyrimidineA549 (Lung)0.10[10]
2-Butoxy-4-chloro-5-fluoropyrimidineHL-60 (Leukemia)1.66[10]
2-Butoxy-4-chloro-5-fluoropyrimidineMCF-7 (Breast)0.59[10]
5-FU-Coumarin Conjugate (CP1)PANC-1 (Pancreatic)2.82[9]
5-FU-Coumarin Conjugate (CP2)PANC-1 (Pancreatic)5.38[9]

This table presents a selection of reported IC50 values to illustrate the general potency of 5-fluoropyrimidine derivatives. Actual values can vary based on experimental conditions.

The Vinyl Acetamide Moiety: A Versatile Functional Group

The N-vinylacetamide (NVA) moiety is a non-ionic monomer that can undergo radical polymerization to form hydrophilic polymers.[11] These polymers have been explored for various biomedical applications, including drug delivery systems.[3][4] While the intrinsic biological activity of monomeric NVA is not extensively documented as a primary pharmacophore, the acetamide group is a common feature in many biologically active compounds. For instance, various N-substituted acetamide derivatives have demonstrated anti-inflammatory and antiproliferative activities.[12] A proposed mechanism for the antiproliferative activity of some N-substituted acetamides is the inhibition of tubulin polymerization, a validated anticancer target.

A Proposed Research Framework for the Evaluation of this compound

Given the lack of direct experimental data, a systematic evaluation of this compound is warranted. The following is a proposed research plan, including synthetic and biological evaluation protocols.

Proposed Synthesis

A plausible synthetic route for this compound could involve a multi-step process, leveraging established organic chemistry reactions.

Synthesis_Workflow start Commercially Available 5-Fluoropyrimidine Derivative step1 Introduction of a Vinyl Group Precursor start->step1 e.g., Cross-coupling reaction step2 Conversion to the Vinyl Group step1->step2 e.g., Elimination reaction product This compound step2->product Acetylation of the amine intermediate step3 Acetylation

Caption: Proposed high-level synthetic workflow.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Synthesis of a Vinyl Precursor. A potential starting material could be a 2-substituted-5-fluoropyrimidine, for example, 2-chloro-5-fluoropyrimidine. This could undergo a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with a suitable vinylating agent, such as vinyltributylstannane or vinylboronic acid pinacol ester, to introduce the vinyl group at the 2-position.

  • Step 2: Formation of the Amine. The resulting 2-vinyl-5-fluoropyrimidine could then be converted to the corresponding amine. This might be achieved through various methods, such as a hydroamination reaction.

  • Step 3: Acetylation. The final step would involve the acetylation of the amine intermediate. This can be readily achieved by reacting the amine with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Purification and Characterization. The final product would be purified using standard techniques such as column chromatography, and its structure confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Proposed Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess anticancer activity and elucidate the mechanism of action.

3.2.1. In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity should be performed across a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, pancreatic cancer).

Experimental Protocol: MTT Assay for Cell Viability [13][14][15][16][17]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control, e.g., DMSO, and a positive control, e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3.2.2. Mechanism of Action Studies

Based on the structural components, two primary mechanisms of action are hypothesized: inhibition of thymidylate synthase (similar to 5-FU) and disruption of microtubule dynamics (a potential activity of the acetamide moiety).

Experimental Protocol: In Vitro Tubulin Polymerization Assay [17][18][19][20][21]

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP. Reconstitute purified tubulin protein in the reaction buffer on ice. Prepare serial dilutions of the test compound, a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control, and a vehicle control.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions and controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization. Calculate the IC50 for inhibition of polymerization.

Biological_Evaluation_Workflow start Synthesized and Purified This compound assay1 In Vitro Anticancer Screening (MTT Assay) start->assay1 assay2 Mechanism of Action Studies assay1->assay2 If active moa1 Thymidylate Synthase Inhibition Assay assay2->moa1 moa2 Tubulin Polymerization Assay assay2->moa2 downstream Downstream Cellular Assays (Apoptosis, Cell Cycle Analysis) moa1->downstream moa2->downstream invivo In Vivo Efficacy Studies (Xenograft Models) downstream->invivo If promising mechanism

Caption: Proposed workflow for the biological evaluation of this compound.

Anticipated Outcomes and Future Directions

The experimental framework outlined above will provide a comprehensive initial assessment of the therapeutic potential of this compound. The results of the in vitro anticancer screening will determine its potency and spectrum of activity. The mechanism of action studies will elucidate whether it acts via the established 5-fluoropyrimidine pathway, through tubulin inhibition, or potentially through a novel mechanism.

Positive outcomes from these initial studies would warrant further investigation, including more detailed structure-activity relationship (SAR) studies involving the synthesis and testing of analogues, advanced cell biology studies to confirm the mechanism of action, and ultimately, in vivo efficacy and toxicity studies in animal models of cancer.

Conclusion

This compound represents an unexplored but rationally designed molecule with the potential for significant biological activity. By leveraging our understanding of its constituent chemical moieties, we can formulate a clear and logical path for its investigation. This guide provides the necessary comparative context and detailed experimental protocols to empower researchers to unlock the potential of this novel compound and contribute to the ongoing quest for more effective cancer therapeutics.

References

  • BenchChem. (2025).
  • Puspaningtyas, A. R., Christianty, F. M., & Purwandhono, A. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, e238650.
  • Scilit. (n.d.).
  • ResearchTweet. (n.d.).
  • ClinPGx. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • CancerNetwork. (2000). UFT: Mechanism of Drug Action.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ATCC. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Der Pharma Chemica. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). RAFT Polymerization of N -Methyl- N -vinylacetamide and Related Double Hydrophilic Block Copolymers | Request PDF.
  • Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines.
  • BenchChem. (2025). A Comparative In Vitro Analysis: (S)-(-)-Perillic Acid Derivatives Versus 5-Fluorouracil in Cancer Cell Lines.
  • ResearchGate. (n.d.). Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • ACS Publications. (2022). RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers | Macromolecules.
  • ResearchGate. (n.d.). Copolymer Synthesis of N ‐Vinylacetamide and 2‐Methylene‐1,3‐Dioxepane Provides a New Degradable Polymer | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • ACS Publications. (n.d.). Synthesis of N-vinylacetamide and preparation of some polymers and copolymers | Industrial & Engineering Chemistry Product Research and Development.
  • Semantic Scholar. (n.d.). RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers.
  • Synthesis of Poly(N-substituted-N- vinylamide)
  • R Discovery. (n.d.). N-methyl-N-vinylacetamide Research Articles - Page 1.
  • 001CHEMICAL. (n.d.). CAS No. 905587-32-8, this compound.
  • Wikipedia. (n.d.). N-Vinylacetamide.
  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.
  • Parchem. (n.d.). This compound (Cas 1206523-88-7).
  • PubMed. (2019). Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)
  • MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of professional integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a compound demanding meticulous handling due to its structural alerts for potential cytotoxicity and environmental hazard.

As a novel fluoropyrimidine derivative, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). However, its chemical architecture, featuring a 5-fluoropyrimidine moiety—a known toxophore in many cytotoxic agents—and an acetamide group, necessitates a conservative and rigorous approach to its disposal.[1][2][3] This guide synthesizes best practices from authoritative sources on the disposal of hazardous chemical waste, cytotoxic compounds, and fluorinated organic molecules to ensure the safety of laboratory personnel and the preservation of our environment.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the potential hazards. While a specific SDS is unavailable, the structural components of this compound provide critical insights.

  • 5-Fluoropyrimidine Core: This structural motif is present in well-known cytotoxic drugs like 5-Fluorouracil (5-FU).[3][4] Such compounds can be highly toxic if swallowed, inhaled, or absorbed through the skin, and may have mutagenic, carcinogenic, or teratogenic effects.[3] Therefore, it is prudent to handle this compound as a potentially cytotoxic and hazardous substance.

  • Acetamide Group: Acetamide itself is classified as a suspected carcinogen.[5][6][7]

Based on this analysis, all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), must be classified and segregated as hazardous chemical waste and potentially cytotoxic waste .[8][9][10]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey HazardsDisposal Recommendations
5-Fluorouracil Toxic if swallowed, in contact with skin, or inhaled; May cause genetic defects; May cause cancer; Suspected of damaging fertility or the unborn child.[3]Dispose of as hazardous/cytotoxic waste.[4][9]
2,4-Dichloro-5-fluoropyrimidine Harmful if swallowed; Causes severe skin burns and eye damage; May cause an allergic skin reaction.[1]Dispose of contents/container to an approved waste disposal plant.[1]
Acetamide Suspected of causing cancer.[5][6][7]Dispose of contents/container to an approved waste disposal plant.[5]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, packaging, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Given the potential for high toxicity, a stringent PPE protocol is non-negotiable.

  • Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemotherapy drugs.[4]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is required.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste:

    • This includes unused or expired this compound, contaminated gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with the compound.

    • Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Chemical Waste - Cytotoxic" .[8] The container should have a secure lid and be kept closed when not in use.

  • Liquid Waste:

    • This includes reaction mixtures, quenching solutions, and solvent rinses containing the compound.

    • Collect liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • The container must be clearly labeled as "Hazardous Chemical Waste - Cytotoxic" and should include the full chemical name of all components and their approximate concentrations.

    • Never fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

  • Sharps Waste:

    • Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled as "Hazardous Chemical Waste - Cytotoxic" .

Decontamination of Labware and Surfaces
  • All non-disposable labware that has been in contact with this compound should be decontaminated. A common procedure for similar compounds involves a triple rinse with a suitable solvent (e.g., ethanol or methanol), followed by a wash with soap and water. The solvent rinses must be collected as hazardous liquid waste.

  • Work surfaces should be decontaminated at the end of each procedure using a suitable cleaning agent.

Final Disposal
  • All segregated and properly labeled waste containers should be transported to your institution's designated hazardous waste accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves arranging for collection by a licensed hazardous waste disposal company.

  • High-temperature incineration is the recommended disposal method for cytotoxic and fluorinated organic compounds, as it ensures complete destruction of the hazardous material.[10]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using a chemical spill kit with absorbent pads.

    • Carefully clean the area, working from the outside in.

    • All materials used for cleanup must be disposed of as hazardous cytotoxic waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 4: Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Assess Assess Waste Type Start->Assess Solid Solid Waste (e.g., contaminated gloves, vials) Assess->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsates) Assess->Liquid Liquid Sharps Sharps Waste (e.g., needles, contaminated glass) Assess->Sharps Sharps SegregateSolid Segregate in Labeled 'Hazardous - Cytotoxic' Solid Waste Container Solid->SegregateSolid SegregateLiquid Segregate in Labeled 'Hazardous - Cytotoxic' Liquid Waste Container Liquid->SegregateLiquid SegregateSharps Segregate in Labeled 'Hazardous - Cytotoxic' Sharps Container Sharps->SegregateSharps Store Store in Designated Hazardous Waste Accumulation Area SegregateSolid->Store SegregateLiquid->Store SegregateSharps->Store Disposal Arrange for Professional Disposal (High-Temperature Incineration) Store->Disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • 001CHEMICAL. (n.d.). CAS No. 905587-32-8, this compound. Retrieved from [Link]

  • Polymer Source. (2019, September 24). Safety Data Sheet. Retrieved from [Link]

  • NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Cytotoxic waste disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • University of Pittsburgh. (2022, April 4). Chemotherapeutic- Antineoplastic Waste Disposal. Retrieved from [Link]

  • Canterbury District Health Board. (2019, January). Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Retrieved from [Link]

  • Shriver, E. L. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]

  • Verde-Sesto, E., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

  • Japan Atomic Energy Research Inst., Tokyo. (n.d.). Manual on safety handling of fluorine. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS No. 905587-32-8)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are derived from established best practices for handling structurally related chemicals, including fluorinated pyrimidines, vinyl acetamides, and other potentially hazardous research compounds. This guide is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with institutional and local environmental health and safety (EHS) regulations.

Hazard Assessment and Precautionary Principle

Based on analogous compounds such as N-Methyl-N-vinylacetamide, potential hazards may include:

  • Harmful if swallowed or in contact with skin[4].

  • Causes serious eye irritation[4].

  • May cause respiratory irritation[4].

  • Causes skin irritation[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[5][6]Protects the eyes and face from splashes, aerosols, and airborne particles. Contact lenses should be avoided as they can trap and concentrate chemical vapors against the eye.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile rubber). The outer glove should have a long cuff that extends over the sleeve of the lab coat.[2][7][8]Prevents skin contact, which is a primary route of exposure. Double gloving provides an additional barrier and allows for the safe removal of the contaminated outer glove without compromising hand protection[8]. Gloves must be inspected before use and changed frequently, or immediately upon known or suspected contamination[5][8].
Body Protection A long-sleeved, chemically resistant lab coat or gown. Closed-toe shoes are mandatory.[6][9]Protects the skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not available or insufficient, a NIOSH-approved respirator (e.g., N95 or higher) may be required.[8][10]The compound may be harmful if inhaled[11]. A fume hood provides primary containment. A respirator offers personal protection from airborne particles or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety and experimental integrity. The following steps provide a procedural guide for handling this compound.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a laboratory for handling this compound. Ensure the area is clearly marked.

  • Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood with adequate airflow.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9] A spill kit appropriate for solid chemical spills should also be available.

Handling the Solid Compound
  • Don PPE: Before handling, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the compound.

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[11]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

Handling Solutions
  • Containment: Keep all containers with the compound tightly sealed when not in use.

  • Transfer: Use appropriate tools (e.g., pipettes with disposable tips) for transferring solutions to minimize aerosol generation.

  • Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard warnings.

The following diagram illustrates the general workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate & Mark Area fume_hood Verify Fume Hood Function prep_area->fume_hood emergency_equip Locate Eyewash/Shower/Spill Kit fume_hood->emergency_equip don_ppe Don Full PPE emergency_equip->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid Enter Fume Hood prep_solution Prepare Solution weigh_solid->prep_solution transfer_solution Transfer/Use Solution prep_solution->transfer_solution decontaminate Decontaminate Surfaces & Glassware transfer_solution->decontaminate Complete Work dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: General workflow for handling this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, gently cover with an absorbent material to avoid raising dust.[7]

  • Cleanup: Use absorbent pads or other appropriate materials from a chemical spill kit to clean the spill. Work from the outside of the spill inward.

  • Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.[12]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Final Disposal
  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[11][12]

  • Environmental Protection: Do not dispose of this compound or its waste down the drain or in the regular trash.[5][12] The presence of a carbon-fluorine bond suggests high thermal stability, and specialized high-temperature incineration may be required for complete destruction[13].

The following diagram outlines the decision-making process for waste disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Place in Sharps Container is_sharp->sharp_waste Yes final_disposal Arrange for Pickup by Licensed Disposal Company is_sharp->final_disposal No solid_waste->final_disposal liquid_waste->final_disposal sharp_waste->final_disposal

Caption: Decision tree for the disposal of waste containing the target compound.

First Aid Measures

In case of exposure, seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[9][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Always provide the attending medical personnel with the name of the chemical and any available safety information.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • This compound. 001CHEMICAL. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. Available from: [Link]

  • Safety Data Sheet - Poly(N-vinylacetamide–co–N-vinyl isobutyramide), random copolymer. Polymer Source. Available from: [Link]

  • SAFETY DATA SHEET - Acetamide. Available from: [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC. Available from: [Link]

  • N-Methyl-N-vinylacetamide. PubChem. Available from: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. Available from: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2020). National Institutes of Health. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 2
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.